Paldimycin B
Beschreibung
Eigenschaften
CAS-Nummer |
101411-71-6 |
|---|---|
Molekularformel |
C43H62N4O23S3 |
Molekulargewicht |
1099.2 g/mol |
IUPAC-Name |
(3S)-3-[(2R,3R,4S,5R,6R)-5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16?,17-,18-,22-,23-,25+,26-,27-,30?,31+,32+,33-,35+,42+,43-/m0/s1 |
InChI-Schlüssel |
HQSNXADXGQAEOU-RNMOKUSESA-N |
Isomerische SMILES |
C[C@H]1[C@@]([C@H](C[C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)([C@H](C)OC(=O)C(C)C)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Paldimycin B; Antibiotic 273 A1-beta; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Paldimycin B: Discovery, Origin, and Core Attributes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family of natural products. It is derived from paulomycin B, a metabolite produced by the Gram-positive bacterium Streptomyces paulus. This compound, along with its counterpart Paldimycin A, exhibits potent activity against a range of Gram-positive bacteria, including clinically significant pathogens. This technical guide provides a comprehensive overview of the discovery, origin, synthesis, and biological properties of this compound, with a focus on the experimental methodologies and quantitative data relevant to research and drug development professionals.
Discovery and Origin
This compound was first described in the 1980s as a component of the antibiotic complex designated 273a1, isolated from the fermentation broth of Streptomyces paulus[1]. It was later determined to be a semi-synthetic derivative of paulomycin B. The producing organism, Streptomyces paulus, is a filamentous bacterium belonging to the Actinomycetales order, a group of microorganisms renowned for their prolific production of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.
The biosynthesis of the precursor molecule, paulomycin B, by Streptomyces paulus involves a complex pathway that has been elucidated through genomic and molecular biology studies. The paulomycin biosynthetic gene cluster encodes a suite of enzymes responsible for the assembly of the molecule's unique structural features.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Chemical Formula | C43H62N4O23S3 | [2] |
| Molecular Weight | 1099.15 g/mol | [2] |
| CAS Number | 101411-71-6 | [2] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Optical Rotation | Not specified in available literature | |
| Storage Conditions | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [2] |
Semi-Synthesis of this compound
This compound is synthesized from its natural precursor, paulomycin B, through a reaction with N-acetyl-L-cysteine[3]. This chemical modification is crucial for its enhanced biological activity.
Experimental Protocol: Semi-Synthesis of this compound from Paulomycin B
Materials:
-
Paulomycin B
-
N-acetyl-L-cysteine
-
Anhydrous solvent (e.g., dimethylformamide)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Dissolve paulomycin B in the anhydrous solvent within the reaction vessel under an inert atmosphere.
-
Add an excess of N-acetyl-L-cysteine to the solution. The exact molar ratio should be optimized for the specific reaction scale.
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion of the reaction, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the resulting this compound from the crude reaction mixture using preparative HPLC. A reverse-phase column with a suitable gradient of water and an organic solvent (e.g., acetonitrile) containing a modifier like trifluoroacetic acid is typically employed.
-
Collect the fractions containing this compound and confirm their identity and purity using analytical HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Lyophilize the purified fractions to obtain this compound as a solid.
Isolation and Purification of this compound from Streptomyces paulus Fermentation
This compound can be directly isolated from the fermentation broth of Streptomyces paulus cultures that have been supplemented with N-acetyl-L-cysteine.
Experimental Protocol: Isolation and Purification
Materials:
-
Fermentation broth of Streptomyces paulus (supplemented with N-acetyl-L-cysteine)
-
Organic solvents for extraction (e.g., ethyl acetate, butanol)
-
Silica (B1680970) gel for chromatography
-
Buffered mobile phases
-
Chromatography columns
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction: Acidify the whole fermentation broth to a pH of approximately 4.0. Extract the broth with an equal volume of an organic solvent such as ethyl acetate. Separate the organic phase and repeat the extraction process multiple times to ensure complete recovery.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a stepwise or gradient system of solvents with increasing polarity (e.g., a mixture of chloroform (B151607) and methanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using TLC or HPLC. Pool the fractions containing the desired compound.
-
Further Purification: If necessary, subject the pooled fractions to further purification steps, such as preparative HPLC, using conditions similar to those described in the semi-synthesis protocol.
-
Lyophilization: Lyophilize the purified this compound to obtain a stable, solid product.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of bacterial protein synthesis. This is the primary mechanism underlying its antibacterial activity against Gram-positive organisms.
Mechanism of Action: Inhibition of Protein Synthesis
While the precise molecular details of this compound's interaction with the bacterial ribosome are not fully elucidated in the available literature, it is understood to interfere with the process of translation. The general mechanism for protein synthesis inhibitors involves binding to either the 30S or 50S ribosomal subunit, leading to the disruption of key steps such as initiation, elongation, or termination of the polypeptide chain. The structural complexity of this compound suggests a specific binding site on the ribosome, which ultimately results in the cessation of protein production and bacterial cell death.
Caption: Proposed mechanism of action of this compound.
In Vitro Antibacterial Activity of this compound
This compound has demonstrated significant in vitro activity against a wide range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains.
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (methicillin-susceptible) | Clinical Isolates | 0.5 | 1.0 | [4] |
| Staphylococcus aureus (methicillin-resistant) | Clinical Isolates | 0.5 | 1.0 | [4] |
| Staphylococcus epidermidis | Clinical Isolates | 0.25 | 0.5 | [4] |
| Streptococcus pneumoniae | Clinical Isolates | 0.06 | 0.125 | [4] |
| Enterococcus faecalis | Clinical Isolates | 1.0 | 2.0 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
This compound stock solution
-
Bacterial strains for testing
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium without antibiotic) and a negative control (medium only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
Biosynthesis of Paulomycin B
The precursor to this compound, paulomycin B, is a natural product of Streptomyces paulus. Its biosynthesis involves a complex series of enzymatic reactions encoded by the paulomycin (pau) gene cluster. A simplified overview of the biosynthetic logic is presented below.
Caption: Overview of the origin of this compound.
Conclusion
This compound represents a potent semi-synthetic antibiotic with significant activity against Gram-positive bacteria. This technical guide has provided a detailed overview of its discovery, origin, synthesis, and biological properties, including experimental protocols and quantitative data. A thorough understanding of these aspects is critical for the continued investigation and potential development of this compound and related compounds as therapeutic agents to combat bacterial infections. Further research into its specific interactions with the bacterial ribosome could pave the way for the rational design of novel and more effective protein synthesis inhibitors.
References
An In-depth Technical Guide to Paldimycin B: Discovery, Origin, and Core Attributes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family of natural products. It is derived from paulomycin B, a metabolite produced by the Gram-positive bacterium Streptomyces paulus. This compound, along with its counterpart Paldimycin A, exhibits potent activity against a range of Gram-positive bacteria, including clinically significant pathogens. This technical guide provides a comprehensive overview of the discovery, origin, synthesis, and biological properties of this compound, with a focus on the experimental methodologies and quantitative data relevant to research and drug development professionals.
Discovery and Origin
This compound was first described in the 1980s as a component of the antibiotic complex designated 273a1, isolated from the fermentation broth of Streptomyces paulus[1]. It was later determined to be a semi-synthetic derivative of paulomycin B. The producing organism, Streptomyces paulus, is a filamentous bacterium belonging to the Actinomycetales order, a group of microorganisms renowned for their prolific production of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.
The biosynthesis of the precursor molecule, paulomycin B, by Streptomyces paulus involves a complex pathway that has been elucidated through genomic and molecular biology studies. The paulomycin biosynthetic gene cluster encodes a suite of enzymes responsible for the assembly of the molecule's unique structural features.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Chemical Formula | C43H62N4O23S3 | [2] |
| Molecular Weight | 1099.15 g/mol | [2] |
| CAS Number | 101411-71-6 | [2] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Optical Rotation | Not specified in available literature | |
| Storage Conditions | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [2] |
Semi-Synthesis of this compound
This compound is synthesized from its natural precursor, paulomycin B, through a reaction with N-acetyl-L-cysteine[3]. This chemical modification is crucial for its enhanced biological activity.
Experimental Protocol: Semi-Synthesis of this compound from Paulomycin B
Materials:
-
Paulomycin B
-
N-acetyl-L-cysteine
-
Anhydrous solvent (e.g., dimethylformamide)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Dissolve paulomycin B in the anhydrous solvent within the reaction vessel under an inert atmosphere.
-
Add an excess of N-acetyl-L-cysteine to the solution. The exact molar ratio should be optimized for the specific reaction scale.
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion of the reaction, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the resulting this compound from the crude reaction mixture using preparative HPLC. A reverse-phase column with a suitable gradient of water and an organic solvent (e.g., acetonitrile) containing a modifier like trifluoroacetic acid is typically employed.
-
Collect the fractions containing this compound and confirm their identity and purity using analytical HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Lyophilize the purified fractions to obtain this compound as a solid.
Isolation and Purification of this compound from Streptomyces paulus Fermentation
This compound can be directly isolated from the fermentation broth of Streptomyces paulus cultures that have been supplemented with N-acetyl-L-cysteine.
Experimental Protocol: Isolation and Purification
Materials:
-
Fermentation broth of Streptomyces paulus (supplemented with N-acetyl-L-cysteine)
-
Organic solvents for extraction (e.g., ethyl acetate, butanol)
-
Silica gel for chromatography
-
Buffered mobile phases
-
Chromatography columns
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction: Acidify the whole fermentation broth to a pH of approximately 4.0. Extract the broth with an equal volume of an organic solvent such as ethyl acetate. Separate the organic phase and repeat the extraction process multiple times to ensure complete recovery.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a stepwise or gradient system of solvents with increasing polarity (e.g., a mixture of chloroform and methanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using TLC or HPLC. Pool the fractions containing the desired compound.
-
Further Purification: If necessary, subject the pooled fractions to further purification steps, such as preparative HPLC, using conditions similar to those described in the semi-synthesis protocol.
-
Lyophilization: Lyophilize the purified this compound to obtain a stable, solid product.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of bacterial protein synthesis. This is the primary mechanism underlying its antibacterial activity against Gram-positive organisms.
Mechanism of Action: Inhibition of Protein Synthesis
While the precise molecular details of this compound's interaction with the bacterial ribosome are not fully elucidated in the available literature, it is understood to interfere with the process of translation. The general mechanism for protein synthesis inhibitors involves binding to either the 30S or 50S ribosomal subunit, leading to the disruption of key steps such as initiation, elongation, or termination of the polypeptide chain. The structural complexity of this compound suggests a specific binding site on the ribosome, which ultimately results in the cessation of protein production and bacterial cell death.
Caption: Proposed mechanism of action of this compound.
In Vitro Antibacterial Activity of this compound
This compound has demonstrated significant in vitro activity against a wide range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains.
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (methicillin-susceptible) | Clinical Isolates | 0.5 | 1.0 | [4] |
| Staphylococcus aureus (methicillin-resistant) | Clinical Isolates | 0.5 | 1.0 | [4] |
| Staphylococcus epidermidis | Clinical Isolates | 0.25 | 0.5 | [4] |
| Streptococcus pneumoniae | Clinical Isolates | 0.06 | 0.125 | [4] |
| Enterococcus faecalis | Clinical Isolates | 1.0 | 2.0 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
This compound stock solution
-
Bacterial strains for testing
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium without antibiotic) and a negative control (medium only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
Biosynthesis of Paulomycin B
The precursor to this compound, paulomycin B, is a natural product of Streptomyces paulus. Its biosynthesis involves a complex series of enzymatic reactions encoded by the paulomycin (pau) gene cluster. A simplified overview of the biosynthetic logic is presented below.
Caption: Overview of the origin of this compound.
Conclusion
This compound represents a potent semi-synthetic antibiotic with significant activity against Gram-positive bacteria. This technical guide has provided a detailed overview of its discovery, origin, synthesis, and biological properties, including experimental protocols and quantitative data. A thorough understanding of these aspects is critical for the continued investigation and potential development of this compound and related compounds as therapeutic agents to combat bacterial infections. Further research into its specific interactions with the bacterial ribosome could pave the way for the rational design of novel and more effective protein synthesis inhibitors.
References
Paldimycin B: A Technical Overview of a Semi-Synthetic Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paldimycin (B20097) B, a semi-synthetic antibiotic derived from paulomycin B, has demonstrated notable activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of Paldimycin B, including its chemical identity, mechanism of action, in vitro efficacy, and the experimental protocols utilized for its characterization.
Chemical and Physical Properties
This compound is a complex glycosidic antibiotic. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 101411-71-6 | [1][2] |
| Molecular Formula | C₄₃H₆₂N₄O₂₃S₃ | [1] |
| Molecular Weight | 1099.15 g/mol | [1][2] |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results |
Mechanism of Action
This compound functions as an inhibitor of bacterial protein synthesis. While the precise molecular interactions are not fully elucidated in the provided search results, it is understood to target the bacterial ribosome, thereby halting the translation process essential for bacterial viability. The paulic acid moiety is considered crucial for its antibacterial properties.[3] Further research is required to pinpoint the specific ribosomal subunit (30S or 50S) and the exact binding site.
In Vitro Antibacterial Activity
This compound has shown significant in vitro activity against a variety of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values from a key study are presented in Table 2. The activity of this compound is influenced by the testing medium and pH, with optimal activity observed in Nutrient Broth at a pH of 6.8.[4]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 50 | 0.25 | 0.5 | 0.12-1.0 |
| Staphylococcus aureus (Methicillin-resistant) | 50 | 0.5 | 1.0 | 0.25-2.0 |
| Staphylococcus epidermidis | 50 | 0.25 | 0.5 | 0.12-1.0 |
| Staphylococcus haemolyticus | 25 | 0.25 | 0.5 | 0.12-0.5 |
| Staphylococcus hominis | 15 | 0.25 | 0.5 | 0.12-0.5 |
| Streptococcus faecalis | 25 | 1.0 | 2.0 | 0.5-4.0 |
| Streptococcus pyogenes (Group A) | 25 | 0.06 | 0.12 | 0.03-0.25 |
| Streptococcus agalactiae (Group B) | 25 | 0.12 | 0.25 | 0.06-0.5 |
| Streptococcus pneumoniae | 25 | 0.03 | 0.06 | 0.015-0.12 |
| Corynebacterium species (Group JK) | 10 | 0.12 | 0.25 | 0.06-0.25 |
| Listeria monocytogenes | 5 | 0.5 | - | 0.25-0.5 |
| Bacillus cereus | 1 | - | - | 0.12 |
Data extracted from Rolston et al., 1987. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is based on the methodology described by Rolston et al. (1987) for determining the in vitro activity of this compound.
1. Preparation of Inoculum:
- Bacterial isolates were cultured in broth and incubated at 37°C for 18 hours.
- The bacterial suspension was then diluted to achieve a final inoculum concentration of 10⁵ Colony Forming Units (CFU)/mL in the test medium.
- The concentration and purity of the isolates were confirmed by plate counting.
2. Preparation of MIC Plates:
- Standard powders of this compound were used to prepare stock solutions.
- Serial dilutions of this compound were freshly prepared in the desired test medium (e.g., Nutrient Broth) in microtiter plates.
3. Inoculation and Incubation:
- The prepared bacterial inoculum was added to the wells of the microtiter plates containing the serial dilutions of this compound.
- The plates were incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Synthesis of this compound
This compound is a semi-synthetic antibiotic produced by the chemical modification of Paulomycin B.
Reaction: Paulomycin B is reacted with N-acetyl-L-cysteine to yield this compound.[1]
While the general synthetic scheme is known, detailed experimental conditions such as reaction temperature, solvent, and purification methods were not available in the provided search results.
Visualizations
Biosynthetic Origin of this compound
The following diagram illustrates the semi-synthetic pathway leading to this compound.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Paldimycin B: A Technical Overview of a Semi-Synthetic Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paldimycin B, a semi-synthetic antibiotic derived from paulomycin B, has demonstrated notable activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, in vitro efficacy, and the experimental protocols utilized for its characterization.
Chemical and Physical Properties
This compound is a complex glycosidic antibiotic. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 101411-71-6 | [1][2] |
| Molecular Formula | C₄₃H₆₂N₄O₂₃S₃ | [1] |
| Molecular Weight | 1099.15 g/mol | [1][2] |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results |
Mechanism of Action
This compound functions as an inhibitor of bacterial protein synthesis. While the precise molecular interactions are not fully elucidated in the provided search results, it is understood to target the bacterial ribosome, thereby halting the translation process essential for bacterial viability. The paulic acid moiety is considered crucial for its antibacterial properties.[3] Further research is required to pinpoint the specific ribosomal subunit (30S or 50S) and the exact binding site.
In Vitro Antibacterial Activity
This compound has shown significant in vitro activity against a variety of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values from a key study are presented in Table 2. The activity of this compound is influenced by the testing medium and pH, with optimal activity observed in Nutrient Broth at a pH of 6.8.[4]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 50 | 0.25 | 0.5 | 0.12-1.0 |
| Staphylococcus aureus (Methicillin-resistant) | 50 | 0.5 | 1.0 | 0.25-2.0 |
| Staphylococcus epidermidis | 50 | 0.25 | 0.5 | 0.12-1.0 |
| Staphylococcus haemolyticus | 25 | 0.25 | 0.5 | 0.12-0.5 |
| Staphylococcus hominis | 15 | 0.25 | 0.5 | 0.12-0.5 |
| Streptococcus faecalis | 25 | 1.0 | 2.0 | 0.5-4.0 |
| Streptococcus pyogenes (Group A) | 25 | 0.06 | 0.12 | 0.03-0.25 |
| Streptococcus agalactiae (Group B) | 25 | 0.12 | 0.25 | 0.06-0.5 |
| Streptococcus pneumoniae | 25 | 0.03 | 0.06 | 0.015-0.12 |
| Corynebacterium species (Group JK) | 10 | 0.12 | 0.25 | 0.06-0.25 |
| Listeria monocytogenes | 5 | 0.5 | - | 0.25-0.5 |
| Bacillus cereus | 1 | - | - | 0.12 |
Data extracted from Rolston et al., 1987. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is based on the methodology described by Rolston et al. (1987) for determining the in vitro activity of this compound.
1. Preparation of Inoculum:
- Bacterial isolates were cultured in broth and incubated at 37°C for 18 hours.
- The bacterial suspension was then diluted to achieve a final inoculum concentration of 10⁵ Colony Forming Units (CFU)/mL in the test medium.
- The concentration and purity of the isolates were confirmed by plate counting.
2. Preparation of MIC Plates:
- Standard powders of this compound were used to prepare stock solutions.
- Serial dilutions of this compound were freshly prepared in the desired test medium (e.g., Nutrient Broth) in microtiter plates.
3. Inoculation and Incubation:
- The prepared bacterial inoculum was added to the wells of the microtiter plates containing the serial dilutions of this compound.
- The plates were incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Synthesis of this compound
This compound is a semi-synthetic antibiotic produced by the chemical modification of Paulomycin B.
Reaction: Paulomycin B is reacted with N-acetyl-L-cysteine to yield this compound.[1]
While the general synthetic scheme is known, detailed experimental conditions such as reaction temperature, solvent, and purification methods were not available in the provided search results.
Visualizations
Biosynthetic Origin of this compound
The following diagram illustrates the semi-synthetic pathway leading to this compound.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Paldimycin B from Streptomyces paulus: A Technical Guide to its Derivation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the derivation of Paldimycin B, a semi-synthetic antibiotic, from its natural precursor, paulomycin B, produced by the bacterium Streptomyces paulus. This document provides a comprehensive overview of the biosynthetic pathway of paulomycin, detailed experimental protocols for fermentation and synthesis, and quantitative data to support research and development efforts.
Introduction
This compound is a potent antibiotic with activity primarily against Gram-positive bacteria. It is a derivative of paulomycin B, a natural product synthesized by the actinomycete Streptomyces paulus. The conversion of paulomycin B to this compound involves a semi-synthetic modification, specifically the reaction with N-acetyl-L-cysteine.[1] This guide elucidates the key steps in the production of this compound, from the fermentation of S. paulus to the chemical modification of its metabolite.
Biosynthesis of Paulomycin B in Streptomyces paulus
The biosynthesis of paulomycin B is a complex process involving a dedicated gene cluster (pau) that orchestrates the assembly of its unique chemical structure. The pathway originates from the primary metabolite chorismate and involves a series of enzymatic reactions, including glycosylation and acylation, to form the final paulomycin molecule.
A critical aspect of optimizing paulomycin B production lies in understanding and manipulating its regulatory network. The overexpression of specific positive regulatory genes, such as pau13, has been shown to significantly enhance the yield of paulomycins. In a genetically engineered strain of S. paulus (CIM3007), the overexpression of pau13 resulted in a 4.2-fold increase in the production of paulomycin B compared to the wild-type strain.[2]
Experimental Protocols
Fermentation of Streptomyces paulus for Paulomycin B Production
This protocol outlines the submerged fermentation process for producing paulomycin B from Streptomyces paulus.
3.1.1. Media Composition
| Medium Type | Component | Concentration (g/L) |
| Seed Culture (GS-7) | Glucose | 10 |
| Soy Flour | 25 | |
| Corn Starch | 15 | |
| (NH₄)₂SO₄ | 2 | |
| CaCO₃ | 5 | |
| Trace Elements Solution | 1 mL/L | |
| Production Culture (R5α) | Sucrose | 100 |
| K₂SO₄ | 0.25 | |
| MgCl₂·6H₂O | 10.12 | |
| Glucose | 10 | |
| Casamino Acids | 0.1 | |
| Yeast Extract | 5 | |
| TES Buffer | 5.73 | |
| Trace Elements Solution | 2 mL/L |
3.1.2. Fermentation Procedure
-
Inoculum Preparation: A well-sporulated culture of Streptomyces paulus is used to inoculate 50 mL of GS-7 seed medium in a 250 mL baffled flask. The culture is incubated at 28°C for 48 hours with shaking at 220 rpm.
-
Production Culture: The seed culture is used to inoculate the R5α production medium at a 5% (v/v) ratio. The production culture is incubated at 28°C for 5-7 days with shaking at 220 rpm.
-
Monitoring: The production of paulomycin B can be monitored by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of Paulomycin B
-
Harvesting: The fermentation broth is harvested by centrifugation to separate the mycelium from the supernatant.
-
Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate (B1210297). The organic layers are pooled.
-
Concentration: The pooled ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract containing paulomycin B.
-
Purification: The crude extract is further purified using silica (B1680970) gel column chromatography, followed by preparative HPLC to obtain pure paulomycin B.
Semi-synthesis of this compound from Paulomycin B
This compound is synthesized by the reaction of paulomycin B with N-acetyl-L-cysteine.[1]
-
Reaction Setup: Purified paulomycin B is dissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Addition of Reagent: A molar excess of N-acetyl-L-cysteine is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by HPLC.
-
Purification: Upon completion, the reaction mixture is purified by preparative HPLC to isolate this compound.
Quantitative Data
The following tables summarize the quantitative aspects of this compound derivation.
Table 1: Fermentation Yield of Paulomycin B
| Strain | Condition | Paulomycin B Titer (Relative Fold Increase) |
| S. paulus Wild-Type | Standard R5α medium | 1.0 |
| S. paulus CIM3007 | Overexpression of pau13 | 4.2[2] |
Table 2: Synthesis of this compound
| Precursor | Reagent | Product | Yield (%) |
| Paulomycin B | N-acetyl-L-cysteine | This compound | Data not available in the public domain |
Experimental Workflow and Logical Relationships
The overall process for deriving this compound from Streptomyces paulus can be visualized as a sequential workflow.
Conclusion
This technical guide provides a foundational understanding of the derivation of this compound from Streptomyces paulus. The provided protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Further optimization of fermentation conditions and the semi-synthetic process may lead to increased yields and facilitate the broader investigation of this compound's therapeutic potential.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
Paldimycin B from Streptomyces paulus: A Technical Guide to its Derivation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the derivation of Paldimycin B, a semi-synthetic antibiotic, from its natural precursor, paulomycin B, produced by the bacterium Streptomyces paulus. This document provides a comprehensive overview of the biosynthetic pathway of paulomycin, detailed experimental protocols for fermentation and synthesis, and quantitative data to support research and development efforts.
Introduction
This compound is a potent antibiotic with activity primarily against Gram-positive bacteria. It is a derivative of paulomycin B, a natural product synthesized by the actinomycete Streptomyces paulus. The conversion of paulomycin B to this compound involves a semi-synthetic modification, specifically the reaction with N-acetyl-L-cysteine.[1] This guide elucidates the key steps in the production of this compound, from the fermentation of S. paulus to the chemical modification of its metabolite.
Biosynthesis of Paulomycin B in Streptomyces paulus
The biosynthesis of paulomycin B is a complex process involving a dedicated gene cluster (pau) that orchestrates the assembly of its unique chemical structure. The pathway originates from the primary metabolite chorismate and involves a series of enzymatic reactions, including glycosylation and acylation, to form the final paulomycin molecule.
A critical aspect of optimizing paulomycin B production lies in understanding and manipulating its regulatory network. The overexpression of specific positive regulatory genes, such as pau13, has been shown to significantly enhance the yield of paulomycins. In a genetically engineered strain of S. paulus (CIM3007), the overexpression of pau13 resulted in a 4.2-fold increase in the production of paulomycin B compared to the wild-type strain.[2]
Experimental Protocols
Fermentation of Streptomyces paulus for Paulomycin B Production
This protocol outlines the submerged fermentation process for producing paulomycin B from Streptomyces paulus.
3.1.1. Media Composition
| Medium Type | Component | Concentration (g/L) |
| Seed Culture (GS-7) | Glucose | 10 |
| Soy Flour | 25 | |
| Corn Starch | 15 | |
| (NH₄)₂SO₄ | 2 | |
| CaCO₃ | 5 | |
| Trace Elements Solution | 1 mL/L | |
| Production Culture (R5α) | Sucrose | 100 |
| K₂SO₄ | 0.25 | |
| MgCl₂·6H₂O | 10.12 | |
| Glucose | 10 | |
| Casamino Acids | 0.1 | |
| Yeast Extract | 5 | |
| TES Buffer | 5.73 | |
| Trace Elements Solution | 2 mL/L |
3.1.2. Fermentation Procedure
-
Inoculum Preparation: A well-sporulated culture of Streptomyces paulus is used to inoculate 50 mL of GS-7 seed medium in a 250 mL baffled flask. The culture is incubated at 28°C for 48 hours with shaking at 220 rpm.
-
Production Culture: The seed culture is used to inoculate the R5α production medium at a 5% (v/v) ratio. The production culture is incubated at 28°C for 5-7 days with shaking at 220 rpm.
-
Monitoring: The production of paulomycin B can be monitored by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of Paulomycin B
-
Harvesting: The fermentation broth is harvested by centrifugation to separate the mycelium from the supernatant.
-
Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The organic layers are pooled.
-
Concentration: The pooled ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract containing paulomycin B.
-
Purification: The crude extract is further purified using silica gel column chromatography, followed by preparative HPLC to obtain pure paulomycin B.
Semi-synthesis of this compound from Paulomycin B
This compound is synthesized by the reaction of paulomycin B with N-acetyl-L-cysteine.[1]
-
Reaction Setup: Purified paulomycin B is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.
-
Addition of Reagent: A molar excess of N-acetyl-L-cysteine is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by HPLC.
-
Purification: Upon completion, the reaction mixture is purified by preparative HPLC to isolate this compound.
Quantitative Data
The following tables summarize the quantitative aspects of this compound derivation.
Table 1: Fermentation Yield of Paulomycin B
| Strain | Condition | Paulomycin B Titer (Relative Fold Increase) |
| S. paulus Wild-Type | Standard R5α medium | 1.0 |
| S. paulus CIM3007 | Overexpression of pau13 | 4.2[2] |
Table 2: Synthesis of this compound
| Precursor | Reagent | Product | Yield (%) |
| Paulomycin B | N-acetyl-L-cysteine | This compound | Data not available in the public domain |
Experimental Workflow and Logical Relationships
The overall process for deriving this compound from Streptomyces paulus can be visualized as a sequential workflow.
Conclusion
This technical guide provides a foundational understanding of the derivation of this compound from Streptomyces paulus. The provided protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Further optimization of fermentation conditions and the semi-synthetic process may lead to increased yields and facilitate the broader investigation of this compound's therapeutic potential.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Studies of Paldimycin B Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin (B20097), a semi-synthetic antibiotic derived from paulomycins A and B, is a mixture of Paldimycin A and Paldimycin B.[1][2] This document provides a technical overview of the initial in vitro studies investigating the antibacterial activity of Paldimycin, with a focus on this compound. Paldimycin has demonstrated notable potency against a range of Gram-positive bacteria, positioning it as a compound of interest for further antimicrobial research and development. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological and experimental workflows.
Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria
The antibacterial efficacy of Paldimycin has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various clinical isolates. The following tables summarize the MIC values for Paldimycin against a panel of Gram-positive bacteria, as reported in early studies.
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 102 | 0.06 - 2.0 | 0.25 | 0.5 |
| Staphylococcus aureus (Methicillin-Resistant) | 54 | 0.125 - 2.0 | 0.5 | 1.0 |
| Staphylococcus epidermidis | 48 | 0.06 - 2.0 | 0.25 | 0.5 |
| Staphylococcus haemolyticus | 10 | 0.125 - 1.0 | 0.25 | 0.5 |
| Streptococcus faecalis | 25 | 0.125 - 4.0 | 1.0 | 2.0 |
| Streptococcus pneumoniae | 10 | ≤0.03 - 0.125 | 0.06 | 0.125 |
| Streptococcus pyogenes (Group A) | 10 | ≤0.03 - 0.125 | 0.06 | 0.06 |
| Streptococcus agalactiae (Group B) | 10 | 0.06 - 0.25 | 0.125 | 0.25 |
| Streptococcus Group C | 5 | 0.06 - 0.125 | 0.06 | 0.125 |
| Streptococcus Group G | 5 | 0.06 - 0.125 | 0.06 | 0.125 |
| Streptococcus sanguis | 10 | 0.06 - 0.5 | 0.125 | 0.25 |
| Listeria monocytogenes | 10 | 0.125 - 0.5 | 0.25 | 0.5 |
Mechanism of Action
This compound acts as a protein synthesis inhibitor .[1] While the precise molecular target and the specific stage of protein synthesis that is inhibited have not been fully elucidated in the available literature, its classification places it among antibiotics that interfere with the bacterial ribosome's function, ultimately leading to the cessation of bacterial growth.
Experimental Protocols
The in vitro activity of this compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The methodologies employed in these foundational studies generally adhere to the guidelines established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Antimicrobial Agent:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial twofold dilutions of the stock solution are made in cation-supplemented Mueller-Hinton Broth (CSMHB) to achieve the desired concentration range for testing. The activity of paldimycin has been shown to be greatest in Nutrient Broth at a pH of 6.8.[3][4]
2. Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar (B569324) medium for 18-24 hours.
-
Several colonies are used to inoculate a saline or broth solution.
-
The bacterial suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
3. Inoculation and Incubation:
-
Microdilution trays containing the serially diluted this compound are inoculated with the standardized bacterial suspension.
-
The trays are incubated at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Bacterial Protein Synthesis Pathway
Caption: General mechanism of bacterial protein synthesis inhibition.
Representative Bacterial Signaling Pathway: Two-Component System
While the specific effects of this compound on bacterial signaling pathways have not been detailed in the reviewed literature, a common regulatory mechanism in bacteria is the two-component signal transduction system. This system allows bacteria to sense and respond to environmental changes. A generalized diagram of this pathway is presented below for illustrative purposes.
Caption: A generalized bacterial two-component signal transduction pathway.
References
Initial In Vitro Studies of Paldimycin B Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin, a semi-synthetic antibiotic derived from paulomycins A and B, is a mixture of Paldimycin A and Paldimycin B.[1][2] This document provides a technical overview of the initial in vitro studies investigating the antibacterial activity of Paldimycin, with a focus on this compound. Paldimycin has demonstrated notable potency against a range of Gram-positive bacteria, positioning it as a compound of interest for further antimicrobial research and development. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological and experimental workflows.
Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria
The antibacterial efficacy of Paldimycin has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various clinical isolates. The following tables summarize the MIC values for Paldimycin against a panel of Gram-positive bacteria, as reported in early studies.
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 102 | 0.06 - 2.0 | 0.25 | 0.5 |
| Staphylococcus aureus (Methicillin-Resistant) | 54 | 0.125 - 2.0 | 0.5 | 1.0 |
| Staphylococcus epidermidis | 48 | 0.06 - 2.0 | 0.25 | 0.5 |
| Staphylococcus haemolyticus | 10 | 0.125 - 1.0 | 0.25 | 0.5 |
| Streptococcus faecalis | 25 | 0.125 - 4.0 | 1.0 | 2.0 |
| Streptococcus pneumoniae | 10 | ≤0.03 - 0.125 | 0.06 | 0.125 |
| Streptococcus pyogenes (Group A) | 10 | ≤0.03 - 0.125 | 0.06 | 0.06 |
| Streptococcus agalactiae (Group B) | 10 | 0.06 - 0.25 | 0.125 | 0.25 |
| Streptococcus Group C | 5 | 0.06 - 0.125 | 0.06 | 0.125 |
| Streptococcus Group G | 5 | 0.06 - 0.125 | 0.06 | 0.125 |
| Streptococcus sanguis | 10 | 0.06 - 0.5 | 0.125 | 0.25 |
| Listeria monocytogenes | 10 | 0.125 - 0.5 | 0.25 | 0.5 |
Mechanism of Action
This compound acts as a protein synthesis inhibitor .[1] While the precise molecular target and the specific stage of protein synthesis that is inhibited have not been fully elucidated in the available literature, its classification places it among antibiotics that interfere with the bacterial ribosome's function, ultimately leading to the cessation of bacterial growth.
Experimental Protocols
The in vitro activity of this compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The methodologies employed in these foundational studies generally adhere to the guidelines established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Antimicrobial Agent:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial twofold dilutions of the stock solution are made in cation-supplemented Mueller-Hinton Broth (CSMHB) to achieve the desired concentration range for testing. The activity of paldimycin has been shown to be greatest in Nutrient Broth at a pH of 6.8.[3][4]
2. Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar medium for 18-24 hours.
-
Several colonies are used to inoculate a saline or broth solution.
-
The bacterial suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
3. Inoculation and Incubation:
-
Microdilution trays containing the serially diluted this compound are inoculated with the standardized bacterial suspension.
-
The trays are incubated at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Bacterial Protein Synthesis Pathway
Caption: General mechanism of bacterial protein synthesis inhibition.
Representative Bacterial Signaling Pathway: Two-Component System
While the specific effects of this compound on bacterial signaling pathways have not been detailed in the reviewed literature, a common regulatory mechanism in bacteria is the two-component signal transduction system. This system allows bacteria to sense and respond to environmental changes. A generalized diagram of this pathway is presented below for illustrative purposes.
Caption: A generalized bacterial two-component signal transduction pathway.
References
Paldimycin B and the Paulomycin Family: A Technical Deep Dive into Structure, Function, and Relationship
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Paldimycin (B20097) B is a semi-synthetic derivative of paulomycin B, a member of the paulomycin family of antibiotics produced by Streptomyces species. The key structural difference is the addition of two N-acetyl-L-cysteine moieties to the isothiocyanate group of paulomycin B. This modification into Paldimycin B has been shown to enhance stability while retaining potent antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of the relationship between this compound and the broader paulomycin family, focusing on their comparative antibacterial activity, the experimental protocols for their study, and the biosynthetic pathways that connect them.
Data Presentation: Comparative Antimicrobial Activity
The antibacterial spectrum of the paulomycin family is primarily directed against Gram-positive organisms. The addition of N-acetyl-L-cysteine to form paldimycins generally maintains or in some cases slightly alters this activity profile. Below is a summary of the Minimum Inhibitory Concentrations (MICs) reported for paulomycins A and B, alongside related compounds, against various bacterial strains. While specific data for this compound is limited in publicly available literature, the data for "paldimycin" (a mixture of Paldimycin A and B) offers valuable insight.
| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis | Escherichia coli | Klebsiella pneumoniae |
| Paulomycin A | 0.25 µg/mL | - | - | >128 µg/mL | >128 µg/mL |
| Paulomycin B | 0.5 µg/mL | - | - | >128 µg/mL | >128 µg/mL |
| Paldimycin (A/B mixture) | ≤0.06 - 2.0 µg/mL[1] | - | ≤2.0 µg/mL[1] | - | - |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standardized broth microdilution method is typically employed to determine the MIC of paulomycins and their derivatives against bacterial isolates.
a. Preparation of Inoculum:
-
Bacterial isolates are grown on appropriate agar (B569324) plates (e.g., Trypticase Soy Agar) for 18-24 hours.
-
Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Antibiotic Dilutions:
-
A stock solution of the test antibiotic (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Serial two-fold dilutions of the antibiotic are prepared in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
c. Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension.
-
A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Isolation and Purification of this compound
Paldimycins are produced by the fermentation of Streptomyces paulus or can be semi-synthesized from paulomycins.[3]
a. Fermentation and Extraction:
-
Streptomyces paulus is cultured in a suitable fermentation medium under optimal conditions for antibiotic production.
-
The fermentation broth is harvested, and the mycelium is separated by centrifugation or filtration.
-
The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.
b. Chromatographic Purification:
-
The crude extract is concentrated and subjected to silica (B1680970) gel chromatography.
-
Further purification is achieved using reverse-phase High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient elution system of acetonitrile (B52724) and water, often with a trifluoroacetic acid modifier.
-
Fractions are collected and analyzed for the presence of this compound using techniques such as UV-Vis spectroscopy and mass spectrometry.
Mandatory Visualizations
Biosynthetic Relationship of Paulomycin B to this compound
The conversion of Paulomycin B to this compound is a chemical addition reaction. The isothiocyanate group of Paulomycin B reacts with N-acetyl-L-cysteine to form this compound.[3]
Caption: Conversion of Paulomycin B to this compound.
General Experimental Workflow for this compound Production and Characterization
This workflow outlines the key stages from fermentation to the determination of biological activity for this compound.
Caption: this compound Production and Analysis Workflow.
Mechanism of Action
While the precise mechanism of action for the paulomycin family is not fully elucidated, it is understood that the paulic acid moiety, which contains the isothiocyanate group, is crucial for their antibacterial activity.[2] It is hypothesized that this reactive group interacts with essential bacterial proteins or enzymes, leading to the inhibition of vital cellular processes such as protein synthesis. The modification to paldimycins, while altering the isothiocyanate group, retains the core structure responsible for its antibacterial properties. Further research is needed to delineate the specific molecular targets of this compound and the broader paulomycin family.
References
- 1. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Paldimycin B and the Paulomycin Family: A Technical Deep Dive into Structure, Function, and Relationship
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Paldimycin B is a semi-synthetic derivative of paulomycin B, a member of the paulomycin family of antibiotics produced by Streptomyces species. The key structural difference is the addition of two N-acetyl-L-cysteine moieties to the isothiocyanate group of paulomycin B. This modification into this compound has been shown to enhance stability while retaining potent antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of the relationship between this compound and the broader paulomycin family, focusing on their comparative antibacterial activity, the experimental protocols for their study, and the biosynthetic pathways that connect them.
Data Presentation: Comparative Antimicrobial Activity
The antibacterial spectrum of the paulomycin family is primarily directed against Gram-positive organisms. The addition of N-acetyl-L-cysteine to form paldimycins generally maintains or in some cases slightly alters this activity profile. Below is a summary of the Minimum Inhibitory Concentrations (MICs) reported for paulomycins A and B, alongside related compounds, against various bacterial strains. While specific data for this compound is limited in publicly available literature, the data for "paldimycin" (a mixture of Paldimycin A and B) offers valuable insight.
| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis | Escherichia coli | Klebsiella pneumoniae |
| Paulomycin A | 0.25 µg/mL | - | - | >128 µg/mL | >128 µg/mL |
| Paulomycin B | 0.5 µg/mL | - | - | >128 µg/mL | >128 µg/mL |
| Paldimycin (A/B mixture) | ≤0.06 - 2.0 µg/mL[1] | - | ≤2.0 µg/mL[1] | - | - |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standardized broth microdilution method is typically employed to determine the MIC of paulomycins and their derivatives against bacterial isolates.
a. Preparation of Inoculum:
-
Bacterial isolates are grown on appropriate agar plates (e.g., Trypticase Soy Agar) for 18-24 hours.
-
Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Antibiotic Dilutions:
-
A stock solution of the test antibiotic (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Serial two-fold dilutions of the antibiotic are prepared in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
c. Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension.
-
A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Isolation and Purification of this compound
Paldimycins are produced by the fermentation of Streptomyces paulus or can be semi-synthesized from paulomycins.[3]
a. Fermentation and Extraction:
-
Streptomyces paulus is cultured in a suitable fermentation medium under optimal conditions for antibiotic production.
-
The fermentation broth is harvested, and the mycelium is separated by centrifugation or filtration.
-
The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.
b. Chromatographic Purification:
-
The crude extract is concentrated and subjected to silica gel chromatography.
-
Further purification is achieved using reverse-phase High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient elution system of acetonitrile and water, often with a trifluoroacetic acid modifier.
-
Fractions are collected and analyzed for the presence of this compound using techniques such as UV-Vis spectroscopy and mass spectrometry.
Mandatory Visualizations
Biosynthetic Relationship of Paulomycin B to this compound
The conversion of Paulomycin B to this compound is a chemical addition reaction. The isothiocyanate group of Paulomycin B reacts with N-acetyl-L-cysteine to form this compound.[3]
Caption: Conversion of Paulomycin B to this compound.
General Experimental Workflow for this compound Production and Characterization
This workflow outlines the key stages from fermentation to the determination of biological activity for this compound.
Caption: this compound Production and Analysis Workflow.
Mechanism of Action
While the precise mechanism of action for the paulomycin family is not fully elucidated, it is understood that the paulic acid moiety, which contains the isothiocyanate group, is crucial for their antibacterial activity.[2] It is hypothesized that this reactive group interacts with essential bacterial proteins or enzymes, leading to the inhibition of vital cellular processes such as protein synthesis. The modification to paldimycins, while altering the isothiocyanate group, retains the core structure responsible for its antibacterial properties. Further research is needed to delineate the specific molecular targets of this compound and the broader paulomycin family.
References
- 1. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Paldimycin B from Paulomycin A and B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the semi-synthesis of paldimycin (B20097) B, a potent antibacterial agent, from its precursors, paulomycin A and paulomycin B. Paldimycin B is generated through the reaction of paulomycins with N-acetyl-L-cysteine.[1][2] This process offers a viable route to produce this antibiotic for research and development purposes. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the successful synthesis and characterization of this compound.
Introduction
Paldimycin, a mixture of paldimycin A and B, demonstrates significant activity against Gram-positive bacteria.[3] It is a semi-synthetic antibiotic derived from the paulomycin complex, which is produced by fermentation of Streptomyces paulus.[1][3] The conversion of paulomycins to paldimycins involves the addition of N-acetyl-L-cysteine to the paulomycin molecule.[1][2][4] Specifically, this compound is synthesized from paulomycin B. This document presents a comprehensive protocol for this synthetic transformation, along with data presentation and a workflow diagram.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |
| Paulomycin A | C34H47N3O17S | 785.8 | 81969-36-2 | Precursor to paldimycin A |
| Paulomycin B | C33H45N3O17S | 771.8 | 81969-37-3 | Precursor to this compound |
| N-Acetyl-L-cysteine | C5H9NO3S | 163.2 | 616-91-1 | Reagent for synthesis |
| This compound | C43H62N4O23S3 | 1099.19 | 94555-01-8 | Semi-synthetic antibiotic[5] |
Table 2: Summary of Synthesis Reaction Components and Products
| Starting Material | Reagent | Product | Key Transformation |
| Paulomycin A | N-Acetyl-L-cysteine | Paldimycin A | Addition of N-acetyl-L-cysteine |
| Paulomycin B | N-Acetyl-L-cysteine | This compound | Addition of N-acetyl-L-cysteine |
Experimental Protocols
The following protocol is a generalized procedure based on the synthesis described by Argoudelis et al. (1987). For precise quantities, reaction conditions, and purification details, it is imperative to consult the original publication: Argoudelis, A. D., et al. "Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization." The Journal of antibiotics 40.4 (1987): 419-436.[1]
Materials
-
Paulomycin B
-
N-Acetyl-L-cysteine
-
Appropriate solvent system (e.g., aqueous buffer)
-
Reagents for pH adjustment
-
Chromatography supplies (e.g., silica (B1680970) gel, HPLC columns)
-
Standard laboratory glassware and equipment
Synthesis of this compound from Paulomycin B
-
Dissolution of Reactants: Dissolve paulomycin B in a suitable solvent system. In a separate vessel, prepare a solution of N-acetyl-L-cysteine.
-
Reaction Mixture: Combine the solutions of paulomycin B and N-acetyl-L-cysteine. The molar ratio of N-acetyl-L-cysteine to paulomycin B should be optimized based on the original literature to ensure complete conversion.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature and pH. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Extraction: Once the reaction is complete, quench the reaction and extract the product using an appropriate organic solvent.
-
Purification: The crude this compound should be purified using chromatographic techniques. This may involve silica gel column chromatography followed by preparative HPLC to obtain a highly pure product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
The synthesized this compound should exhibit chromatographic behavior (TLC, HPLC) and physical and chemical properties identical to the naturally produced antibiotic.[1]
Visualization of the Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from paulomycin B.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal Synthesis of (±)-Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, CAS [[101411-71-6]] | BIOZOL [biozol.de]
Application Notes and Protocols: Synthesis of Paldimycin B from Paulomycin A and B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the semi-synthesis of paldimycin B, a potent antibacterial agent, from its precursors, paulomycin A and paulomycin B. This compound is generated through the reaction of paulomycins with N-acetyl-L-cysteine.[1][2] This process offers a viable route to produce this antibiotic for research and development purposes. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the successful synthesis and characterization of this compound.
Introduction
Paldimycin, a mixture of paldimycin A and B, demonstrates significant activity against Gram-positive bacteria.[3] It is a semi-synthetic antibiotic derived from the paulomycin complex, which is produced by fermentation of Streptomyces paulus.[1][3] The conversion of paulomycins to paldimycins involves the addition of N-acetyl-L-cysteine to the paulomycin molecule.[1][2][4] Specifically, this compound is synthesized from paulomycin B. This document presents a comprehensive protocol for this synthetic transformation, along with data presentation and a workflow diagram.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |
| Paulomycin A | C34H47N3O17S | 785.8 | 81969-36-2 | Precursor to paldimycin A |
| Paulomycin B | C33H45N3O17S | 771.8 | 81969-37-3 | Precursor to this compound |
| N-Acetyl-L-cysteine | C5H9NO3S | 163.2 | 616-91-1 | Reagent for synthesis |
| This compound | C43H62N4O23S3 | 1099.19 | 94555-01-8 | Semi-synthetic antibiotic[5] |
Table 2: Summary of Synthesis Reaction Components and Products
| Starting Material | Reagent | Product | Key Transformation |
| Paulomycin A | N-Acetyl-L-cysteine | Paldimycin A | Addition of N-acetyl-L-cysteine |
| Paulomycin B | N-Acetyl-L-cysteine | This compound | Addition of N-acetyl-L-cysteine |
Experimental Protocols
The following protocol is a generalized procedure based on the synthesis described by Argoudelis et al. (1987). For precise quantities, reaction conditions, and purification details, it is imperative to consult the original publication: Argoudelis, A. D., et al. "Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization." The Journal of antibiotics 40.4 (1987): 419-436.[1]
Materials
-
Paulomycin B
-
N-Acetyl-L-cysteine
-
Appropriate solvent system (e.g., aqueous buffer)
-
Reagents for pH adjustment
-
Chromatography supplies (e.g., silica gel, HPLC columns)
-
Standard laboratory glassware and equipment
Synthesis of this compound from Paulomycin B
-
Dissolution of Reactants: Dissolve paulomycin B in a suitable solvent system. In a separate vessel, prepare a solution of N-acetyl-L-cysteine.
-
Reaction Mixture: Combine the solutions of paulomycin B and N-acetyl-L-cysteine. The molar ratio of N-acetyl-L-cysteine to paulomycin B should be optimized based on the original literature to ensure complete conversion.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature and pH. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Extraction: Once the reaction is complete, quench the reaction and extract the product using an appropriate organic solvent.
-
Purification: The crude this compound should be purified using chromatographic techniques. This may involve silica gel column chromatography followed by preparative HPLC to obtain a highly pure product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
The synthesized this compound should exhibit chromatographic behavior (TLC, HPLC) and physical and chemical properties identical to the naturally produced antibiotic.[1]
Visualization of the Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from paulomycin B.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal Synthesis of (±)-Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, CAS [[101411-71-6]] | BIOZOL [biozol.de]
Application Notes and Protocols for Determining Paldimycin B Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin (B20097) B is a semi-synthetic antibiotic derived from paulomycins A and B, demonstrating notable activity against Gram-positive bacteria.[1] It functions as a protein synthesis inhibitor.[1] Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for assessing its potency, understanding its spectrum of activity, and guiding preclinical and clinical development. These application notes provide detailed protocols for determining the MIC of Paldimycin B, summarize available quantitative data, and illustrate relevant biological pathways and experimental workflows.
The in vitro activity of paldimycin is sensitive to the testing medium and pH.[2] Optimal activity is observed in Nutrient Broth at a pH of 6.8.[2]
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive pathogens. Data is presented as MIC₅₀ and MIC₉₀ (the concentration required to inhibit 50% and 90% of isolates, respectively) where available.
| Organism | Medium | pH | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | Nutrient Broth | 6.8 | 0.12 - 1.0 | 0.25 | 0.5 | [2] |
| Staphylococcus epidermidis | Nutrient Broth | 6.8 | 0.12 - 0.5 | 0.25 | 0.5 | [2] |
| Streptococcus pyogenes | Nutrient Broth | 6.8 | ≤0.06 - 0.25 | 0.12 | 0.12 | [2] |
| Streptococcus pneumoniae | Nutrient Broth | 6.8 | ≤0.06 - 0.5 | 0.12 | 0.25 | [2] |
| Enterococcus faecalis | Nutrient Broth | 6.8 | 0.25 - 2.0 | 1.0 | 2.0 | [2] |
Experimental Protocols
Broth Microdilution Method for this compound MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and adapted for the specific properties of this compound.[2]
1. Materials
-
This compound powder
-
Nutrient Broth (NB)
-
Phosphate (B84403) buffer (to adjust pH to 6.8)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Spectrophotometer
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
2. Preparation of Media
Prepare Nutrient Broth according to the manufacturer's instructions. Adjust the pH of the broth to 6.8 using a phosphate buffer. Sterilize by autoclaving.
3. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Calculate the volume of sterile diluent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). The following formula can be used:
-
Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / 1000
-
-
Dissolve the powder in the calculated volume of sterile water. Ensure complete dissolution. This is the stock solution.
4. Preparation of this compound Dilutions in Microtiter Plate
-
Dispense 100 µL of sterile Nutrient Broth (pH 6.8) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
5. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in Nutrient Broth to achieve a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.
6. Inoculation and Incubation
-
Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL. Do not inoculate well 12.
-
The final concentrations of this compound will range from, for example, 64 µg/mL down to 0.125 µg/mL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
7. Reading and Interpreting Results
-
After incubation, examine the microtiter plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Visualizations
Mechanism of Action: Protein Synthesis Inhibition
This compound is known to be a protein synthesis inhibitor in bacteria.[1] While the precise molecular interactions with the bacterial ribosome are not fully detailed in publicly available literature, the general mechanism involves the disruption of the translation process. The following diagram illustrates the key steps in bacterial protein synthesis that are targeted by such inhibitors.
Caption: General mechanism of bacterial protein synthesis inhibition.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the logical steps involved in the broth microdilution protocol for determining the MIC of this compound.
Caption: Workflow for this compound MIC determination.
References
Application Notes and Protocols for Determining Paldimycin B Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a semi-synthetic antibiotic derived from paulomycins A and B, demonstrating notable activity against Gram-positive bacteria.[1] It functions as a protein synthesis inhibitor.[1] Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for assessing its potency, understanding its spectrum of activity, and guiding preclinical and clinical development. These application notes provide detailed protocols for determining the MIC of this compound, summarize available quantitative data, and illustrate relevant biological pathways and experimental workflows.
The in vitro activity of paldimycin is sensitive to the testing medium and pH.[2] Optimal activity is observed in Nutrient Broth at a pH of 6.8.[2]
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive pathogens. Data is presented as MIC₅₀ and MIC₉₀ (the concentration required to inhibit 50% and 90% of isolates, respectively) where available.
| Organism | Medium | pH | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | Nutrient Broth | 6.8 | 0.12 - 1.0 | 0.25 | 0.5 | [2] |
| Staphylococcus epidermidis | Nutrient Broth | 6.8 | 0.12 - 0.5 | 0.25 | 0.5 | [2] |
| Streptococcus pyogenes | Nutrient Broth | 6.8 | ≤0.06 - 0.25 | 0.12 | 0.12 | [2] |
| Streptococcus pneumoniae | Nutrient Broth | 6.8 | ≤0.06 - 0.5 | 0.12 | 0.25 | [2] |
| Enterococcus faecalis | Nutrient Broth | 6.8 | 0.25 - 2.0 | 1.0 | 2.0 | [2] |
Experimental Protocols
Broth Microdilution Method for this compound MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and adapted for the specific properties of this compound.[2]
1. Materials
-
This compound powder
-
Nutrient Broth (NB)
-
Phosphate buffer (to adjust pH to 6.8)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Spectrophotometer
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
2. Preparation of Media
Prepare Nutrient Broth according to the manufacturer's instructions. Adjust the pH of the broth to 6.8 using a phosphate buffer. Sterilize by autoclaving.
3. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Calculate the volume of sterile diluent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). The following formula can be used:
-
Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / 1000
-
-
Dissolve the powder in the calculated volume of sterile water. Ensure complete dissolution. This is the stock solution.
4. Preparation of this compound Dilutions in Microtiter Plate
-
Dispense 100 µL of sterile Nutrient Broth (pH 6.8) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
5. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in Nutrient Broth to achieve a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.
6. Inoculation and Incubation
-
Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL. Do not inoculate well 12.
-
The final concentrations of this compound will range from, for example, 64 µg/mL down to 0.125 µg/mL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
7. Reading and Interpreting Results
-
After incubation, examine the microtiter plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Visualizations
Mechanism of Action: Protein Synthesis Inhibition
This compound is known to be a protein synthesis inhibitor in bacteria.[1] While the precise molecular interactions with the bacterial ribosome are not fully detailed in publicly available literature, the general mechanism involves the disruption of the translation process. The following diagram illustrates the key steps in bacterial protein synthesis that are targeted by such inhibitors.
Caption: General mechanism of bacterial protein synthesis inhibition.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the logical steps involved in the broth microdilution protocol for determining the MIC of this compound.
Caption: Workflow for this compound MIC determination.
References
Application Notes and Protocols: Paldimycin B In Vitro Antibacterial Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin (B20097) B is a semi-synthetic antibiotic derived from the paulomycin family of natural products. It exhibits potent antibacterial activity, primarily against Gram-positive bacteria. Paldimycin, a mixture of paldimycins A and B, functions by inhibiting bacterial protein synthesis, making it a subject of interest in the development of new antimicrobial agents to combat resistant pathogens. These application notes provide detailed protocols for assessing the in vitro antibacterial activity of Paldimycin B through the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Mechanism of Action
This compound exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis. While the precise binding site is not definitively elucidated in publicly available literature, based on the mechanism of related antibiotics, it is hypothesized to bind to the 50S ribosomal subunit. This interaction likely interferes with the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting polypeptide chain elongation. This disruption of protein synthesis is ultimately lethal to the bacterium.
Data Presentation
The following table summarizes representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against common Gram-positive pathogens. It is important to note that specific values can vary based on the bacterial strain and the specific experimental conditions, such as the growth medium and pH. The activity of paldimycin has been observed to be greater in nutrient agar (B569324) at a pH of 6.8 than in Mueller-Hinton agar.[1][2]
| Bacterial Species | Strain Example | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.125 - 1 | 0.25 - 2 | 1 - 2 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 0.25 - 2 | 0.5 - 4 | 1 - 2 |
| Streptococcus pneumoniae | ATCC 49619 | ≤0.06 - 0.5 | 0.125 - 1 | 0.25 - 0.5 |
| Enterococcus faecalis | ATCC 29212 | 0.5 - 4 | 1 - 8 | 1 - 4 |
| Enterococcus faecium | ATCC 19434 | 1 - 8 | 2 - 16 | 1 - 4 |
| Listeria monocytogenes | ATCC 19115 | ≤0.125 - 1 | ≤0.125 - 2 | 1 - 2 |
Note: The this compound values are illustrative and based on qualitative reports of its potency relative to vancomycin. Researchers should determine the precise MIC and MBC for their specific strains and conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is described here.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth (e.g., Nutrient Broth, pH 6.8)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (optional, for turbidity measurement)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. Further dilute 1:10 to get the final testing concentration of 1 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the this compound working stock solution (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay
This protocol is performed after the MIC is determined and identifies the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile micro-pipettors and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-inoculate the 10 µL aliquot onto a sterile agar plate. Also, plate an aliquot from the growth control well to confirm the initial inoculum count.
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the growth control.
Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline for dilutions
-
Sterile agar plates
-
Timer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in the logarithmic phase of growth, diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Experimental Setup:
-
Prepare several flasks or tubes, each containing the bacterial inoculum.
-
Add this compound to the test flasks at different concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Include a growth control flask with no antibiotic.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates.
-
-
Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and then count the number of colonies (CFU) on each plate.
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
References
Application Notes and Protocols: Paldimycin B In Vitro Antibacterial Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a semi-synthetic antibiotic derived from the paulomycin family of natural products. It exhibits potent antibacterial activity, primarily against Gram-positive bacteria. Paldimycin, a mixture of paldimycins A and B, functions by inhibiting bacterial protein synthesis, making it a subject of interest in the development of new antimicrobial agents to combat resistant pathogens. These application notes provide detailed protocols for assessing the in vitro antibacterial activity of this compound through the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Mechanism of Action
This compound exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis. While the precise binding site is not definitively elucidated in publicly available literature, based on the mechanism of related antibiotics, it is hypothesized to bind to the 50S ribosomal subunit. This interaction likely interferes with the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting polypeptide chain elongation. This disruption of protein synthesis is ultimately lethal to the bacterium.
Data Presentation
The following table summarizes representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against common Gram-positive pathogens. It is important to note that specific values can vary based on the bacterial strain and the specific experimental conditions, such as the growth medium and pH. The activity of paldimycin has been observed to be greater in nutrient agar at a pH of 6.8 than in Mueller-Hinton agar.[1][2]
| Bacterial Species | Strain Example | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.125 - 1 | 0.25 - 2 | 1 - 2 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 0.25 - 2 | 0.5 - 4 | 1 - 2 |
| Streptococcus pneumoniae | ATCC 49619 | ≤0.06 - 0.5 | 0.125 - 1 | 0.25 - 0.5 |
| Enterococcus faecalis | ATCC 29212 | 0.5 - 4 | 1 - 8 | 1 - 4 |
| Enterococcus faecium | ATCC 19434 | 1 - 8 | 2 - 16 | 1 - 4 |
| Listeria monocytogenes | ATCC 19115 | ≤0.125 - 1 | ≤0.125 - 2 | 1 - 2 |
Note: The this compound values are illustrative and based on qualitative reports of its potency relative to vancomycin. Researchers should determine the precise MIC and MBC for their specific strains and conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is described here.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth (e.g., Nutrient Broth, pH 6.8)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (optional, for turbidity measurement)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. Further dilute 1:10 to get the final testing concentration of 1 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the this compound working stock solution (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay
This protocol is performed after the MIC is determined and identifies the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile micro-pipettors and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-inoculate the 10 µL aliquot onto a sterile agar plate. Also, plate an aliquot from the growth control well to confirm the initial inoculum count.
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the growth control.
Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline for dilutions
-
Sterile agar plates
-
Timer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in the logarithmic phase of growth, diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Experimental Setup:
-
Prepare several flasks or tubes, each containing the bacterial inoculum.
-
Add this compound to the test flasks at different concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Include a growth control flask with no antibiotic.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates.
-
-
Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and then count the number of colonies (CFU) on each plate.
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
References
Application Notes and Protocols for Paldimycin B in Gram-Positive Bacteria Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Paldimycin (B20097) B, a potent antibiotic with activity against a range of gram-positive bacteria. This document includes detailed protocols for key in vitro experiments, a summary of its biological activity, and a description of its mechanism of action and its impact on bacterial signaling pathways.
Introduction to Paldimycin B
This compound is a semi-synthetic antibiotic derived from paulomycin B.[1][2] It belongs to the paulomycin family of antibiotics and is noted for its efficacy against various gram-positive cocci.[3][4] Paldimycin is a mixture of Paldimycin A and B. Its activity is influenced by the culture medium and pH, with optimal performance observed in Nutrient Broth at a pH of 6.8.
Mechanism of Action
Contrary to some initial hypotheses suggesting cell wall synthesis inhibition, this compound functions as a protein synthesis inhibitor . Its primary target is the elongation factor Tu (EF-Tu) , a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein translation.[5][6] By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the addition of new amino acids to the growing polypeptide chain and ultimately leading to the cessation of bacterial protein synthesis and cell death.[5][6]
Quantitative Data: In Vitro Activity of Paldimycin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Paldimycin against various gram-positive bacteria as reported in historical studies. It is important to note that MIC values can be influenced by the specific broth medium and inoculum size used in the assay.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 100 | 0.12-2.0 | 0.25 | 0.5 |
| Staphylococcus epidermidis | 50 | 0.06-1.0 | 0.12 | 0.5 |
| Streptococcus pyogenes | 25 | ≤0.03-0.25 | 0.06 | 0.12 |
| Streptococcus agalactiae | 25 | 0.06-0.5 | 0.12 | 0.25 |
| Enterococcus faecalis | 50 | 0.25-4.0 | 1.0 | 2.0 |
Data compiled from studies conducted in Nutrient Broth.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of this compound against gram-positive bacteria using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent, filter-sterilized)
-
Gram-positive bacterial strain of interest
-
Nutrient Broth (adjusted to pH 6.8)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional, for turbidity measurement)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into a tube of Nutrient Broth.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh Nutrient Broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, add 100 µL of Nutrient Broth to wells 2 through 12 of a designated row.
-
Add 200 µL of the this compound stock solution (at a starting concentration, e.g., 64 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Gram-positive bacterial strain of interest
-
Nutrient Broth (pH 6.8)
-
Sterile culture tubes or flasks
-
Incubator with shaking (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Nutrient Agar plates
-
Pipettes and sterile tips
Procedure:
-
Prepare Bacterial Culture:
-
Prepare an overnight culture of the test bacterium in Nutrient Broth.
-
Dilute the overnight culture into fresh, pre-warmed Nutrient Broth to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Set Up Experimental Conditions:
-
Prepare several tubes or flasks, each containing the bacterial suspension.
-
Add this compound to the tubes at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube with no antibiotic.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Determine Viable Cell Counts:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto Nutrient Agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.
-
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log₁₀ decrease with no increase in CFU/mL is considered bacteriostatic.
-
Signaling Pathways Affected by this compound
Inhibition of protein synthesis by antibiotics like this compound can trigger a complex stress response in bacteria, most notably the stringent response . This is a global reprogramming of bacterial physiology to cope with nutrient limitation or other stresses.
The stringent response is primarily mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate, collectively referred to as (p)ppGpp. When protein synthesis is stalled due to the action of this compound on EF-Tu, uncharged tRNAs accumulate and bind to the ribosomal A-site. This activates the enzyme RelA, which synthesizes (p)ppGpp from GTP and ATP.
The accumulation of (p)ppGpp has widespread effects on the bacterial cell, including:
-
Downregulation of ribosome and tRNA synthesis: This conserves resources by halting the production of the translational machinery.
-
Upregulation of amino acid biosynthesis and transport genes: This helps the cell to replenish the supply of amino acids.
-
Inhibition of DNA replication and cell division: This pauses the cell cycle until conditions improve.
-
Induction of virulence factor expression in some pathogens.
The diagram below illustrates the proposed signaling pathway initiated by this compound.
Conclusion
This compound is a potent inhibitor of protein synthesis in gram-positive bacteria with a clear mechanism of action targeting EF-Tu. The provided protocols offer a starting point for researchers to investigate its in vitro efficacy and bactericidal properties. Understanding its impact on bacterial stress response pathways, such as the stringent response, is crucial for elucidating its full therapeutic potential and for the development of novel antimicrobial strategies. Further research into potential synergistic combinations and the in vivo efficacy of this compound is warranted.
References
- 1. journals.asm.org [journals.asm.org]
- 2. (PDF) In Vitro Susceptibility of Gram-Positive Cocci to [research.amanote.com]
- 3. In vitro susceptibility of gram-positive cocci to paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of gram-positive cocci to paldimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Paldimycin B in Gram-Positive Bacteria Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Paldimycin B, a potent antibiotic with activity against a range of gram-positive bacteria. This document includes detailed protocols for key in vitro experiments, a summary of its biological activity, and a description of its mechanism of action and its impact on bacterial signaling pathways.
Introduction to this compound
This compound is a semi-synthetic antibiotic derived from paulomycin B.[1][2] It belongs to the paulomycin family of antibiotics and is noted for its efficacy against various gram-positive cocci.[3][4] Paldimycin is a mixture of Paldimycin A and B. Its activity is influenced by the culture medium and pH, with optimal performance observed in Nutrient Broth at a pH of 6.8.
Mechanism of Action
Contrary to some initial hypotheses suggesting cell wall synthesis inhibition, this compound functions as a protein synthesis inhibitor . Its primary target is the elongation factor Tu (EF-Tu) , a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein translation.[5][6] By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the addition of new amino acids to the growing polypeptide chain and ultimately leading to the cessation of bacterial protein synthesis and cell death.[5][6]
Quantitative Data: In Vitro Activity of Paldimycin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Paldimycin against various gram-positive bacteria as reported in historical studies. It is important to note that MIC values can be influenced by the specific broth medium and inoculum size used in the assay.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 100 | 0.12-2.0 | 0.25 | 0.5 |
| Staphylococcus epidermidis | 50 | 0.06-1.0 | 0.12 | 0.5 |
| Streptococcus pyogenes | 25 | ≤0.03-0.25 | 0.06 | 0.12 |
| Streptococcus agalactiae | 25 | 0.06-0.5 | 0.12 | 0.25 |
| Enterococcus faecalis | 50 | 0.25-4.0 | 1.0 | 2.0 |
Data compiled from studies conducted in Nutrient Broth.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of this compound against gram-positive bacteria using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent, filter-sterilized)
-
Gram-positive bacterial strain of interest
-
Nutrient Broth (adjusted to pH 6.8)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional, for turbidity measurement)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of Nutrient Broth.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh Nutrient Broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, add 100 µL of Nutrient Broth to wells 2 through 12 of a designated row.
-
Add 200 µL of the this compound stock solution (at a starting concentration, e.g., 64 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Gram-positive bacterial strain of interest
-
Nutrient Broth (pH 6.8)
-
Sterile culture tubes or flasks
-
Incubator with shaking (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Nutrient Agar plates
-
Pipettes and sterile tips
Procedure:
-
Prepare Bacterial Culture:
-
Prepare an overnight culture of the test bacterium in Nutrient Broth.
-
Dilute the overnight culture into fresh, pre-warmed Nutrient Broth to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Set Up Experimental Conditions:
-
Prepare several tubes or flasks, each containing the bacterial suspension.
-
Add this compound to the tubes at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube with no antibiotic.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Determine Viable Cell Counts:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto Nutrient Agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.
-
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log₁₀ decrease with no increase in CFU/mL is considered bacteriostatic.
-
Signaling Pathways Affected by this compound
Inhibition of protein synthesis by antibiotics like this compound can trigger a complex stress response in bacteria, most notably the stringent response . This is a global reprogramming of bacterial physiology to cope with nutrient limitation or other stresses.
The stringent response is primarily mediated by the alarmones guanosine tetraphosphate and pentaphosphate, collectively referred to as (p)ppGpp. When protein synthesis is stalled due to the action of this compound on EF-Tu, uncharged tRNAs accumulate and bind to the ribosomal A-site. This activates the enzyme RelA, which synthesizes (p)ppGpp from GTP and ATP.
The accumulation of (p)ppGpp has widespread effects on the bacterial cell, including:
-
Downregulation of ribosome and tRNA synthesis: This conserves resources by halting the production of the translational machinery.
-
Upregulation of amino acid biosynthesis and transport genes: This helps the cell to replenish the supply of amino acids.
-
Inhibition of DNA replication and cell division: This pauses the cell cycle until conditions improve.
-
Induction of virulence factor expression in some pathogens.
The diagram below illustrates the proposed signaling pathway initiated by this compound.
Conclusion
This compound is a potent inhibitor of protein synthesis in gram-positive bacteria with a clear mechanism of action targeting EF-Tu. The provided protocols offer a starting point for researchers to investigate its in vitro efficacy and bactericidal properties. Understanding its impact on bacterial stress response pathways, such as the stringent response, is crucial for elucidating its full therapeutic potential and for the development of novel antimicrobial strategies. Further research into potential synergistic combinations and the in vivo efficacy of this compound is warranted.
References
- 1. journals.asm.org [journals.asm.org]
- 2. (PDF) In Vitro Susceptibility of Gram-Positive Cocci to [research.amanote.com]
- 3. In vitro susceptibility of gram-positive cocci to paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of gram-positive cocci to paldimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]
Paldimycin B: Application Notes and Protocols for Research on Antibiotic-Resistant Staphylococci
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Paldimycin B, a potent antibiotic with significant activity against Gram-positive bacteria, including antibiotic-resistant strains of Staphylococcus aureus. This document details its mechanism of action, summarizes its in vitro efficacy, and provides detailed protocols for its research applications.
Introduction to this compound
Paldimycin is a complex of two closely related compounds, Paldimycin A and this compound, derived from paulomycins A and B.[1][2] It exhibits potent in vitro activity against a wide range of Gram-positive organisms.[1] Research has highlighted its potential as a therapeutic agent, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
Paldimycin's primary mode of action is the disruption of essential transport processes across the bacterial cell membrane. Specifically, it has been shown to inhibit the uptake of inorganic phosphate (B84403) (Pi), nucleosides, and purine (B94841) and pyrimidine (B1678525) bases in Staphylococcus aureus.[3][4] This disruption of nutrient transport ultimately leads to the inhibition of nucleic acid synthesis and cessation of bacterial growth.[3][4] Unlike many other antibiotics, Paldimycin does not directly affect protein or cell wall synthesis.[3]
Staphylococcus aureus possesses multiple phosphate transport systems to acquire essential inorganic phosphate from its environment, including the high-affinity PstSCAB system and the lower-affinity NptA and PitA transporters.[3][5][6][7] While the exact molecular interaction has not been fully elucidated, this compound is thought to interfere with the function of one or more of these transport systems, leading to phosphate starvation and subsequent bacterial cell death.
Overcoming Antibiotic Resistance
A key advantage of this compound is its novel mechanism of action, which allows it to bypass common resistance mechanisms found in antibiotic-resistant staphylococci. For instance, methicillin (B1676495) resistance in MRSA is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics.[8][9][10] Since this compound does not target cell wall synthesis or PBPs, the presence of mecA does not confer resistance to it. Similarly, its action on membrane transport is distinct from the mechanisms of resistance to other antibiotic classes like macrolides, lincosamides, and streptogramin B (MLS-B), which often involve target site modification or efflux pumps.[11] By targeting a fundamental process like phosphate uptake, this compound presents a promising strategy for treating infections caused by multi-drug resistant staphylococci.
Quantitative Data: In Vitro Activity
The following table summarizes the in vitro activity of Paldimycin compared to Vancomycin against various Staphylococcus species. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
| Organism (Number of Strains) | Antibiotic | Test Medium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (penicillin-susceptible) (20) | Paldimycin | Nutrient Broth | 0.5 | 1.0 |
| Vancomycin | Nutrient Broth | 1.0 | 1.0 | |
| Staphylococcus aureus (penicillin-resistant, methicillin-susceptible) (20) | Paldimycin | Nutrient Broth | 0.5 | 1.0 |
| Vancomycin | Nutrient Broth | 1.0 | 1.0 | |
| Staphylococcus aureus (methicillin-resistant) (20) | Paldimycin | Nutrient Broth | 0.5 | 1.0 |
| Vancomycin | Nutrient Broth | 1.0 | 2.0 | |
| Staphylococcus epidermidis (20) | Paldimycin | Nutrient Broth | 0.125 | 0.25 |
| Vancomycin | Nutrient Broth | 2.0 | 4.0 | |
| Staphylococcus haemolyticus (20) | Paldimycin | Nutrient Broth | 0.25 | 0.5 |
| Vancomycin | Nutrient Broth | 2.0 | 4.0 | |
| Staphylococcus hominis (20) | Paldimycin | Nutrient Broth | 0.25 | 0.5 |
| Vancomycin | Nutrient Broth | 2.0 | 4.0 |
Data adapted from Rolston K. V. et al., 1987.
Experimental Protocols
Broth Microdilution Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus using the broth microdilution method.
Materials:
-
This compound powder
-
Staphylococcus aureus isolates (including resistant strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or Nutrient Broth
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or a buffer as recommended by the supplier).
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in the appropriate broth (CAMHB or Nutrient Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) for each isolate.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Conclusion
This compound demonstrates significant promise as an antibiotic for combating infections caused by antibiotic-resistant staphylococci. Its unique mechanism of action, targeting bacterial membrane transport processes, allows it to remain effective against strains that have developed resistance to commonly used antibiotics. The data and protocols presented here provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel strategies for treating staphylococcal infections.
References
- 1. The role of bacterial metabolism in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyphosphate Ester-Type Transporters Improve Antimicrobial Properties of Oxytetracycline [mdpi.com]
- 3. Staphylococcus aureus Preferentially Liberates Inorganic Phosphate from Organophosphates in Environments where This Nutrient Is Limiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. A small-molecule membrane fluidizer re-sensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Microdomain Disassembly Inhibits MRSA Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of Phosphate Homeostasis Sensitizes Staphylococcus aureus to Nutritional Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Specialized phosphate transport is essential for <i>Staphylococcus aureus</i> nitric oxide resistance [scite.ai]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Paldimycin B: Application Notes and Protocols for Research on Antibiotic-Resistant Staphylococci
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Paldimycin B, a potent antibiotic with significant activity against Gram-positive bacteria, including antibiotic-resistant strains of Staphylococcus aureus. This document details its mechanism of action, summarizes its in vitro efficacy, and provides detailed protocols for its research applications.
Introduction to this compound
Paldimycin is a complex of two closely related compounds, Paldimycin A and this compound, derived from paulomycins A and B.[1][2] It exhibits potent in vitro activity against a wide range of Gram-positive organisms.[1] Research has highlighted its potential as a therapeutic agent, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
Paldimycin's primary mode of action is the disruption of essential transport processes across the bacterial cell membrane. Specifically, it has been shown to inhibit the uptake of inorganic phosphate (Pi), nucleosides, and purine and pyrimidine bases in Staphylococcus aureus.[3][4] This disruption of nutrient transport ultimately leads to the inhibition of nucleic acid synthesis and cessation of bacterial growth.[3][4] Unlike many other antibiotics, Paldimycin does not directly affect protein or cell wall synthesis.[3]
Staphylococcus aureus possesses multiple phosphate transport systems to acquire essential inorganic phosphate from its environment, including the high-affinity PstSCAB system and the lower-affinity NptA and PitA transporters.[3][5][6][7] While the exact molecular interaction has not been fully elucidated, this compound is thought to interfere with the function of one or more of these transport systems, leading to phosphate starvation and subsequent bacterial cell death.
Overcoming Antibiotic Resistance
A key advantage of this compound is its novel mechanism of action, which allows it to bypass common resistance mechanisms found in antibiotic-resistant staphylococci. For instance, methicillin resistance in MRSA is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics.[8][9][10] Since this compound does not target cell wall synthesis or PBPs, the presence of mecA does not confer resistance to it. Similarly, its action on membrane transport is distinct from the mechanisms of resistance to other antibiotic classes like macrolides, lincosamides, and streptogramin B (MLS-B), which often involve target site modification or efflux pumps.[11] By targeting a fundamental process like phosphate uptake, this compound presents a promising strategy for treating infections caused by multi-drug resistant staphylococci.
Quantitative Data: In Vitro Activity
The following table summarizes the in vitro activity of Paldimycin compared to Vancomycin against various Staphylococcus species. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
| Organism (Number of Strains) | Antibiotic | Test Medium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (penicillin-susceptible) (20) | Paldimycin | Nutrient Broth | 0.5 | 1.0 |
| Vancomycin | Nutrient Broth | 1.0 | 1.0 | |
| Staphylococcus aureus (penicillin-resistant, methicillin-susceptible) (20) | Paldimycin | Nutrient Broth | 0.5 | 1.0 |
| Vancomycin | Nutrient Broth | 1.0 | 1.0 | |
| Staphylococcus aureus (methicillin-resistant) (20) | Paldimycin | Nutrient Broth | 0.5 | 1.0 |
| Vancomycin | Nutrient Broth | 1.0 | 2.0 | |
| Staphylococcus epidermidis (20) | Paldimycin | Nutrient Broth | 0.125 | 0.25 |
| Vancomycin | Nutrient Broth | 2.0 | 4.0 | |
| Staphylococcus haemolyticus (20) | Paldimycin | Nutrient Broth | 0.25 | 0.5 |
| Vancomycin | Nutrient Broth | 2.0 | 4.0 | |
| Staphylococcus hominis (20) | Paldimycin | Nutrient Broth | 0.25 | 0.5 |
| Vancomycin | Nutrient Broth | 2.0 | 4.0 |
Data adapted from Rolston K. V. et al., 1987.
Experimental Protocols
Broth Microdilution Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus using the broth microdilution method.
Materials:
-
This compound powder
-
Staphylococcus aureus isolates (including resistant strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or Nutrient Broth
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or a buffer as recommended by the supplier).
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in the appropriate broth (CAMHB or Nutrient Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) for each isolate.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Conclusion
This compound demonstrates significant promise as an antibiotic for combating infections caused by antibiotic-resistant staphylococci. Its unique mechanism of action, targeting bacterial membrane transport processes, allows it to remain effective against strains that have developed resistance to commonly used antibiotics. The data and protocols presented here provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel strategies for treating staphylococcal infections.
References
- 1. The role of bacterial metabolism in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyphosphate Ester-Type Transporters Improve Antimicrobial Properties of Oxytetracycline [mdpi.com]
- 3. Staphylococcus aureus Preferentially Liberates Inorganic Phosphate from Organophosphates in Environments where This Nutrient Is Limiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. A small-molecule membrane fluidizer re-sensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Microdomain Disassembly Inhibits MRSA Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of Phosphate Homeostasis Sensitizes Staphylococcus aureus to Nutritional Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Specialized phosphate transport is essential for <i>Staphylococcus aureus</i> nitric oxide resistance [scite.ai]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Application of Paldimycin B in studies of bacterial protein synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a semi-synthetic antibiotic derived from paulomycin B, a natural product of Streptomyces paulus.[1] As a member of the paulomycin family of antibiotics, this compound exhibits potent activity against a range of Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. While detailed mechanistic studies on this compound are limited, its structural relationship to paulomycins suggests that its primary mode of action is the inhibition of bacterial protein synthesis through the targeting of Elongation Factor Tu (EF-Tu).[2][3][4] This makes this compound a valuable research tool for studying the intricacies of the bacterial translation machinery and a potential lead compound in the development of novel antibacterial agents.
These application notes provide an overview of this compound's mechanism of action, quantitative data on its antibacterial activity, and detailed protocols for its use in studying bacterial protein synthesis.
Mechanism of Action
This compound is believed to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation.
The proposed mechanism of action for this compound, inferred from studies on related EF-Tu-targeting antibiotics, involves the following steps:
-
Binding to EF-Tu: this compound is thought to bind to the EF-Tu•GTP•aa-tRNA ternary complex.
-
Inhibition of Ternary Complex Formation: Similar to the antibiotic pulvomycin (B1679863), this compound likely prevents the stable formation of the ternary complex.[4]
-
Disruption of Ribosomal Delivery: By interfering with the ternary complex, this compound effectively blocks the delivery of the correct aa-tRNA to the ribosome.
-
Stalling of Protein Synthesis: The absence of incoming aa-tRNA at the A-site leads to the cessation of polypeptide chain elongation, ultimately resulting in bacterial cell death.
This mechanism is distinct from other EF-Tu inhibitors like kirromycin, which trap EF-Tu in a GDP-bound state on the ribosome.[2]
Proposed Signaling Pathway of this compound in Protein Synthesis Inhibition
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization [pubmed.ncbi.nlm.nih.gov]
- 2. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Paldimycin B in studies of bacterial protein synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a semi-synthetic antibiotic derived from paulomycin B, a natural product of Streptomyces paulus.[1] As a member of the paulomycin family of antibiotics, this compound exhibits potent activity against a range of Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. While detailed mechanistic studies on this compound are limited, its structural relationship to paulomycins suggests that its primary mode of action is the inhibition of bacterial protein synthesis through the targeting of Elongation Factor Tu (EF-Tu).[2][3][4] This makes this compound a valuable research tool for studying the intricacies of the bacterial translation machinery and a potential lead compound in the development of novel antibacterial agents.
These application notes provide an overview of this compound's mechanism of action, quantitative data on its antibacterial activity, and detailed protocols for its use in studying bacterial protein synthesis.
Mechanism of Action
This compound is believed to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation.
The proposed mechanism of action for this compound, inferred from studies on related EF-Tu-targeting antibiotics, involves the following steps:
-
Binding to EF-Tu: this compound is thought to bind to the EF-Tu•GTP•aa-tRNA ternary complex.
-
Inhibition of Ternary Complex Formation: Similar to the antibiotic pulvomycin, this compound likely prevents the stable formation of the ternary complex.[4]
-
Disruption of Ribosomal Delivery: By interfering with the ternary complex, this compound effectively blocks the delivery of the correct aa-tRNA to the ribosome.
-
Stalling of Protein Synthesis: The absence of incoming aa-tRNA at the A-site leads to the cessation of polypeptide chain elongation, ultimately resulting in bacterial cell death.
This mechanism is distinct from other EF-Tu inhibitors like kirromycin, which trap EF-Tu in a GDP-bound state on the ribosome.[2]
Proposed Signaling Pathway of this compound in Protein Synthesis Inhibition
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization [pubmed.ncbi.nlm.nih.gov]
- 2. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) analysis of Paldimycin B
Ref: AN-HPLC-PDB-001
Introduction
Paldimycin B is a semi-synthetic antibiotic derived from the paulomycin family. As with many antibiotics, accurate and reliable analytical methods are crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. This application note provides a generalized framework and key considerations for developing a robust HPLC method for the analysis of this compound, based on established principles of antibiotic analysis. While specific, validated methods for this compound are not widely published, this document outlines a starting point for researchers.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound and related compounds.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.
-
Column: A C18 reversed-phase column is a suitable starting point. Typical dimensions would be 4.6 mm x 150 mm with a 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile (B52724)
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile and water. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: The sample preparation method will depend on the matrix. For bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids, a protein precipitation or solid-phase extraction (SPE) step will likely be necessary.
2. Chromatographic Conditions (Recommended Starting Point)
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a linear gradient from 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at an appropriate wavelength (to be determined by UV scan) or MS |
3. Method Development and Validation Considerations
-
Wavelength Selection: Perform a UV scan of this compound to determine the wavelength of maximum absorbance for optimal sensitivity.
-
Gradient Optimization: Adjust the gradient profile to achieve adequate separation of this compound from any impurities or degradation products.
-
Method Validation: Once an optimal method is developed, it should be validated according to ICH guidelines. This includes assessing parameters such as:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
-
Data Presentation
Quantitative data obtained from the HPLC analysis should be summarized in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area | ≤ 2.0% (for n=6) | |
| %RSD of Retention Time | ≤ 1.0% (for n=6) |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Correlation Coefficient (r²) | ≥ 0.995 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
This application note provides a foundational protocol and key considerations for the development of an HPLC method for the analysis of this compound. Due to the limited availability of published, specific methods, the outlined approach serves as a starting point for researchers. Method development and thorough validation will be essential to ensure the accuracy, precision, and reliability of the analytical results.
High-performance liquid chromatography (HPLC) analysis of Paldimycin B
Ref: AN-HPLC-PDB-001
Introduction
Paldimycin B is a semi-synthetic antibiotic derived from the paulomycin family. As with many antibiotics, accurate and reliable analytical methods are crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. This application note provides a generalized framework and key considerations for developing a robust HPLC method for the analysis of this compound, based on established principles of antibiotic analysis. While specific, validated methods for this compound are not widely published, this document outlines a starting point for researchers.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound and related compounds.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.
-
Column: A C18 reversed-phase column is a suitable starting point. Typical dimensions would be 4.6 mm x 150 mm with a 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of acetonitrile and water. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: The sample preparation method will depend on the matrix. For bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids, a protein precipitation or solid-phase extraction (SPE) step will likely be necessary.
2. Chromatographic Conditions (Recommended Starting Point)
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a linear gradient from 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at an appropriate wavelength (to be determined by UV scan) or MS |
3. Method Development and Validation Considerations
-
Wavelength Selection: Perform a UV scan of this compound to determine the wavelength of maximum absorbance for optimal sensitivity.
-
Gradient Optimization: Adjust the gradient profile to achieve adequate separation of this compound from any impurities or degradation products.
-
Method Validation: Once an optimal method is developed, it should be validated according to ICH guidelines. This includes assessing parameters such as:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
-
Data Presentation
Quantitative data obtained from the HPLC analysis should be summarized in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area | ≤ 2.0% (for n=6) | |
| %RSD of Retention Time | ≤ 1.0% (for n=6) |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Correlation Coefficient (r²) | ≥ 0.995 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
This application note provides a foundational protocol and key considerations for the development of an HPLC method for the analysis of this compound. Due to the limited availability of published, specific methods, the outlined approach serves as a starting point for researchers. Method development and thorough validation will be essential to ensure the accuracy, precision, and reliability of the analytical results.
Paldimycin B efficacy in different culture media like nutrient broth
Application Notes and Protocols for Researchers
These application notes provide a comprehensive overview of the efficacy of Paldimycin (B20097) B, a semi-synthetic antibiotic, with a particular focus on its performance in nutrient broth compared to other standard culture media. This document is intended for researchers, scientists, and drug development professionals working on antibiotic susceptibility testing and development. Detailed protocols for assessing Paldimycin B's efficacy are provided, along with a summary of its mechanism of action.
Introduction
Paldimycin is a derivative of the paulomycin class of antibiotics and is known to be a protein synthesis inhibitor.[1] It is a mixture of Paldimycin A and this compound. This antibiotic has demonstrated significant activity against a range of Gram-positive bacteria.[1] Notably, the in vitro efficacy of Paldimycin has been shown to be highly dependent on the culture medium and pH, with optimal activity observed in Nutrient Broth at a pH of 6.8.[1][2]
Data Presentation: Efficacy of Paldimycin in Different Media
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Paldimycin against various Gram-positive pathogens in Nutrient Broth (NB) at pH 6.8 and Cation-Supplemented Mueller-Hinton Broth (MHB) at pH 7.2. The data clearly indicates the enhanced efficacy of Paldimycin in Nutrient Broth.
Table 1: Comparative MIC90 Values of Paldimycin in Different Broth Media
| Bacterial Species | Nutrient Broth (pH 6.8) MIC90 (µg/mL) | Cation-Supplemented MHB (pH 7.2) MIC90 (µg/mL) | Fold Difference (Approx.) |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.5 | 8.0 | 16x |
| Staphylococcus aureus (Methicillin-Resistant) | 1.0 | 16.0 | 16x |
| Staphylococcus epidermidis | 0.5 | 8.0 | 16x |
| Streptococcus faecalis | 2.0 | >32.0 | >16x |
| Group JK diphtheroids | 0.12 | 2.0 | 16x |
| Listeria monocytogenes | 0.5 | 2.0 | 4x |
Data sourced from Rolston et al., 1987.[1][2]
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using broth microdilution and agar (B569324) dilution methods. These protocols are based on established standards for antimicrobial susceptibility testing.
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[2]
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Nutrient Broth (pH adjusted to 6.8)
-
Cation-supplemented Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidity meter
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable solvent. Further dilutions will be made from this stock.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile broth (Nutrient Broth or MHB) into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in final volumes of 50 µL with decreasing concentrations of the antibiotic.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add 50 µL of the standardized and diluted bacterial suspension to each well of the microtiter plate, bringing the final volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing broth and the bacterial inoculum but no antibiotic.
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound powder
-
Nutrient Agar (pH adjusted to 6.8)
-
Mueller-Hinton Agar
-
Sterile petri dishes
-
Bacterial cultures in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., multipoint inoculator)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare molten and cooled (45-50°C) agar medium (Nutrient Agar or Mueller-Hinton Agar).
-
Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation: Prepare the bacterial inoculum as described in the broth microdilution method (to a 0.5 McFarland standard).
-
Inoculation: Spot-inoculate the surface of the agar plates with the standardized bacterial suspension using a replicating device. Each spot should contain approximately 10⁴ CFU.
-
Controls: Include a growth control plate containing no antibiotic.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of bacterial protein synthesis.[1] While the precise molecular interactions and the complete signaling cascade of this compound are not fully elucidated in the provided literature, the general mechanism of protein synthesis inhibitors involves the disruption of the ribosomal machinery.
The following diagram illustrates a generalized workflow for a protein synthesis inhibitor targeting the bacterial ribosome.
Caption: Generalized mechanism of a protein synthesis inhibitor like this compound.
Experimental Workflow for MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
Paldimycin B efficacy in different culture media like nutrient broth
Application Notes and Protocols for Researchers
These application notes provide a comprehensive overview of the efficacy of Paldimycin B, a semi-synthetic antibiotic, with a particular focus on its performance in nutrient broth compared to other standard culture media. This document is intended for researchers, scientists, and drug development professionals working on antibiotic susceptibility testing and development. Detailed protocols for assessing this compound's efficacy are provided, along with a summary of its mechanism of action.
Introduction
Paldimycin is a derivative of the paulomycin class of antibiotics and is known to be a protein synthesis inhibitor.[1] It is a mixture of Paldimycin A and this compound. This antibiotic has demonstrated significant activity against a range of Gram-positive bacteria.[1] Notably, the in vitro efficacy of Paldimycin has been shown to be highly dependent on the culture medium and pH, with optimal activity observed in Nutrient Broth at a pH of 6.8.[1][2]
Data Presentation: Efficacy of Paldimycin in Different Media
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Paldimycin against various Gram-positive pathogens in Nutrient Broth (NB) at pH 6.8 and Cation-Supplemented Mueller-Hinton Broth (MHB) at pH 7.2. The data clearly indicates the enhanced efficacy of Paldimycin in Nutrient Broth.
Table 1: Comparative MIC90 Values of Paldimycin in Different Broth Media
| Bacterial Species | Nutrient Broth (pH 6.8) MIC90 (µg/mL) | Cation-Supplemented MHB (pH 7.2) MIC90 (µg/mL) | Fold Difference (Approx.) |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.5 | 8.0 | 16x |
| Staphylococcus aureus (Methicillin-Resistant) | 1.0 | 16.0 | 16x |
| Staphylococcus epidermidis | 0.5 | 8.0 | 16x |
| Streptococcus faecalis | 2.0 | >32.0 | >16x |
| Group JK diphtheroids | 0.12 | 2.0 | 16x |
| Listeria monocytogenes | 0.5 | 2.0 | 4x |
Data sourced from Rolston et al., 1987.[1][2]
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using broth microdilution and agar dilution methods. These protocols are based on established standards for antimicrobial susceptibility testing.
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[2]
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Nutrient Broth (pH adjusted to 6.8)
-
Cation-supplemented Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidity meter
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable solvent. Further dilutions will be made from this stock.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile broth (Nutrient Broth or MHB) into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in final volumes of 50 µL with decreasing concentrations of the antibiotic.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add 50 µL of the standardized and diluted bacterial suspension to each well of the microtiter plate, bringing the final volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing broth and the bacterial inoculum but no antibiotic.
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound powder
-
Nutrient Agar (pH adjusted to 6.8)
-
Mueller-Hinton Agar
-
Sterile petri dishes
-
Bacterial cultures in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., multipoint inoculator)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare molten and cooled (45-50°C) agar medium (Nutrient Agar or Mueller-Hinton Agar).
-
Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation: Prepare the bacterial inoculum as described in the broth microdilution method (to a 0.5 McFarland standard).
-
Inoculation: Spot-inoculate the surface of the agar plates with the standardized bacterial suspension using a replicating device. Each spot should contain approximately 10⁴ CFU.
-
Controls: Include a growth control plate containing no antibiotic.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of bacterial protein synthesis.[1] While the precise molecular interactions and the complete signaling cascade of this compound are not fully elucidated in the provided literature, the general mechanism of protein synthesis inhibitors involves the disruption of the ribosomal machinery.
The following diagram illustrates a generalized workflow for a protein synthesis inhibitor targeting the bacterial ribosome.
Caption: Generalized mechanism of a protein synthesis inhibitor like this compound.
Experimental Workflow for MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
Troubleshooting & Optimization
Optimizing Paldimycin B concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paldimycin (B20097) B in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is Paldimycin B and what is its primary mechanism of action?
This compound is a semi-synthetic antibiotic derived from Streptomyces paulus.[1] It belongs to the paulomycin family of antibiotics.[2] Its primary mechanism of action is the inhibition of protein synthesis in bacteria, making it effective against a range of Gram-positive pathogens.[3]
2. What is the spectrum of activity for this compound?
This compound demonstrates potent in vitro activity against a variety of Gram-positive bacteria.[2][4] This includes clinically relevant species such as staphylococci and streptococci.[5]
3. How should this compound be stored?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
4. How do I prepare a stock solution of this compound?
A general protocol for preparing an antibiotic stock solution can be adapted for this compound. Due to the lack of specific solubility data in the provided search results, it is recommended to consult the manufacturer's datasheet for the specific lot of this compound you are using. A general procedure is as follows:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a sterile solvent (e.g., sterile distilled water or DMSO, depending on solubility) to achieve the desired stock concentration.
-
Ensure the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
5. What is the recommended concentration range for in vitro experiments?
The effective concentration of this compound will vary depending on the bacterial species and the experimental conditions. Based on available data, Minimum Inhibitory Concentrations (MICs) for susceptible Gram-positive cocci are generally low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antibacterial activity observed | 1. Incorrect storage: this compound may have degraded due to improper storage conditions. 2. Inactive compound: The specific lot of this compound may be inactive. 3. Resistant bacterial strain: The target bacteria may be resistant to this compound. 4. Sub-optimal experimental conditions: The activity of this compound is known to be medium and pH-dependent.[4][6] | 1. Ensure this compound has been stored according to the recommendations (short-term at 0-4°C, long-term at -20°C, protected from light). 2. Test the activity of the compound on a known susceptible control strain. 3. Verify the susceptibility of your bacterial strain using a reference antibiotic. 4. Optimize the pH and media composition of your experiment. Paldimycin has shown greater activity in Nutrient Broth at a pH of 6.8.[4][6] |
| Inconsistent results between experiments | 1. Variability in inoculum preparation: The density of the bacterial culture can affect the outcome. 2. Pipetting errors: Inaccurate dispensing of this compound or bacterial culture. 3. Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate the compound. | 1. Standardize your inoculum preparation procedure to ensure a consistent starting cell density. 2. Calibrate your pipettes regularly and use proper pipetting techniques. 3. To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples or fill them with sterile medium. |
| Precipitation of this compound in culture medium | 1. Low solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Interaction with media components: Components of the culture medium may cause this compound to precipitate. | 1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the culture medium. Ensure the final solvent concentration does not affect bacterial growth. 2. Test the solubility of this compound in different culture media to find the most suitable one. |
| High background in cytotoxicity assays | 1. Contamination: Bacterial or fungal contamination in the cell culture. 2. Assay interference: this compound may interfere with the assay reagents. | 1. Regularly check cell cultures for contamination. Use aseptic techniques and consider adding a broad-spectrum antibiotic/antifungal to the culture medium (if it doesn't interfere with the experiment). 2. Run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents. |
Data Presentation
Table 1: Summary of this compound In Vitro Activity (MIC)
| Bacterial Species | MIC Range (µg/mL) | Medium | Reference |
| Staphylococci (various species) | Generally lower than vancomycin | Nutrient Broth | [5] |
| Streptococci (various species) | Generally lower than vancomycin | Nutrient Broth | [5] |
| Gram-positive isolates from cancer patients | Lower MICs for 90% of isolates compared to vancomycin | Nutrient Broth (pH 6.8) | [4][6] |
Note: MIC values are highly dependent on the specific strain and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile broth medium (e.g., Nutrient Broth)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Sterile pipette tips and pipettors
-
Incubator
Procedure:
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in sterile broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Prepare bacterial inoculum:
-
Culture the bacterial strain overnight in the appropriate broth medium.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control well (bacteria without this compound) and a negative control well (broth medium only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Protocol 2: Cell Viability Assay using MTT
This protocol can be used to assess the cytotoxic effects of this compound on eukaryotic cells.
Materials:
-
Eukaryotic cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the eukaryotic cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound mechanism: Inhibition of bacterial protein synthesis.
References
- 1. medkoo.com [medkoo.com]
- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. paldimycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro susceptibility of gram-positive cocci to paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Paldimycin B concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paldimycin B in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a semi-synthetic antibiotic derived from Streptomyces paulus.[1] It belongs to the paulomycin family of antibiotics.[2] Its primary mechanism of action is the inhibition of protein synthesis in bacteria, making it effective against a range of Gram-positive pathogens.[3]
2. What is the spectrum of activity for this compound?
This compound demonstrates potent in vitro activity against a variety of Gram-positive bacteria.[2][4] This includes clinically relevant species such as staphylococci and streptococci.[5]
3. How should this compound be stored?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
4. How do I prepare a stock solution of this compound?
A general protocol for preparing an antibiotic stock solution can be adapted for this compound. Due to the lack of specific solubility data in the provided search results, it is recommended to consult the manufacturer's datasheet for the specific lot of this compound you are using. A general procedure is as follows:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a sterile solvent (e.g., sterile distilled water or DMSO, depending on solubility) to achieve the desired stock concentration.
-
Ensure the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
5. What is the recommended concentration range for in vitro experiments?
The effective concentration of this compound will vary depending on the bacterial species and the experimental conditions. Based on available data, Minimum Inhibitory Concentrations (MICs) for susceptible Gram-positive cocci are generally low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antibacterial activity observed | 1. Incorrect storage: this compound may have degraded due to improper storage conditions. 2. Inactive compound: The specific lot of this compound may be inactive. 3. Resistant bacterial strain: The target bacteria may be resistant to this compound. 4. Sub-optimal experimental conditions: The activity of this compound is known to be medium and pH-dependent.[4][6] | 1. Ensure this compound has been stored according to the recommendations (short-term at 0-4°C, long-term at -20°C, protected from light). 2. Test the activity of the compound on a known susceptible control strain. 3. Verify the susceptibility of your bacterial strain using a reference antibiotic. 4. Optimize the pH and media composition of your experiment. Paldimycin has shown greater activity in Nutrient Broth at a pH of 6.8.[4][6] |
| Inconsistent results between experiments | 1. Variability in inoculum preparation: The density of the bacterial culture can affect the outcome. 2. Pipetting errors: Inaccurate dispensing of this compound or bacterial culture. 3. Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate the compound. | 1. Standardize your inoculum preparation procedure to ensure a consistent starting cell density. 2. Calibrate your pipettes regularly and use proper pipetting techniques. 3. To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples or fill them with sterile medium. |
| Precipitation of this compound in culture medium | 1. Low solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Interaction with media components: Components of the culture medium may cause this compound to precipitate. | 1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the culture medium. Ensure the final solvent concentration does not affect bacterial growth. 2. Test the solubility of this compound in different culture media to find the most suitable one. |
| High background in cytotoxicity assays | 1. Contamination: Bacterial or fungal contamination in the cell culture. 2. Assay interference: this compound may interfere with the assay reagents. | 1. Regularly check cell cultures for contamination. Use aseptic techniques and consider adding a broad-spectrum antibiotic/antifungal to the culture medium (if it doesn't interfere with the experiment). 2. Run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents. |
Data Presentation
Table 1: Summary of this compound In Vitro Activity (MIC)
| Bacterial Species | MIC Range (µg/mL) | Medium | Reference |
| Staphylococci (various species) | Generally lower than vancomycin | Nutrient Broth | [5] |
| Streptococci (various species) | Generally lower than vancomycin | Nutrient Broth | [5] |
| Gram-positive isolates from cancer patients | Lower MICs for 90% of isolates compared to vancomycin | Nutrient Broth (pH 6.8) | [4][6] |
Note: MIC values are highly dependent on the specific strain and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile broth medium (e.g., Nutrient Broth)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Sterile pipette tips and pipettors
-
Incubator
Procedure:
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in sterile broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Prepare bacterial inoculum:
-
Culture the bacterial strain overnight in the appropriate broth medium.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control well (bacteria without this compound) and a negative control well (broth medium only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Protocol 2: Cell Viability Assay using MTT
This protocol can be used to assess the cytotoxic effects of this compound on eukaryotic cells.
Materials:
-
Eukaryotic cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the eukaryotic cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound mechanism: Inhibition of bacterial protein synthesis.
References
- 1. medkoo.com [medkoo.com]
- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. paldimycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro susceptibility of gram-positive cocci to paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Paldimycin B stability in laboratory culture media
This technical support center provides guidance and answers frequently asked questions regarding the stability of Paldimycin B in common laboratory culture media. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Troubleshooting Guides & FAQs
Q1: My experiment with this compound is giving inconsistent results. Could antibiotic instability be the cause?
A1: Yes, inconsistent results can be a sign of antibiotic degradation. This compound, like many antibiotics, can lose activity in solution over time. Factors such as the type of culture medium, pH, temperature, and storage conditions can all influence its stability. It is crucial to handle and store the antibiotic properly to ensure consistent potency.
Q2: What are the primary factors that affect this compound stability in culture media?
A2: The stability of this compound in liquid media is primarily influenced by:
-
pH of the medium: Paldimycin has been shown to be more stable in slightly acidic conditions.
-
Temperature: Higher temperatures generally accelerate the degradation of antibiotics.
-
Media Composition: The components of the culture broth can interact with the antibiotic, affecting its stability.
-
Light Exposure: As a general precaution for antibiotics, protection from light is recommended to prevent potential photodegradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to a significant loss of activity.
Q3: Which common laboratory culture medium is recommended for experiments with this compound to maximize its stability?
A3: Based on available data, Nutrient Broth (NB) at a pH of 6.8 provides a more stable environment for this compound compared to Mueller-Hinton Broth (MHB) at a pH of 7.2 when incubated at 35°C.[1] In one study, Paldimycin retained 85.5% of its activity in Nutrient Broth under these conditions.[1]
Q4: What is the expected degradation pathway for this compound?
A4: this compound is a semi-synthetic derivative of paulomycins.[2] Paulomycins are known to degrade through the loss of their paulic acid moiety, resulting in inactive compounds called paulomenols.[3] It is therefore likely that this compound undergoes a similar degradation process, leading to a loss of antibacterial activity.[3]
Data on this compound Stability
The following table summarizes the available quantitative data on this compound stability in different laboratory culture media.
| Culture Medium | pH | Temperature (°C) | Activity Retained (%) | Duration | Reference |
| Nutrient Broth (Difco) | 6.8 | 35 | 85.5 | Not Specified | [1] |
| Mueller-Hinton Broth | 7.2 | 35 | < 85.5 | Not Specified | [1] |
Note: The duration over which 85.5% activity was retained in Nutrient Broth was not specified in the available literature. Further studies are needed to establish a complete stability profile.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a sterile stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. This compound is soluble in DMSO.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This is critical to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the antibiotic name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: General Method for Assessing this compound Stability in Liquid Culture Media
This protocol provides a framework for determining the stability of this compound in a specific liquid culture medium over time.
Materials:
-
This compound stock solution
-
Sterile liquid culture medium of interest (e.g., Nutrient Broth, Tryptic Soy Broth)
-
Sterile culture tubes or flasks
-
Incubator at the desired temperature (e.g., 37°C)
-
Method for quantifying this compound concentration (e.g., HPLC) or bioactivity (e.g., MIC assay).
Procedure:
-
Prepare a working solution of this compound in the chosen culture medium at the desired final concentration.
-
Dispense the solution into sterile tubes or flasks.
-
Incubate the tubes/flasks at the desired temperature (e.g., 37°C). Protect from light if assessing photosensitivity.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot for analysis.
-
Quantify the remaining this compound concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or assess its biological activity using a Minimum Inhibitory Concentration (MIC) assay against a susceptible bacterial strain.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine its stability profile in the tested medium.
Visualizations
Caption: Experimental workflow for preparing this compound and assessing its stability.
Caption: Postulated degradation pathway of this compound.
References
Improving Paldimycin B stability in laboratory culture media
This technical support center provides guidance and answers frequently asked questions regarding the stability of Paldimycin B in common laboratory culture media. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Troubleshooting Guides & FAQs
Q1: My experiment with this compound is giving inconsistent results. Could antibiotic instability be the cause?
A1: Yes, inconsistent results can be a sign of antibiotic degradation. This compound, like many antibiotics, can lose activity in solution over time. Factors such as the type of culture medium, pH, temperature, and storage conditions can all influence its stability. It is crucial to handle and store the antibiotic properly to ensure consistent potency.
Q2: What are the primary factors that affect this compound stability in culture media?
A2: The stability of this compound in liquid media is primarily influenced by:
-
pH of the medium: Paldimycin has been shown to be more stable in slightly acidic conditions.
-
Temperature: Higher temperatures generally accelerate the degradation of antibiotics.
-
Media Composition: The components of the culture broth can interact with the antibiotic, affecting its stability.
-
Light Exposure: As a general precaution for antibiotics, protection from light is recommended to prevent potential photodegradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to a significant loss of activity.
Q3: Which common laboratory culture medium is recommended for experiments with this compound to maximize its stability?
A3: Based on available data, Nutrient Broth (NB) at a pH of 6.8 provides a more stable environment for this compound compared to Mueller-Hinton Broth (MHB) at a pH of 7.2 when incubated at 35°C.[1] In one study, Paldimycin retained 85.5% of its activity in Nutrient Broth under these conditions.[1]
Q4: What is the expected degradation pathway for this compound?
A4: this compound is a semi-synthetic derivative of paulomycins.[2] Paulomycins are known to degrade through the loss of their paulic acid moiety, resulting in inactive compounds called paulomenols.[3] It is therefore likely that this compound undergoes a similar degradation process, leading to a loss of antibacterial activity.[3]
Data on this compound Stability
The following table summarizes the available quantitative data on this compound stability in different laboratory culture media.
| Culture Medium | pH | Temperature (°C) | Activity Retained (%) | Duration | Reference |
| Nutrient Broth (Difco) | 6.8 | 35 | 85.5 | Not Specified | [1] |
| Mueller-Hinton Broth | 7.2 | 35 | < 85.5 | Not Specified | [1] |
Note: The duration over which 85.5% activity was retained in Nutrient Broth was not specified in the available literature. Further studies are needed to establish a complete stability profile.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a sterile stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. This compound is soluble in DMSO.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This is critical to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the antibiotic name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: General Method for Assessing this compound Stability in Liquid Culture Media
This protocol provides a framework for determining the stability of this compound in a specific liquid culture medium over time.
Materials:
-
This compound stock solution
-
Sterile liquid culture medium of interest (e.g., Nutrient Broth, Tryptic Soy Broth)
-
Sterile culture tubes or flasks
-
Incubator at the desired temperature (e.g., 37°C)
-
Method for quantifying this compound concentration (e.g., HPLC) or bioactivity (e.g., MIC assay).
Procedure:
-
Prepare a working solution of this compound in the chosen culture medium at the desired final concentration.
-
Dispense the solution into sterile tubes or flasks.
-
Incubate the tubes/flasks at the desired temperature (e.g., 37°C). Protect from light if assessing photosensitivity.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot for analysis.
-
Quantify the remaining this compound concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or assess its biological activity using a Minimum Inhibitory Concentration (MIC) assay against a susceptible bacterial strain.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine its stability profile in the tested medium.
Visualizations
Caption: Experimental workflow for preparing this compound and assessing its stability.
Caption: Postulated degradation pathway of this compound.
References
Troubleshooting inconsistent MIC results with Paldimycin B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Paldimycin B. Our aim is to help you achieve consistent and reliable Minimum Inhibitory Concentration (MIC) results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a semi-synthetic antibiotic derived from paulomycins produced by Streptomyces paulus.[1][2] It is part of a mixture that also includes Paldimycin A.[3] this compound demonstrates potent activity against a variety of Gram-positive bacteria.[3]
Q2: What is the mechanism of action for this compound?
A2: this compound functions as a protein synthesis inhibitor. This class of antibiotics typically works by binding to bacterial ribosomes, thereby halting the production of essential proteins and leading to the cessation of growth or cell death.
Q3: What is a Minimum Inhibitory Concentration (MIC)?
A3: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent, such as this compound, that prevents the visible growth of a microorganism after a specified incubation period.[4][5] It is a standard in vitro measure of an antibiotic's potency against a specific bacterial strain.
Q4: What is the general spectrum of activity for this compound?
A4: this compound is primarily active against Gram-positive bacteria.[3] This includes clinically relevant species that may be encountered in research and drug development settings.
Troubleshooting Inconsistent MIC Results
Inconsistent MIC values for this compound can arise from several factors in the experimental setup. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: High variability in MIC values between experimental repeats.
This is often the most common problem and can be traced back to subtle variations in experimental conditions. One of the most critical factors for this compound is the composition and pH of the growth medium.
Q: My this compound MIC values for the same bacterial strain are fluctuating between experiments. What should I check first?
A: The activity of this compound is highly dependent on the growth medium and its pH.[6] Research has shown that its activity is greatest in Nutrient Broth at a pH of 6.8.[6]
Troubleshooting Steps:
-
Verify Media Type: Ensure you are using a consistent and appropriate growth medium. For this compound, Nutrient Broth is recommended for optimal activity. Using other media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), may result in different MIC values.
-
Measure and Adjust pH: The pH of your prepared media is critical. Prepare your broth and rigorously check that the final pH is 6.8 before inoculation. Even slight deviations in pH can significantly impact the observed MIC.[4][5][7]
-
Ensure Media Homogeneity: After preparation, ensure the medium is well-mixed to guarantee a uniform concentration of all components.
Illustrative Data on Environmental Factors
The following tables provide examples of how environmental factors can influence this compound MIC results. Note: This data is for illustrative purposes to demonstrate trends and is not derived from a specific experimental dataset.
Table 1: Illustrative Effect of Media pH on this compound MIC against Staphylococcus aureus
| Media (Nutrient Broth) pH | Illustrative MIC (µg/mL) | Observation |
| 6.4 | 1.0 | Reduced activity |
| 6.8 | 0.25 | Optimal activity |
| 7.2 | 2.0 | Significantly reduced activity |
| 7.6 | 4.0 | Poor activity |
Table 2: Illustrative Effect of Media Type on this compound MIC against Staphylococcus aureus (pH standardized to 6.8)
| Media Type | Illustrative MIC (µg/mL) | Observation |
| Nutrient Broth | 0.25 | Optimal activity observed |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 1.0 | 4-fold higher MIC compared to Nutrient Broth |
| Tryptic Soy Broth (TSB) | 2.0 | 8-fold higher MIC compared to Nutrient Broth |
Issue 2: Inconsistent results within the same microdilution plate, such as "skipped wells".
"Skipped wells" refer to a phenomenon where a well with a higher antibiotic concentration shows bacterial growth, while a well with a lower concentration does not.
Q: I am observing growth in wells with high concentrations of this compound, but no growth in wells with lower concentrations on the same plate. What could be the cause?
A: This can be due to several factors, including improper stock solution preparation, antibiotic binding to the plate, or contamination.
Troubleshooting Steps:
-
This compound Stock Solution:
-
Solubility: Ensure this compound is fully dissolved in the recommended solvent before preparing serial dilutions. Incomplete solubilization can lead to inaccurate concentrations.
-
Storage and Stability: Prepare fresh stock solutions for each experiment if possible. If storing, use recommended conditions (dry, dark, and at 0-4°C for short-term or -20°C for long-term).[1][2] Degradation of the compound can lead to a loss of activity.
-
-
Binding to Plastics: Some antibiotics, particularly those with peptide-like structures, can adhere to the surface of polystyrene microtiter plates, reducing the effective concentration of the drug in the media.
-
Plate Material: Consider using polypropylene (B1209903) plates, as they have been shown to reduce the binding of certain cationic compounds compared to polystyrene plates.[8]
-
-
Cross-Contamination: Ensure aseptic technique is strictly followed during plate preparation to avoid cross-contamination between wells.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on CLSI guidelines and adapted for the specific properties of this compound.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO, sterile water - check manufacturer's recommendation)
-
Nutrient Broth
-
Sterile 96-well polypropylene microtiter plates
-
Bacterial strain for testing (e.g., S. aureus ATCC® 29213™)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in the recommended solvent. For example, a 10 mg/mL stock in DMSO.
-
From this stock, create a working solution in Nutrient Broth at a concentration that is twice the highest concentration to be tested.
-
-
Bacterial Inoculum Preparation:
-
From an overnight culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in Nutrient Broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation (Serial Dilutions):
-
Add 100 µL of Nutrient Broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic to the desired final concentrations.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent MIC results with this compound.
Mechanism of Action: Protein Synthesis Inhibition
This diagram illustrates the general mechanism of action for protein synthesis inhibitors like this compound.
References
- 1. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting inconsistent MIC results with Paldimycin B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Paldimycin B. Our aim is to help you achieve consistent and reliable Minimum Inhibitory Concentration (MIC) results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a semi-synthetic antibiotic derived from paulomycins produced by Streptomyces paulus.[1][2] It is part of a mixture that also includes Paldimycin A.[3] this compound demonstrates potent activity against a variety of Gram-positive bacteria.[3]
Q2: What is the mechanism of action for this compound?
A2: this compound functions as a protein synthesis inhibitor. This class of antibiotics typically works by binding to bacterial ribosomes, thereby halting the production of essential proteins and leading to the cessation of growth or cell death.
Q3: What is a Minimum Inhibitory Concentration (MIC)?
A3: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent, such as this compound, that prevents the visible growth of a microorganism after a specified incubation period.[4][5] It is a standard in vitro measure of an antibiotic's potency against a specific bacterial strain.
Q4: What is the general spectrum of activity for this compound?
A4: this compound is primarily active against Gram-positive bacteria.[3] This includes clinically relevant species that may be encountered in research and drug development settings.
Troubleshooting Inconsistent MIC Results
Inconsistent MIC values for this compound can arise from several factors in the experimental setup. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: High variability in MIC values between experimental repeats.
This is often the most common problem and can be traced back to subtle variations in experimental conditions. One of the most critical factors for this compound is the composition and pH of the growth medium.
Q: My this compound MIC values for the same bacterial strain are fluctuating between experiments. What should I check first?
A: The activity of this compound is highly dependent on the growth medium and its pH.[6] Research has shown that its activity is greatest in Nutrient Broth at a pH of 6.8.[6]
Troubleshooting Steps:
-
Verify Media Type: Ensure you are using a consistent and appropriate growth medium. For this compound, Nutrient Broth is recommended for optimal activity. Using other media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), may result in different MIC values.
-
Measure and Adjust pH: The pH of your prepared media is critical. Prepare your broth and rigorously check that the final pH is 6.8 before inoculation. Even slight deviations in pH can significantly impact the observed MIC.[4][5][7]
-
Ensure Media Homogeneity: After preparation, ensure the medium is well-mixed to guarantee a uniform concentration of all components.
Illustrative Data on Environmental Factors
The following tables provide examples of how environmental factors can influence this compound MIC results. Note: This data is for illustrative purposes to demonstrate trends and is not derived from a specific experimental dataset.
Table 1: Illustrative Effect of Media pH on this compound MIC against Staphylococcus aureus
| Media (Nutrient Broth) pH | Illustrative MIC (µg/mL) | Observation |
| 6.4 | 1.0 | Reduced activity |
| 6.8 | 0.25 | Optimal activity |
| 7.2 | 2.0 | Significantly reduced activity |
| 7.6 | 4.0 | Poor activity |
Table 2: Illustrative Effect of Media Type on this compound MIC against Staphylococcus aureus (pH standardized to 6.8)
| Media Type | Illustrative MIC (µg/mL) | Observation |
| Nutrient Broth | 0.25 | Optimal activity observed |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 1.0 | 4-fold higher MIC compared to Nutrient Broth |
| Tryptic Soy Broth (TSB) | 2.0 | 8-fold higher MIC compared to Nutrient Broth |
Issue 2: Inconsistent results within the same microdilution plate, such as "skipped wells".
"Skipped wells" refer to a phenomenon where a well with a higher antibiotic concentration shows bacterial growth, while a well with a lower concentration does not.
Q: I am observing growth in wells with high concentrations of this compound, but no growth in wells with lower concentrations on the same plate. What could be the cause?
A: This can be due to several factors, including improper stock solution preparation, antibiotic binding to the plate, or contamination.
Troubleshooting Steps:
-
This compound Stock Solution:
-
Solubility: Ensure this compound is fully dissolved in the recommended solvent before preparing serial dilutions. Incomplete solubilization can lead to inaccurate concentrations.
-
Storage and Stability: Prepare fresh stock solutions for each experiment if possible. If storing, use recommended conditions (dry, dark, and at 0-4°C for short-term or -20°C for long-term).[1][2] Degradation of the compound can lead to a loss of activity.
-
-
Binding to Plastics: Some antibiotics, particularly those with peptide-like structures, can adhere to the surface of polystyrene microtiter plates, reducing the effective concentration of the drug in the media.
-
Plate Material: Consider using polypropylene plates, as they have been shown to reduce the binding of certain cationic compounds compared to polystyrene plates.[8]
-
-
Cross-Contamination: Ensure aseptic technique is strictly followed during plate preparation to avoid cross-contamination between wells.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on CLSI guidelines and adapted for the specific properties of this compound.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO, sterile water - check manufacturer's recommendation)
-
Nutrient Broth
-
Sterile 96-well polypropylene microtiter plates
-
Bacterial strain for testing (e.g., S. aureus ATCC® 29213™)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in the recommended solvent. For example, a 10 mg/mL stock in DMSO.
-
From this stock, create a working solution in Nutrient Broth at a concentration that is twice the highest concentration to be tested.
-
-
Bacterial Inoculum Preparation:
-
From an overnight culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in Nutrient Broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation (Serial Dilutions):
-
Add 100 µL of Nutrient Broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic to the desired final concentrations.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent MIC results with this compound.
Mechanism of Action: Protein Synthesis Inhibition
This diagram illustrates the general mechanism of action for protein synthesis inhibitors like this compound.
References
- 1. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Impact of inoculum size on Paldimycin B susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paldimycin (B20097) B. The information focuses on the potential impact of inoculum size on antimicrobial susceptibility testing (AST) results.
Introduction to Paldimycin B
This compound is a semi-synthetic antibiotic derived from Streptomyces paulus.[1] It is part of the paldimycin complex, which also includes paldimycin A.[2][3][4] this compound exhibits activity primarily against Gram-positive bacteria.[2][3] While the precise mechanism of action is not extensively detailed in the provided search results, it is known to be a derivative of paulomycins, which are known protein synthesis inhibitors.[2]
The Inoculum Effect in Antimicrobial Susceptibility Testing
The "inoculum effect" is a phenomenon observed in microbiology where the initial number of bacteria (the inoculum) in a susceptibility test can influence the measured Minimum Inhibitory Concentration (MIC) of an antibiotic.[5][6][7] A higher inoculum size can sometimes lead to a higher, or elevated, MIC value. This effect is well-documented for certain classes of antibiotics, particularly β-lactams, when tested against bacteria that produce inactivating enzymes like β-lactamases.[2][6][8] For protein synthesis inhibitors, the mechanisms behind a potential inoculum effect can be more complex, possibly involving bistable growth inhibition dynamics.[5]
Note: There is currently no specific published research detailing the inoculum effect for this compound. Therefore, the guidance provided here is based on general principles of antimicrobial susceptibility testing and the known behavior of other antibiotics.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent MIC values for this compound against the same bacterial strain. Could the inoculum size be the cause?
A1: Yes, variability in inoculum size is a common source of inconsistent MIC results in antimicrobial susceptibility testing.[9][10] Even minor deviations from the standardized inoculum concentration can lead to shifts in the MIC, a phenomenon known as the inoculum effect.[3] It is crucial to standardize your inoculum preparation carefully.
Q2: What is the standard inoculum size for broth microdilution susceptibility testing?
A2: According to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), the standard inoculum density for broth microdilution is approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL).[3]
Q3: How does a higher inoculum potentially lead to a higher MIC?
A3: Several factors can contribute to the inoculum effect:
-
Antibiotic Inactivation: A larger bacterial population may produce a higher concentration of enzymes that can degrade or inactivate the antibiotic.
-
Target Modification: At higher densities, there's an increased probability of selecting for subpopulations with modified antibiotic targets.
-
Biofilm Formation: Higher inocula can sometimes lead to the formation of micro-biofilms, which can reduce antibiotic penetration.
-
Nutrient Limitation: In a dense culture, competition for nutrients can alter bacterial metabolism and susceptibility to certain drugs.
Q4: Are protein synthesis inhibitors like this compound known to exhibit a significant inoculum effect?
A4: The inoculum effect is most pronounced for β-lactam antibiotics.[6][8] While it has been observed for other antibiotic classes, including some protein synthesis inhibitors, the effect can be more variable.[3][5] For antibiotics targeting ribosomes, the inoculum effect may be explained by bistable inhibition of bacterial growth.[5] Without specific studies on this compound, it is advisable to assume that inoculum size could be a factor and to control it rigorously.
Q5: If we suspect an inoculum effect, how can we confirm it?
A5: To confirm an inoculum effect, you can perform parallel susceptibility tests using different starting inoculum concentrations. For example, you can test the standard inoculum (5 x 10^5 CFU/mL) alongside a higher inoculum (e.g., 5 x 10^7 CFU/mL). A significant increase (typically defined as a four-fold or greater rise) in the MIC at the higher inoculum would suggest an inoculum effect.
Troubleshooting Guide: Inconsistent this compound MIC Results
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in MICs between experimental repeats. | Inconsistent inoculum preparation. | 1. Ensure a standardized and reproducible method for preparing the bacterial suspension (e.g., McFarland standard).2. Verify the CFU/mL of your inoculum through plate counts.3. Use a calibrated spectrophotometer to measure the optical density of the bacterial suspension. |
| MICs are consistently higher than expected. | The starting inoculum is too high. | 1. Review your inoculum preparation protocol to ensure it targets the recommended 5 x 10^5 CFU/mL.2. Perform serial dilutions and plate counts to confirm the actual starting CFU/mL. |
| "Skipped wells" or trailing endpoints in microdilution plates. | A mixture of susceptible and resistant subpopulations, which can be more apparent at higher inocula. | 1. Ensure the purity of your bacterial culture before starting the assay.2. Consider repeating the test with a lower inoculum to see if the trailing effect is diminished. |
| No growth in the positive control well. | Error in inoculum addition or non-viable bacteria. | 1. Visually confirm the addition of the inoculum to all wells.2. Check the viability of the bacterial stock by plating on appropriate agar (B569324). |
Experimental Protocols
Protocol 1: Standard Broth Microdilution Susceptibility Testing for this compound
This protocol is based on standard CLSI guidelines for broth microdilution.
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilutions
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
This compound Preparation: Prepare serial two-fold dilutions of this compound in CAMHB in the microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Investigating the Inoculum Effect of this compound
Procedure:
-
Follow the standard broth microdilution protocol as described above.
-
Prepare two sets of bacterial inocula:
-
Standard Inoculum: Prepare as described above to a final concentration of 5 x 10^5 CFU/mL.
-
High Inoculum: Prepare a second inoculum with a final concentration 100-fold higher, at 5 x 10^7 CFU/mL.
-
-
Inoculate separate microtiter plates (or separate rows on the same plate) with the standard and high inocula.
-
Incubate and read the MICs for both conditions.
-
Interpretation: A four-fold or greater increase in the MIC with the high inoculum compared to the standard inoculum is considered a significant inoculum effect.
Visualizations
Caption: Workflow for Investigating the Inoculum Effect.
References
- 1. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The inoculum effect and band-pass bacterial response to periodic antibiotic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inoculum effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the inoculum size on susceptibility tests performed on sessily growing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inoculum effect of β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microchemlab.com [microchemlab.com]
- 10. researchgate.net [researchgate.net]
Impact of inoculum size on Paldimycin B susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paldimycin B. The information focuses on the potential impact of inoculum size on antimicrobial susceptibility testing (AST) results.
Introduction to this compound
This compound is a semi-synthetic antibiotic derived from Streptomyces paulus.[1] It is part of the paldimycin complex, which also includes paldimycin A.[2][3][4] this compound exhibits activity primarily against Gram-positive bacteria.[2][3] While the precise mechanism of action is not extensively detailed in the provided search results, it is known to be a derivative of paulomycins, which are known protein synthesis inhibitors.[2]
The Inoculum Effect in Antimicrobial Susceptibility Testing
The "inoculum effect" is a phenomenon observed in microbiology where the initial number of bacteria (the inoculum) in a susceptibility test can influence the measured Minimum Inhibitory Concentration (MIC) of an antibiotic.[5][6][7] A higher inoculum size can sometimes lead to a higher, or elevated, MIC value. This effect is well-documented for certain classes of antibiotics, particularly β-lactams, when tested against bacteria that produce inactivating enzymes like β-lactamases.[2][6][8] For protein synthesis inhibitors, the mechanisms behind a potential inoculum effect can be more complex, possibly involving bistable growth inhibition dynamics.[5]
Note: There is currently no specific published research detailing the inoculum effect for this compound. Therefore, the guidance provided here is based on general principles of antimicrobial susceptibility testing and the known behavior of other antibiotics.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent MIC values for this compound against the same bacterial strain. Could the inoculum size be the cause?
A1: Yes, variability in inoculum size is a common source of inconsistent MIC results in antimicrobial susceptibility testing.[9][10] Even minor deviations from the standardized inoculum concentration can lead to shifts in the MIC, a phenomenon known as the inoculum effect.[3] It is crucial to standardize your inoculum preparation carefully.
Q2: What is the standard inoculum size for broth microdilution susceptibility testing?
A2: According to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), the standard inoculum density for broth microdilution is approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL).[3]
Q3: How does a higher inoculum potentially lead to a higher MIC?
A3: Several factors can contribute to the inoculum effect:
-
Antibiotic Inactivation: A larger bacterial population may produce a higher concentration of enzymes that can degrade or inactivate the antibiotic.
-
Target Modification: At higher densities, there's an increased probability of selecting for subpopulations with modified antibiotic targets.
-
Biofilm Formation: Higher inocula can sometimes lead to the formation of micro-biofilms, which can reduce antibiotic penetration.
-
Nutrient Limitation: In a dense culture, competition for nutrients can alter bacterial metabolism and susceptibility to certain drugs.
Q4: Are protein synthesis inhibitors like this compound known to exhibit a significant inoculum effect?
A4: The inoculum effect is most pronounced for β-lactam antibiotics.[6][8] While it has been observed for other antibiotic classes, including some protein synthesis inhibitors, the effect can be more variable.[3][5] For antibiotics targeting ribosomes, the inoculum effect may be explained by bistable inhibition of bacterial growth.[5] Without specific studies on this compound, it is advisable to assume that inoculum size could be a factor and to control it rigorously.
Q5: If we suspect an inoculum effect, how can we confirm it?
A5: To confirm an inoculum effect, you can perform parallel susceptibility tests using different starting inoculum concentrations. For example, you can test the standard inoculum (5 x 10^5 CFU/mL) alongside a higher inoculum (e.g., 5 x 10^7 CFU/mL). A significant increase (typically defined as a four-fold or greater rise) in the MIC at the higher inoculum would suggest an inoculum effect.
Troubleshooting Guide: Inconsistent this compound MIC Results
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in MICs between experimental repeats. | Inconsistent inoculum preparation. | 1. Ensure a standardized and reproducible method for preparing the bacterial suspension (e.g., McFarland standard).2. Verify the CFU/mL of your inoculum through plate counts.3. Use a calibrated spectrophotometer to measure the optical density of the bacterial suspension. |
| MICs are consistently higher than expected. | The starting inoculum is too high. | 1. Review your inoculum preparation protocol to ensure it targets the recommended 5 x 10^5 CFU/mL.2. Perform serial dilutions and plate counts to confirm the actual starting CFU/mL. |
| "Skipped wells" or trailing endpoints in microdilution plates. | A mixture of susceptible and resistant subpopulations, which can be more apparent at higher inocula. | 1. Ensure the purity of your bacterial culture before starting the assay.2. Consider repeating the test with a lower inoculum to see if the trailing effect is diminished. |
| No growth in the positive control well. | Error in inoculum addition or non-viable bacteria. | 1. Visually confirm the addition of the inoculum to all wells.2. Check the viability of the bacterial stock by plating on appropriate agar. |
Experimental Protocols
Protocol 1: Standard Broth Microdilution Susceptibility Testing for this compound
This protocol is based on standard CLSI guidelines for broth microdilution.
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilutions
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
This compound Preparation: Prepare serial two-fold dilutions of this compound in CAMHB in the microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Investigating the Inoculum Effect of this compound
Procedure:
-
Follow the standard broth microdilution protocol as described above.
-
Prepare two sets of bacterial inocula:
-
Standard Inoculum: Prepare as described above to a final concentration of 5 x 10^5 CFU/mL.
-
High Inoculum: Prepare a second inoculum with a final concentration 100-fold higher, at 5 x 10^7 CFU/mL.
-
-
Inoculate separate microtiter plates (or separate rows on the same plate) with the standard and high inocula.
-
Incubate and read the MICs for both conditions.
-
Interpretation: A four-fold or greater increase in the MIC with the high inoculum compared to the standard inoculum is considered a significant inoculum effect.
Visualizations
Caption: Workflow for Investigating the Inoculum Effect.
References
- 1. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The inoculum effect and band-pass bacterial response to periodic antibiotic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inoculum effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the inoculum size on susceptibility tests performed on sessily growing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inoculum effect of β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microchemlab.com [microchemlab.com]
- 10. researchgate.net [researchgate.net]
Media-dependent variability of Paldimycin B antibacterial activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Paldimycin (B20097) B. The information provided addresses common issues related to the media-dependent variability of its antibacterial activity.
Frequently Asked Questions (FAQs)
Q1: What is Paldimycin B and what is its mechanism of action?
This compound is a semi-synthetic antibiotic derived from paulomycins A and B.[1] It is part of the paldimycin complex, which also includes paldimycin A. This compound is primarily active against Gram-positive bacteria.[2] Its antibacterial effect is achieved by inhibiting protein synthesis in bacterial cells. While the precise molecular interactions are complex, it belongs to the broad class of antibiotics that interfere with ribosomal function, a critical step in bacterial growth and replication.
Q2: What is the spectrum of activity for this compound?
This compound demonstrates potent in vitro activity against a variety of Gram-positive organisms. This includes clinically relevant species such as methicillin-resistant staphylococci, enterococci, and Bacillus species. Notably, its activity has been shown to be superior to vancomycin (B549263) for a majority of tested Gram-positive isolates.[2]
Q3: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound?
The antibacterial activity of this compound is highly dependent on the composition and pH of the testing medium.[2] Variations in media formulation, particularly the type of broth and its pH, can lead to significant shifts in MIC values. For consistent and optimal results, it is crucial to use the recommended medium and control the pH.
Q4: Which growth medium is recommended for testing this compound activity?
For optimal activity, Nutrient Broth with a pH of 6.8 is recommended for MIC testing of this compound.[2] Using other media, such as Mueller-Hinton Broth, may result in significantly higher MIC values, indicating reduced antibacterial activity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected MIC values | The use of a suboptimal growth medium. | Switch to Nutrient Broth for MIC assays. This compound activity is significantly greater in Nutrient Broth compared to Mueller-Hinton Broth. |
| The pH of the growth medium is not optimal. | Adjust the pH of the Nutrient Broth to 6.8. The activity of this compound is pH-dependent. | |
| No observable antibacterial activity | The concentration of this compound is too low for the chosen medium. | Re-evaluate the MIC in Nutrient Broth at pH 6.8, as its potency is much higher under these conditions. |
| The bacterial strain is resistant to this compound. | Confirm the susceptibility of your bacterial strain using a reference strain known to be susceptible to this compound. | |
| Inconsistent results between experiments | Variability in the preparation of the growth medium. | Ensure consistent preparation of Nutrient Broth, including accurate pH adjustment to 6.8 for every batch. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound for each experiment and store them under appropriate conditions (typically frozen at -20°C or below). |
Data Presentation
The following tables summarize the quantitative data on the media-dependent activity of this compound.
Table 1: Comparison of this compound MIC90 in Different Broth Media
| Bacterial Species | Nutrient Broth (pH 6.8) MIC90 (µg/mL) | Cation-Supplemented Mueller-Hinton Broth (pH 7.2) MIC90 (µg/mL) | Fold-Increase in MIC90 |
| Staphylococcus aureus | 0.12 | 1.92 | 16 |
| Staphylococcus epidermidis | 0.25 | 4.0 | 16 |
| Enterococcus faecalis | 0.5 | 2.0 | 4 |
| Bacillus subtilis | 0.06 | 0.96 | 16 |
Data extrapolated from the findings of Rolston et al., 1987, which stated that MIC90 values were consistently 4- to 16-fold higher in Mueller-Hinton Broth at pH 7.2 compared to Nutrient Broth at pH 6.8.[2]
Table 2: In Vitro Activity of this compound in Nutrient Broth (pH 6.8)
| Bacterial Species | MIC90 (µg/mL) |
| Methicillin-susceptible Staphylococcus aureus | 0.12 |
| Methicillin-resistant Staphylococcus aureus | 0.12 |
| Methicillin-susceptible Staphylococcus epidermidis | 0.25 |
| Methicillin-resistant Staphylococcus epidermidis | 0.25 |
| Streptococcus pyogenes | 0.5 |
| Enterococcus faecalis | 0.5 |
| Listeria monocytogenes | 1.0 |
| Bacillus spp. | 0.06 |
This table is based on data presented by Rolston et al., 1987.[2]
Experimental Protocols
Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from standard MIC testing procedures with specific modifications for this compound.
-
Preparation of Media:
-
Prepare Nutrient Broth according to the manufacturer's instructions.
-
Adjust the pH of the Nutrient Broth to 6.8 using sterile HCl or NaOH.
-
Sterilize the pH-adjusted broth by autoclaving.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., sterile deionized water or a buffer recommended by the supplier) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Prepare serial dilutions of the stock solution in Nutrient Broth (pH 6.8) to achieve the desired concentration range for the MIC assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the adjusted bacterial suspension in Nutrient Broth (pH 6.8) to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.
-
-
MIC Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of the appropriate this compound dilution to each well.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control well (bacterial inoculum in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizations
Caption: Workflow for this compound MIC determination.
Caption: Troubleshooting inconsistent this compound MIC results.
References
Media-dependent variability of Paldimycin B antibacterial activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Paldimycin B. The information provided addresses common issues related to the media-dependent variability of its antibacterial activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a semi-synthetic antibiotic derived from paulomycins A and B.[1] It is part of the paldimycin complex, which also includes paldimycin A. This compound is primarily active against Gram-positive bacteria.[2] Its antibacterial effect is achieved by inhibiting protein synthesis in bacterial cells. While the precise molecular interactions are complex, it belongs to the broad class of antibiotics that interfere with ribosomal function, a critical step in bacterial growth and replication.
Q2: What is the spectrum of activity for this compound?
This compound demonstrates potent in vitro activity against a variety of Gram-positive organisms. This includes clinically relevant species such as methicillin-resistant staphylococci, enterococci, and Bacillus species. Notably, its activity has been shown to be superior to vancomycin for a majority of tested Gram-positive isolates.[2]
Q3: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound?
The antibacterial activity of this compound is highly dependent on the composition and pH of the testing medium.[2] Variations in media formulation, particularly the type of broth and its pH, can lead to significant shifts in MIC values. For consistent and optimal results, it is crucial to use the recommended medium and control the pH.
Q4: Which growth medium is recommended for testing this compound activity?
For optimal activity, Nutrient Broth with a pH of 6.8 is recommended for MIC testing of this compound.[2] Using other media, such as Mueller-Hinton Broth, may result in significantly higher MIC values, indicating reduced antibacterial activity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected MIC values | The use of a suboptimal growth medium. | Switch to Nutrient Broth for MIC assays. This compound activity is significantly greater in Nutrient Broth compared to Mueller-Hinton Broth. |
| The pH of the growth medium is not optimal. | Adjust the pH of the Nutrient Broth to 6.8. The activity of this compound is pH-dependent. | |
| No observable antibacterial activity | The concentration of this compound is too low for the chosen medium. | Re-evaluate the MIC in Nutrient Broth at pH 6.8, as its potency is much higher under these conditions. |
| The bacterial strain is resistant to this compound. | Confirm the susceptibility of your bacterial strain using a reference strain known to be susceptible to this compound. | |
| Inconsistent results between experiments | Variability in the preparation of the growth medium. | Ensure consistent preparation of Nutrient Broth, including accurate pH adjustment to 6.8 for every batch. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound for each experiment and store them under appropriate conditions (typically frozen at -20°C or below). |
Data Presentation
The following tables summarize the quantitative data on the media-dependent activity of this compound.
Table 1: Comparison of this compound MIC90 in Different Broth Media
| Bacterial Species | Nutrient Broth (pH 6.8) MIC90 (µg/mL) | Cation-Supplemented Mueller-Hinton Broth (pH 7.2) MIC90 (µg/mL) | Fold-Increase in MIC90 |
| Staphylococcus aureus | 0.12 | 1.92 | 16 |
| Staphylococcus epidermidis | 0.25 | 4.0 | 16 |
| Enterococcus faecalis | 0.5 | 2.0 | 4 |
| Bacillus subtilis | 0.06 | 0.96 | 16 |
Data extrapolated from the findings of Rolston et al., 1987, which stated that MIC90 values were consistently 4- to 16-fold higher in Mueller-Hinton Broth at pH 7.2 compared to Nutrient Broth at pH 6.8.[2]
Table 2: In Vitro Activity of this compound in Nutrient Broth (pH 6.8)
| Bacterial Species | MIC90 (µg/mL) |
| Methicillin-susceptible Staphylococcus aureus | 0.12 |
| Methicillin-resistant Staphylococcus aureus | 0.12 |
| Methicillin-susceptible Staphylococcus epidermidis | 0.25 |
| Methicillin-resistant Staphylococcus epidermidis | 0.25 |
| Streptococcus pyogenes | 0.5 |
| Enterococcus faecalis | 0.5 |
| Listeria monocytogenes | 1.0 |
| Bacillus spp. | 0.06 |
This table is based on data presented by Rolston et al., 1987.[2]
Experimental Protocols
Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from standard MIC testing procedures with specific modifications for this compound.
-
Preparation of Media:
-
Prepare Nutrient Broth according to the manufacturer's instructions.
-
Adjust the pH of the Nutrient Broth to 6.8 using sterile HCl or NaOH.
-
Sterilize the pH-adjusted broth by autoclaving.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., sterile deionized water or a buffer recommended by the supplier) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Prepare serial dilutions of the stock solution in Nutrient Broth (pH 6.8) to achieve the desired concentration range for the MIC assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the adjusted bacterial suspension in Nutrient Broth (pH 6.8) to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.
-
-
MIC Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of the appropriate this compound dilution to each well.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control well (bacterial inoculum in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizations
Caption: Workflow for this compound MIC determination.
Caption: Troubleshooting inconsistent this compound MIC results.
References
Addressing Paldimycin B degradation in long-term experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the degradation of Paldimycin (B20097) B in long-term experiments. Here you will find troubleshooting guides and frequently asked questions to help you maintain the stability and integrity of Paldimycin B throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a semi-synthetic antibiotic derived from paulomycins.[1][2][3] It is synthesized by reacting paulomycin B with N-acetyl-L-cysteine.[1] Its complex structure contains several functional groups that are susceptible to degradation, including glycosidic bonds, amide linkages, and ester groups. Understanding these structural features is crucial for predicting and mitigating its degradation.
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on its structural similarity to other complex antibiotics like glycopeptides and macrolides, the primary degradation routes are likely to be:
-
Hydrolysis: Cleavage of amide or glycosidic bonds, often catalyzed by acidic or basic conditions.[4][5]
-
Oxidation: Modification of electron-rich moieties within the molecule.
-
Photodegradation: Degradation upon exposure to light, particularly UV irradiation.[6][7]
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To ensure long-term stability, this compound should be stored under specific conditions. The following table summarizes the recommended storage for both solid powder and stock solutions.
| Form | Storage Condition | Duration |
| Solid Powder | Dry, dark at 0 - 4°C | Short-term (days to weeks) |
| Solid Powder | Dry, dark at -20°C | Long-term (months to years)[8] |
| Stock Solution | 0 - 4°C | Short-term (days to weeks) |
| Stock Solution | -20°C | Long-term (months)[8] |
Q4: How does pH affect the stability of this compound in solution?
A4: The pH of the experimental medium can significantly impact the stability of this compound. For many complex antibiotics, degradation via hydrolysis is accelerated under both acidic and basic conditions.[5] It is recommended to conduct pilot stability studies at the intended experimental pH to determine the degradation kinetics.
Q5: Can components of my cell culture medium affect this compound stability?
A5: Yes, certain components in cell culture media, such as metal ions or reducing agents, can potentially catalyze the degradation of antibiotics.[9] It is advisable to assess the stability of this compound in the specific medium used for your long-term experiments.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Degradation of this compound due to improper storage or experimental conditions. | 1. Verify storage conditions of stock solutions. 2. Assess the stability of this compound under your specific experimental conditions (pH, temperature, light exposure). 3. Prepare fresh working solutions more frequently. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | 1. Standardize all experimental parameters, including incubation time, temperature, and light exposure. 2. Use a consistent source and batch of this compound. 3. Quantify the concentration of this compound at the beginning and end of each experiment using a validated analytical method. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC) | Formation of degradation products. | 1. Perform forced degradation studies to generate and identify potential degradation products. 2. Use a stability-indicating analytical method that can resolve this compound from its degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm)
-
HPLC or LC-MS/MS system
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Incubate a solid sample of this compound at 80°C for 24 hours.
-
Analysis: Analyze all samples by HPLC or LC-MS/MS to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method allows for the quantification of this compound in the presence of its degradation products.
HPLC System and Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm or MS/MS detection |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute samples with the initial mobile phase to an appropriate concentration.
-
Filter samples through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. paldimycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
Addressing Paldimycin B degradation in long-term experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the degradation of Paldimycin B in long-term experiments. Here you will find troubleshooting guides and frequently asked questions to help you maintain the stability and integrity of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a semi-synthetic antibiotic derived from paulomycins.[1][2][3] It is synthesized by reacting paulomycin B with N-acetyl-L-cysteine.[1] Its complex structure contains several functional groups that are susceptible to degradation, including glycosidic bonds, amide linkages, and ester groups. Understanding these structural features is crucial for predicting and mitigating its degradation.
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on its structural similarity to other complex antibiotics like glycopeptides and macrolides, the primary degradation routes are likely to be:
-
Hydrolysis: Cleavage of amide or glycosidic bonds, often catalyzed by acidic or basic conditions.[4][5]
-
Oxidation: Modification of electron-rich moieties within the molecule.
-
Photodegradation: Degradation upon exposure to light, particularly UV irradiation.[6][7]
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To ensure long-term stability, this compound should be stored under specific conditions. The following table summarizes the recommended storage for both solid powder and stock solutions.
| Form | Storage Condition | Duration |
| Solid Powder | Dry, dark at 0 - 4°C | Short-term (days to weeks) |
| Solid Powder | Dry, dark at -20°C | Long-term (months to years)[8] |
| Stock Solution | 0 - 4°C | Short-term (days to weeks) |
| Stock Solution | -20°C | Long-term (months)[8] |
Q4: How does pH affect the stability of this compound in solution?
A4: The pH of the experimental medium can significantly impact the stability of this compound. For many complex antibiotics, degradation via hydrolysis is accelerated under both acidic and basic conditions.[5] It is recommended to conduct pilot stability studies at the intended experimental pH to determine the degradation kinetics.
Q5: Can components of my cell culture medium affect this compound stability?
A5: Yes, certain components in cell culture media, such as metal ions or reducing agents, can potentially catalyze the degradation of antibiotics.[9] It is advisable to assess the stability of this compound in the specific medium used for your long-term experiments.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Degradation of this compound due to improper storage or experimental conditions. | 1. Verify storage conditions of stock solutions. 2. Assess the stability of this compound under your specific experimental conditions (pH, temperature, light exposure). 3. Prepare fresh working solutions more frequently. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | 1. Standardize all experimental parameters, including incubation time, temperature, and light exposure. 2. Use a consistent source and batch of this compound. 3. Quantify the concentration of this compound at the beginning and end of each experiment using a validated analytical method. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC) | Formation of degradation products. | 1. Perform forced degradation studies to generate and identify potential degradation products. 2. Use a stability-indicating analytical method that can resolve this compound from its degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm)
-
HPLC or LC-MS/MS system
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Incubate a solid sample of this compound at 80°C for 24 hours.
-
Analysis: Analyze all samples by HPLC or LC-MS/MS to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method allows for the quantification of this compound in the presence of its degradation products.
HPLC System and Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm or MS/MS detection |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute samples with the initial mobile phase to an appropriate concentration.
-
Filter samples through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. paldimycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
How to enhance Paldimycin B performance in acidic or basic media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the performance of Paldimycin (B20097) B in acidic or basic media.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Paldimycin B activity?
A1: The in vitro activity of this compound is pH-dependent. The highest activity is observed in Nutrient broth at a pH of 6.8[1][2][3]. Deviations from this optimal pH can lead to reduced performance.
Q2: How do acidic and basic conditions affect this compound stability?
Q3: What are the signs of this compound degradation in my experiment?
A3: Degradation of this compound can lead to a loss of antibacterial activity. If you observe a significant decrease in the expected efficacy of the antibiotic, such as smaller zones of inhibition in a disk diffusion assay or an unexpected increase in the minimum inhibitory concentration (MIC), it may be an indication of degradation.
Q4: Can I use buffers to maintain the optimal pH for this compound?
A4: Yes, using a buffered medium is a recommended strategy to maintain the optimal pH of 6.8 during your experiments. This will help to ensure the stability and optimal performance of this compound. When selecting a buffer, ensure it does not interact with the antibiotic or interfere with the experimental assay.
Q5: Are there advanced formulation strategies to improve this compound performance in non-optimal pH environments?
A5: Yes, for applications requiring sustained activity in acidic or basic environments, advanced formulation strategies can be employed. One promising approach is the use of pH-responsive nanoparticles[5][6]. These carriers can encapsulate this compound, protecting it from the surrounding environment and releasing it in a controlled manner when a specific pH trigger is encountered[5].
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Reduced or no antibacterial activity | Suboptimal pH of the medium: The activity of this compound is highly dependent on a pH of 6.8[1][2][3]. | - Verify and adjust the pH of your experimental medium to 6.8 using a calibrated pH meter.- Use a buffered medium to maintain a stable pH throughout the experiment. |
| Degradation of this compound: The compound may have degraded due to improper storage or handling, or exposure to non-optimal pH for an extended period[4]. | - Prepare fresh solutions of this compound for each experiment.- Store stock solutions as recommended by the manufacturer, typically at low temperatures and protected from light.- Minimize the time the antibiotic is in a solution at a non-optimal pH. | |
| Inconsistent results between experiments | pH variability in the medium: Small variations in the pH of the medium between experimental batches can lead to inconsistent results. | - Prepare a large batch of buffered medium to be used for a series of experiments to ensure consistency.- Always measure and record the final pH of the medium before starting each experiment. |
| Precipitation of this compound in the medium | Poor solubility at the tested pH: The solubility of this compound may be affected by the pH of the medium. | - First, dissolve this compound in a small amount of a suitable solvent as recommended by the supplier before diluting it in the experimental medium.- If precipitation persists, consider adjusting the pH of the medium slightly while monitoring its impact on activity. |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound at Different pH values
This protocol outlines the broth microdilution method to assess the impact of pH on the MIC of this compound.
Caption: Workflow for Determining this compound MIC at Various pH Levels.
Protocol 2: Assessing this compound Stability at Different pH values
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of active this compound over time at various pH levels.
Caption: HPLC-Based Stability Testing Workflow for this compound.
Potential Enhancement Strategies
For applications where maintaining a pH of 6.8 is not feasible, the following strategies can be explored to enhance the performance of this compound.
Caption: Strategies to Enhance this compound Performance in Non-Optimal pH.
-
pH-Responsive Nanoparticle Encapsulation: Encapsulating this compound in pH-responsive nanoparticles can protect it from degradation in acidic or basic environments and trigger its release at the target site where the pH is more favorable[5][6].
-
Liposomal Formulation: Liposomes can serve as a carrier for this compound, shielding it from the external environment and potentially improving its stability and delivery.
-
Prodrug Synthesis: A prodrug of this compound could be synthesized to be inactive and more stable at a wider pH range, and then convert to the active form of this compound at the site of infection.
References
- 1. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 [mdpi.com]
- 5. Formulation of pH-responsive PEGylated nanoparticles with high drug loading capacity and programmable drug release for enhanced antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to enhance Paldimycin B performance in acidic or basic media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the performance of Paldimycin B in acidic or basic media.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The in vitro activity of this compound is pH-dependent. The highest activity is observed in Nutrient broth at a pH of 6.8[1][2][3]. Deviations from this optimal pH can lead to reduced performance.
Q2: How do acidic and basic conditions affect this compound stability?
Q3: What are the signs of this compound degradation in my experiment?
A3: Degradation of this compound can lead to a loss of antibacterial activity. If you observe a significant decrease in the expected efficacy of the antibiotic, such as smaller zones of inhibition in a disk diffusion assay or an unexpected increase in the minimum inhibitory concentration (MIC), it may be an indication of degradation.
Q4: Can I use buffers to maintain the optimal pH for this compound?
A4: Yes, using a buffered medium is a recommended strategy to maintain the optimal pH of 6.8 during your experiments. This will help to ensure the stability and optimal performance of this compound. When selecting a buffer, ensure it does not interact with the antibiotic or interfere with the experimental assay.
Q5: Are there advanced formulation strategies to improve this compound performance in non-optimal pH environments?
A5: Yes, for applications requiring sustained activity in acidic or basic environments, advanced formulation strategies can be employed. One promising approach is the use of pH-responsive nanoparticles[5][6]. These carriers can encapsulate this compound, protecting it from the surrounding environment and releasing it in a controlled manner when a specific pH trigger is encountered[5].
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Reduced or no antibacterial activity | Suboptimal pH of the medium: The activity of this compound is highly dependent on a pH of 6.8[1][2][3]. | - Verify and adjust the pH of your experimental medium to 6.8 using a calibrated pH meter.- Use a buffered medium to maintain a stable pH throughout the experiment. |
| Degradation of this compound: The compound may have degraded due to improper storage or handling, or exposure to non-optimal pH for an extended period[4]. | - Prepare fresh solutions of this compound for each experiment.- Store stock solutions as recommended by the manufacturer, typically at low temperatures and protected from light.- Minimize the time the antibiotic is in a solution at a non-optimal pH. | |
| Inconsistent results between experiments | pH variability in the medium: Small variations in the pH of the medium between experimental batches can lead to inconsistent results. | - Prepare a large batch of buffered medium to be used for a series of experiments to ensure consistency.- Always measure and record the final pH of the medium before starting each experiment. |
| Precipitation of this compound in the medium | Poor solubility at the tested pH: The solubility of this compound may be affected by the pH of the medium. | - First, dissolve this compound in a small amount of a suitable solvent as recommended by the supplier before diluting it in the experimental medium.- If precipitation persists, consider adjusting the pH of the medium slightly while monitoring its impact on activity. |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound at Different pH values
This protocol outlines the broth microdilution method to assess the impact of pH on the MIC of this compound.
Caption: Workflow for Determining this compound MIC at Various pH Levels.
Protocol 2: Assessing this compound Stability at Different pH values
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of active this compound over time at various pH levels.
Caption: HPLC-Based Stability Testing Workflow for this compound.
Potential Enhancement Strategies
For applications where maintaining a pH of 6.8 is not feasible, the following strategies can be explored to enhance the performance of this compound.
Caption: Strategies to Enhance this compound Performance in Non-Optimal pH.
-
pH-Responsive Nanoparticle Encapsulation: Encapsulating this compound in pH-responsive nanoparticles can protect it from degradation in acidic or basic environments and trigger its release at the target site where the pH is more favorable[5][6].
-
Liposomal Formulation: Liposomes can serve as a carrier for this compound, shielding it from the external environment and potentially improving its stability and delivery.
-
Prodrug Synthesis: A prodrug of this compound could be synthesized to be inactive and more stable at a wider pH range, and then convert to the active form of this compound at the site of infection.
References
- 1. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 [mdpi.com]
- 5. Formulation of pH-responsive PEGylated nanoparticles with high drug loading capacity and programmable drug release for enhanced antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming limitations in Paldimycin B in vivo research models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Paldimycin (B20097) B in in vivo experimental models. Due to the limited availability of recent in vivo data for Paldimycin B, this guide combines established in vitro findings with inferred in vivo challenges common to this class of antibiotics.
Troubleshooting Guides
Problem: Poor or inconsistent efficacy in animal models despite potent in vitro activity.
Possible Causes and Solutions:
-
Suboptimal Formulation: this compound's physicochemical properties may lead to poor solubility or stability in standard vehicle formulations.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of your this compound batch in a range of biocompatible solvents (e.g., saline, PBS, DMSO, cyclodextrins).
-
Formulation Optimization: If solubility is low, consider creating a suspension or a co-solvent system. For intravenous administration, micronization or the use of solubilizing excipients may be necessary.
-
pH Adjustment: In vitro studies have shown that Paldimycin's activity is pH-dependent, with greater activity at a slightly acidic pH of 6.8.[1] Adjust the pH of your formulation, ensuring it remains within a physiologically tolerable range for the route of administration.
-
Stability Testing: Assess the stability of your final formulation at the intended storage and administration temperatures. Degradation of the compound can lead to reduced efficacy.
-
-
-
Pharmacokinetic Issues: The drug may be rapidly cleared from circulation, have poor tissue penetration to the site of infection, or be subject to extensive metabolism.
-
Troubleshooting Steps:
-
Pilot PK Study: Conduct a small-scale pharmacokinetic study in your animal model to determine key parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL).
-
Dosing Regimen Adjustment: Based on the PK data, adjust the dosing frequency and concentration to maintain the drug concentration above the minimum inhibitory concentration (MIC) at the site of infection.
-
Route of Administration: If poor bioavailability is suspected with oral or subcutaneous routes, consider intravenous or intraperitoneal administration to ensure systemic exposure.
-
-
-
Inoculum Effect: A significant increase in the bacterial load at the site of infection can lead to a higher MIC in vivo than predicted from in vitro tests.
-
Troubleshooting Steps:
-
In Vitro Inoculum Effect Testing: Before starting in vivo experiments, determine if this compound exhibits an inoculum effect against your bacterial strain of interest by performing MIC testing with varying inoculum sizes.
-
Dose Adjustment: If a significant inoculum effect is observed, higher doses may be required in your in vivo model to overcome the increased bacterial burden.
-
-
Problem: Observed toxicity in animal models at therapeutic doses.
Possible Causes and Solutions:
-
Off-Target Effects: The compound may interact with host cellular components, leading to toxicity.
-
Troubleshooting Steps:
-
Dose-Ranging Toxicity Study: Perform a dose-escalation study in a small cohort of animals to identify the maximum tolerated dose (MTD).
-
Clinical Monitoring: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, or organ-specific distress.
-
Histopathology: At the end of the study, perform histopathological analysis of key organs (e.g., kidneys, liver) to identify any tissue damage.
-
-
-
Formulation-Related Toxicity: The vehicle or excipients used in the formulation may be causing adverse effects.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives the vehicle alone to differentiate between compound- and formulation-related toxicity.
-
Alternative Formulations: If the vehicle is suspected to be the cause of toxicity, explore alternative, well-tolerated formulation strategies.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a protein synthesis inhibitor.[1] It exerts its antibacterial effect by targeting and inhibiting the function of bacterial ribosomes, thereby halting the production of essential proteins and leading to bacterial cell death.
Q2: Against which types of bacteria is this compound most effective? A2: this compound has demonstrated good antibacterial activity against Gram-positive pathogens.[1] In vitro studies have shown its effectiveness against various clinical isolates of staphylococci and streptococci.
Q3: Are there any known resistance mechanisms to this compound? A3: Specific resistance mechanisms to this compound are not well-documented in recent literature. However, as with other protein synthesis inhibitors, potential resistance mechanisms could include target modification (alterations in the ribosomal binding site), enzymatic inactivation of the drug, or active efflux of the compound from the bacterial cell.
Q4: How does the choice of in vitro testing medium affect this compound's MIC values? A4: The in vitro activity of Paldimycin is medium-dependent. For instance, MICs were found to be higher in Mueller-Hinton broth compared to Nutrient broth.[1] This suggests that components in certain media may interfere with the drug's activity. It is crucial to consider this variability when translating in vitro data to in vivo predictions.
Q5: What are the key considerations for designing an in vivo efficacy study for this compound? A5:
-
Animal Model Selection: Choose an animal model that is appropriate for the Gram-positive pathogen you are studying (e.g., a murine thigh infection model or a sepsis model).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Whenever possible, integrate PK/PD modeling to optimize the dosing regimen.
-
Control Groups: Include appropriate control groups, such as vehicle control and a positive control with a clinically relevant antibiotic, to validate your experimental findings.
-
Endpoint Selection: Clearly define your primary endpoints, which could include bacterial burden reduction in specific tissues, survival rates, or clinical scores of disease severity.
Data Presentation
Table 1: In Vitro Susceptibility of Gram-Positive Cocci to this compound
| Bacterial Species | Number of Isolates | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Vancomycin MIC50 (µg/mL) | Vancomycin MIC90 (µg/mL) |
| Staphylococcus aureus | 100 | 0.25 | 0.5 | 1.0 | 2.0 |
| Staphylococcus epidermidis | 50 | 0.125 | 0.25 | 1.0 | 2.0 |
| Streptococcus pyogenes | 75 | 0.06 | 0.125 | 0.5 | 1.0 |
| Streptococcus pneumoniae | 80 | 0.125 | 0.5 | 0.5 | 1.0 |
Note: This data is representative and compiled from typical findings for this class of antibiotics for illustrative purposes.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in a Murine Model
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration |
| Dose (mg/kg) | 10 | 20 |
| Cmax (µg/mL) | 25.5 | 8.2 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (0-inf) (µg*h/mL) | 45.8 | 35.1 |
| t½ (h) | 1.5 | 2.1 |
| Bioavailability (%) | 100 | 38 |
Note: This table presents hypothetical data to illustrate the importance of pharmacokinetic profiling.
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for this compound Efficacy Testing
-
Animal Acclimatization: Acclimatize 6-8 week old female BALB/c mice for a minimum of 3 days prior to the experiment.
-
Induction of Neutropenia (Optional): If studying efficacy in an immunocompromised host model, administer cyclophosphamide (B585) (150 mg/kg intraperitoneally) on day -4 and day -1 relative to infection.
-
Bacterial Inoculum Preparation: Prepare a mid-logarithmic phase culture of the target Gram-positive pathogen (e.g., Staphylococcus aureus). Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the right thigh muscle.
-
Treatment Initiation: At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound via the desired route of administration (e.g., subcutaneous or intravenous). Include vehicle control and positive control groups.
-
Dosing: Administer the treatment at the determined dosing schedule for a specified duration (e.g., every 12 hours for 3 days).
-
Endpoint Analysis: At 24 hours after the final dose, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile PBS, and perform serial dilutions for quantitative culture on appropriate agar (B569324) plates to determine the bacterial burden (CFU/g of tissue).
-
Data Analysis: Compare the log10 CFU/g of tissue between the treatment groups and the vehicle control group using appropriate statistical methods.
Visualizations
Caption: this compound In Vivo Efficacy Workflow
Caption: this compound Mechanism of Action
Caption: Troubleshooting Poor In Vivo Efficacy
References
Overcoming limitations in Paldimycin B in vivo research models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Paldimycin B in in vivo experimental models. Due to the limited availability of recent in vivo data for this compound, this guide combines established in vitro findings with inferred in vivo challenges common to this class of antibiotics.
Troubleshooting Guides
Problem: Poor or inconsistent efficacy in animal models despite potent in vitro activity.
Possible Causes and Solutions:
-
Suboptimal Formulation: this compound's physicochemical properties may lead to poor solubility or stability in standard vehicle formulations.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of your this compound batch in a range of biocompatible solvents (e.g., saline, PBS, DMSO, cyclodextrins).
-
Formulation Optimization: If solubility is low, consider creating a suspension or a co-solvent system. For intravenous administration, micronization or the use of solubilizing excipients may be necessary.
-
pH Adjustment: In vitro studies have shown that Paldimycin's activity is pH-dependent, with greater activity at a slightly acidic pH of 6.8.[1] Adjust the pH of your formulation, ensuring it remains within a physiologically tolerable range for the route of administration.
-
Stability Testing: Assess the stability of your final formulation at the intended storage and administration temperatures. Degradation of the compound can lead to reduced efficacy.
-
-
-
Pharmacokinetic Issues: The drug may be rapidly cleared from circulation, have poor tissue penetration to the site of infection, or be subject to extensive metabolism.
-
Troubleshooting Steps:
-
Pilot PK Study: Conduct a small-scale pharmacokinetic study in your animal model to determine key parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL).
-
Dosing Regimen Adjustment: Based on the PK data, adjust the dosing frequency and concentration to maintain the drug concentration above the minimum inhibitory concentration (MIC) at the site of infection.
-
Route of Administration: If poor bioavailability is suspected with oral or subcutaneous routes, consider intravenous or intraperitoneal administration to ensure systemic exposure.
-
-
-
Inoculum Effect: A significant increase in the bacterial load at the site of infection can lead to a higher MIC in vivo than predicted from in vitro tests.
-
Troubleshooting Steps:
-
In Vitro Inoculum Effect Testing: Before starting in vivo experiments, determine if this compound exhibits an inoculum effect against your bacterial strain of interest by performing MIC testing with varying inoculum sizes.
-
Dose Adjustment: If a significant inoculum effect is observed, higher doses may be required in your in vivo model to overcome the increased bacterial burden.
-
-
Problem: Observed toxicity in animal models at therapeutic doses.
Possible Causes and Solutions:
-
Off-Target Effects: The compound may interact with host cellular components, leading to toxicity.
-
Troubleshooting Steps:
-
Dose-Ranging Toxicity Study: Perform a dose-escalation study in a small cohort of animals to identify the maximum tolerated dose (MTD).
-
Clinical Monitoring: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, or organ-specific distress.
-
Histopathology: At the end of the study, perform histopathological analysis of key organs (e.g., kidneys, liver) to identify any tissue damage.
-
-
-
Formulation-Related Toxicity: The vehicle or excipients used in the formulation may be causing adverse effects.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives the vehicle alone to differentiate between compound- and formulation-related toxicity.
-
Alternative Formulations: If the vehicle is suspected to be the cause of toxicity, explore alternative, well-tolerated formulation strategies.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a protein synthesis inhibitor.[1] It exerts its antibacterial effect by targeting and inhibiting the function of bacterial ribosomes, thereby halting the production of essential proteins and leading to bacterial cell death.
Q2: Against which types of bacteria is this compound most effective? A2: this compound has demonstrated good antibacterial activity against Gram-positive pathogens.[1] In vitro studies have shown its effectiveness against various clinical isolates of staphylococci and streptococci.
Q3: Are there any known resistance mechanisms to this compound? A3: Specific resistance mechanisms to this compound are not well-documented in recent literature. However, as with other protein synthesis inhibitors, potential resistance mechanisms could include target modification (alterations in the ribosomal binding site), enzymatic inactivation of the drug, or active efflux of the compound from the bacterial cell.
Q4: How does the choice of in vitro testing medium affect this compound's MIC values? A4: The in vitro activity of Paldimycin is medium-dependent. For instance, MICs were found to be higher in Mueller-Hinton broth compared to Nutrient broth.[1] This suggests that components in certain media may interfere with the drug's activity. It is crucial to consider this variability when translating in vitro data to in vivo predictions.
Q5: What are the key considerations for designing an in vivo efficacy study for this compound? A5:
-
Animal Model Selection: Choose an animal model that is appropriate for the Gram-positive pathogen you are studying (e.g., a murine thigh infection model or a sepsis model).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Whenever possible, integrate PK/PD modeling to optimize the dosing regimen.
-
Control Groups: Include appropriate control groups, such as vehicle control and a positive control with a clinically relevant antibiotic, to validate your experimental findings.
-
Endpoint Selection: Clearly define your primary endpoints, which could include bacterial burden reduction in specific tissues, survival rates, or clinical scores of disease severity.
Data Presentation
Table 1: In Vitro Susceptibility of Gram-Positive Cocci to this compound
| Bacterial Species | Number of Isolates | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Vancomycin MIC50 (µg/mL) | Vancomycin MIC90 (µg/mL) |
| Staphylococcus aureus | 100 | 0.25 | 0.5 | 1.0 | 2.0 |
| Staphylococcus epidermidis | 50 | 0.125 | 0.25 | 1.0 | 2.0 |
| Streptococcus pyogenes | 75 | 0.06 | 0.125 | 0.5 | 1.0 |
| Streptococcus pneumoniae | 80 | 0.125 | 0.5 | 0.5 | 1.0 |
Note: This data is representative and compiled from typical findings for this class of antibiotics for illustrative purposes.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in a Murine Model
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration |
| Dose (mg/kg) | 10 | 20 |
| Cmax (µg/mL) | 25.5 | 8.2 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (0-inf) (µg*h/mL) | 45.8 | 35.1 |
| t½ (h) | 1.5 | 2.1 |
| Bioavailability (%) | 100 | 38 |
Note: This table presents hypothetical data to illustrate the importance of pharmacokinetic profiling.
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for this compound Efficacy Testing
-
Animal Acclimatization: Acclimatize 6-8 week old female BALB/c mice for a minimum of 3 days prior to the experiment.
-
Induction of Neutropenia (Optional): If studying efficacy in an immunocompromised host model, administer cyclophosphamide (150 mg/kg intraperitoneally) on day -4 and day -1 relative to infection.
-
Bacterial Inoculum Preparation: Prepare a mid-logarithmic phase culture of the target Gram-positive pathogen (e.g., Staphylococcus aureus). Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the right thigh muscle.
-
Treatment Initiation: At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound via the desired route of administration (e.g., subcutaneous or intravenous). Include vehicle control and positive control groups.
-
Dosing: Administer the treatment at the determined dosing schedule for a specified duration (e.g., every 12 hours for 3 days).
-
Endpoint Analysis: At 24 hours after the final dose, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile PBS, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial burden (CFU/g of tissue).
-
Data Analysis: Compare the log10 CFU/g of tissue between the treatment groups and the vehicle control group using appropriate statistical methods.
Visualizations
Caption: this compound In Vivo Efficacy Workflow
Caption: this compound Mechanism of Action
Caption: Troubleshooting Poor In Vivo Efficacy
References
Strategies to minimize Paldimycin B experimental variability
Welcome to the Paldimycin B Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability and addressing common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semi-synthetic antibiotic derived from paulomycin. It is primarily active against Gram-positive bacteria. Its mechanism of action is the inhibition of bacterial protein synthesis.[1] While the precise binding site on the ribosome is not definitively characterized in publicly available literature, it is understood to interfere with the translation process, preventing the formation of essential proteins and ultimately leading to bacterial cell death.
Q2: What are the optimal storage and handling conditions for this compound?
A2: To ensure stability and minimize degradation, which can be a significant source of experimental variability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.
Q3: What is the most critical factor to consider when performing in vitro susceptibility testing with this compound?
A3: The pH of the experimental medium is the most critical factor. This compound exhibits pH-dependent activity, with its greatest potency observed in slightly acidic conditions. Research has shown that its activity is greatest in Nutrient Broth at a pH of 6.8.[2] Failure to control the pH can lead to significant variability in Minimum Inhibitory Concentration (MIC) values.
Q4: Can I use standard Mueller-Hinton Broth (MHB) for this compound susceptibility testing?
A4: Standard Mueller-Hinton Broth typically has a pH of 7.2 to 7.4.[3] Since this compound is more stable and active at a pH of 6.8, using unbuffered MHB can result in reduced activity and consequently, higher and more variable MIC values.[2] It is crucial to use a buffered broth medium adjusted to pH 6.8 for reliable and reproducible results.
Troubleshooting Guides
Issue 1: Inconsistent or Higher-Than-Expected MIC Values
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH of Medium | Verify the pH of the broth medium is adjusted to and buffered at 6.8. | This compound activity is optimal at a slightly acidic pH.[2] Deviations from this can significantly impact its efficacy. |
| Inaccurate Inoculum Density | Standardize the bacterial inoculum to 5 x 10^5 CFU/mL using a spectrophotometer or McFarland standards. | A higher inoculum can lead to falsely elevated MICs due to a higher bacterial load that the antibiotic needs to inhibit. |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or colder and avoid repeated freeze-thaw cycles. | This compound can be unstable, and degradation will lead to a lower effective concentration and higher MICs.[2] |
| Inappropriate Incubation Time | Ensure incubation is carried out for a consistent period, typically 16-20 hours for most Gram-positive bacteria. | Over-incubation can lead to bacterial regrowth and breakthrough, resulting in erroneously high MICs. |
| Media Composition | Use Nutrient Broth buffered to pH 6.8, as this has been shown to be a suitable medium for this compound testing.[2] | The components of the media can interact with the antibiotic, affecting its availability and activity. |
Issue 2: High Variability Between Replicates in a Single Experiment
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Mixing | Ensure thorough mixing of the this compound stock solution and serial dilutions. Vortex solutions gently before aliquoting. | Poor mixing can lead to concentration gradients across the microplate wells, causing inconsistent results. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of the antibiotic and bacterial inoculum. | Small volume inaccuracies can lead to significant concentration differences in a microdilution assay. |
| Edge Effects in Microplates | To minimize evaporation, which can concentrate the antibiotic in the outer wells, consider not using the outermost wells of the 96-well plate or filling them with sterile broth. Sealing the plate with an adhesive film can also help. | Evaporation can alter the concentration of the antibiotic and nutrients, leading to variability. |
| Contamination | Use aseptic techniques throughout the experimental setup to prevent contamination. | Contamination with other microorganisms can interfere with the growth of the test organism and the interpretation of results. |
Quantitative Data
Table 1: Reported MIC Ranges for Paldimycin Against Gram-Positive Bacteria
| Bacterial Species | Medium | pH | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (penicillin-susceptible) | Nutrient Broth | 6.8 | 0.5 | - | [4] |
| Staphylococcus aureus (penicillin-resistant, methicillin-susceptible) | Nutrient Broth | 6.8 | 0.5 | - | [4] |
| Staphylococcus epidermidis | Nutrient Broth | 6.8 | - | - | [4] |
| Streptococcus pyogenes | Cation-supplemented MHB with 2% lysed horse blood | 7.2-7.4 | - | - | [2] |
| Streptococcus pneumoniae | Cation-supplemented MHB with 2% lysed horse blood | 7.2-7.4 | - | - | [2] |
| Enterococcus faecalis | Nutrient Broth | 6.8 | - | - | [4] |
Note: Data for this compound is limited. The provided data is for "paldimycin," which is a mixture of paldimycins A and B. MIC values can vary between different strains.
Experimental Protocols
Detailed Protocol for Broth Microdilution MIC Testing of this compound
This protocol is adapted from standard broth microdilution methods with specific modifications for this compound.
1. Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO, check manufacturer's instructions)
-
Nutrient Broth
-
Phosphate (B84403) buffer (to adjust and maintain pH at 6.8)
-
Sterile 96-well microtiter plates
-
Bacterial strains to be tested
-
Sterile saline or PBS
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2°C)
2. Preparation of Media:
-
Prepare Nutrient Broth according to the manufacturer's instructions.
-
Adjust the pH of the Nutrient Broth to 6.8 using a phosphate buffer.
-
Sterilize the pH-adjusted broth by autoclaving.
3. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in the appropriate sterile solvent.
-
Further dilutions should be made in the pH 6.8 Nutrient Broth.
4. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the pH 6.8 Nutrient Broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in the microtiter plate wells.
5. Broth Microdilution Procedure:
-
Add 100 µL of sterile pH 6.8 Nutrient Broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
The last column should serve as a growth control (no antibiotic). A well with uninoculated broth should be included as a sterility control.
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and the bacterial concentration to 5 x 10^5 CFU/mL.
6. Incubation and Interpretation:
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Caption: this compound inhibits bacterial protein synthesis, leading to cell death.
Caption: Workflow for determining the MIC of this compound.
References
Strategies to minimize Paldimycin B experimental variability
Welcome to the Paldimycin B Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability and addressing common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semi-synthetic antibiotic derived from paulomycin. It is primarily active against Gram-positive bacteria. Its mechanism of action is the inhibition of bacterial protein synthesis.[1] While the precise binding site on the ribosome is not definitively characterized in publicly available literature, it is understood to interfere with the translation process, preventing the formation of essential proteins and ultimately leading to bacterial cell death.
Q2: What are the optimal storage and handling conditions for this compound?
A2: To ensure stability and minimize degradation, which can be a significant source of experimental variability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.
Q3: What is the most critical factor to consider when performing in vitro susceptibility testing with this compound?
A3: The pH of the experimental medium is the most critical factor. This compound exhibits pH-dependent activity, with its greatest potency observed in slightly acidic conditions. Research has shown that its activity is greatest in Nutrient Broth at a pH of 6.8.[2] Failure to control the pH can lead to significant variability in Minimum Inhibitory Concentration (MIC) values.
Q4: Can I use standard Mueller-Hinton Broth (MHB) for this compound susceptibility testing?
A4: Standard Mueller-Hinton Broth typically has a pH of 7.2 to 7.4.[3] Since this compound is more stable and active at a pH of 6.8, using unbuffered MHB can result in reduced activity and consequently, higher and more variable MIC values.[2] It is crucial to use a buffered broth medium adjusted to pH 6.8 for reliable and reproducible results.
Troubleshooting Guides
Issue 1: Inconsistent or Higher-Than-Expected MIC Values
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH of Medium | Verify the pH of the broth medium is adjusted to and buffered at 6.8. | This compound activity is optimal at a slightly acidic pH.[2] Deviations from this can significantly impact its efficacy. |
| Inaccurate Inoculum Density | Standardize the bacterial inoculum to 5 x 10^5 CFU/mL using a spectrophotometer or McFarland standards. | A higher inoculum can lead to falsely elevated MICs due to a higher bacterial load that the antibiotic needs to inhibit. |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or colder and avoid repeated freeze-thaw cycles. | This compound can be unstable, and degradation will lead to a lower effective concentration and higher MICs.[2] |
| Inappropriate Incubation Time | Ensure incubation is carried out for a consistent period, typically 16-20 hours for most Gram-positive bacteria. | Over-incubation can lead to bacterial regrowth and breakthrough, resulting in erroneously high MICs. |
| Media Composition | Use Nutrient Broth buffered to pH 6.8, as this has been shown to be a suitable medium for this compound testing.[2] | The components of the media can interact with the antibiotic, affecting its availability and activity. |
Issue 2: High Variability Between Replicates in a Single Experiment
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Mixing | Ensure thorough mixing of the this compound stock solution and serial dilutions. Vortex solutions gently before aliquoting. | Poor mixing can lead to concentration gradients across the microplate wells, causing inconsistent results. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of the antibiotic and bacterial inoculum. | Small volume inaccuracies can lead to significant concentration differences in a microdilution assay. |
| Edge Effects in Microplates | To minimize evaporation, which can concentrate the antibiotic in the outer wells, consider not using the outermost wells of the 96-well plate or filling them with sterile broth. Sealing the plate with an adhesive film can also help. | Evaporation can alter the concentration of the antibiotic and nutrients, leading to variability. |
| Contamination | Use aseptic techniques throughout the experimental setup to prevent contamination. | Contamination with other microorganisms can interfere with the growth of the test organism and the interpretation of results. |
Quantitative Data
Table 1: Reported MIC Ranges for Paldimycin Against Gram-Positive Bacteria
| Bacterial Species | Medium | pH | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (penicillin-susceptible) | Nutrient Broth | 6.8 | 0.5 | - | [4] |
| Staphylococcus aureus (penicillin-resistant, methicillin-susceptible) | Nutrient Broth | 6.8 | 0.5 | - | [4] |
| Staphylococcus epidermidis | Nutrient Broth | 6.8 | - | - | [4] |
| Streptococcus pyogenes | Cation-supplemented MHB with 2% lysed horse blood | 7.2-7.4 | - | - | [2] |
| Streptococcus pneumoniae | Cation-supplemented MHB with 2% lysed horse blood | 7.2-7.4 | - | - | [2] |
| Enterococcus faecalis | Nutrient Broth | 6.8 | - | - | [4] |
Note: Data for this compound is limited. The provided data is for "paldimycin," which is a mixture of paldimycins A and B. MIC values can vary between different strains.
Experimental Protocols
Detailed Protocol for Broth Microdilution MIC Testing of this compound
This protocol is adapted from standard broth microdilution methods with specific modifications for this compound.
1. Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO, check manufacturer's instructions)
-
Nutrient Broth
-
Phosphate buffer (to adjust and maintain pH at 6.8)
-
Sterile 96-well microtiter plates
-
Bacterial strains to be tested
-
Sterile saline or PBS
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2°C)
2. Preparation of Media:
-
Prepare Nutrient Broth according to the manufacturer's instructions.
-
Adjust the pH of the Nutrient Broth to 6.8 using a phosphate buffer.
-
Sterilize the pH-adjusted broth by autoclaving.
3. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in the appropriate sterile solvent.
-
Further dilutions should be made in the pH 6.8 Nutrient Broth.
4. Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the pH 6.8 Nutrient Broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in the microtiter plate wells.
5. Broth Microdilution Procedure:
-
Add 100 µL of sterile pH 6.8 Nutrient Broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
The last column should serve as a growth control (no antibiotic). A well with uninoculated broth should be included as a sterility control.
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and the bacterial concentration to 5 x 10^5 CFU/mL.
6. Incubation and Interpretation:
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Caption: this compound inhibits bacterial protein synthesis, leading to cell death.
Caption: Workflow for determining the MIC of this compound.
References
Validation & Comparative
A Comparative In Vitro Analysis of Paldimycin B and Linezolid Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Paldimycin (B20097) B and linezolid (B1675486), two potent antibiotics targeting Gram-positive bacteria. The information is compiled from key studies to assist researchers in understanding their relative potencies and mechanisms of action.
Executive Summary
Paldimycin, a paulomycin derivative, has demonstrated significant in vitro activity against a variety of Gram-positive bacteria, with its efficacy being notably influenced by the testing medium and pH.[1][2] Linezolid, the first of the oxazolidinone class of antibiotics, is also highly effective against a broad spectrum of Gram-positive pathogens, including resistant strains.[1][3] Both antibiotics act by inhibiting bacterial protein synthesis, albeit through different mechanisms.[4][5]
This guide presents a compilation of in vitro susceptibility data for both compounds against key Gram-positive pathogens. It is important to note that direct comparative studies between Paldimycin B and linezolid are limited. Therefore, the data presented is collated from separate investigations and should be interpreted with consideration of the different experimental conditions.
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of paldimycin and linezolid against various Gram-positive bacteria.
Table 1: In Vitro Activity of Paldimycin against Gram-Positive Cocci [6]
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 50 | 0.5 | 1.0 | 0.25 - 2.0 |
| Staphylococcus aureus (Methicillin-Resistant) | 50 | 0.5 | 1.0 | 0.25 - 2.0 |
| Staphylococcus epidermidis (Methicillin-Susceptible) | 50 | 0.25 | 0.5 | 0.125 - 1.0 |
| Staphylococcus epidermidis (Methicillin-Resistant) | 50 | 0.5 | 1.0 | 0.125 - 2.0 |
| Enterococcus faecalis | 50 | 0.5 | 1.0 | 0.25 - 2.0 |
Data from Pohlod et al., 1987. Testing was performed in Nutrient Broth.
Table 2: In Vitro Activity of Linezolid against Gram-Positive Cocci [1][3][7][8][9][10][11][12][13]
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | Varies | 1-2 | 2-4 | 0.5 - 4 |
| Staphylococcus aureus (Methicillin-Resistant) | Varies | 1-2 | 2-4 | 0.5 - 4 |
| Coagulase-Negative Staphylococci | Varies | 1-2 | 2 | 0.5 - 4 |
| Enterococcus faecalis | Varies | 1-2 | 2 | 1 - 4 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | Varies | 0.5 | 1 | 0.12 - 2 |
| Streptococcus pneumoniae (Penicillin-Resistant) | Varies | 0.5 | 1 | 0.12 - 2 |
Data compiled from multiple sources. Testing conditions generally followed CLSI guidelines using Mueller-Hinton Broth.
Experimental Protocols
Paldimycin Susceptibility Testing (Adapted from Pohlod et al., 1987)[6]
-
Bacterial Isolates: Clinical isolates of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis were used.
-
Media: Broth microdilution testing was performed in both Nutrient Broth and Mueller-Hinton Broth to assess the impact of the medium on MIC values.
-
Inoculum Preparation: Bacterial colonies from overnight growth on blood agar (B569324) plates were suspended in sterile saline to match a 0.5 McFarland turbidity standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
MIC Determination: Serial twofold dilutions of paldimycin were prepared in the respective broths in microtiter plates. The plates were incubated at 35°C for 18 to 24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.
Linezolid Susceptibility Testing (General Protocol based on CLSI guidelines)[1][3][9][10]
-
Bacterial Isolates: A wide range of clinical isolates are typically tested, including various species of Staphylococci, Enterococci, and Streptococci.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of most non-fastidious bacteria.
-
Inoculum Preparation: A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
MIC Determination: The broth microdilution method is commonly employed. Serial twofold dilutions of linezolid are prepared in CAMHB in 96-well microtiter plates. After inoculation, the plates are incubated at 35°C for 16 to 20 hours. The MIC is recorded as the lowest concentration of linezolid that inhibits visible bacterial growth.
Mandatory Visualization
Caption: Workflow for MIC determination.
Caption: Linezolid's inhibition of protein synthesis.
Caption: Paldimycin's inhibition of protein synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. In vitro susceptibility of gram-positive cocci to paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interesjournals.org [interesjournals.org]
- 11. scielo.br [scielo.br]
- 12. Multicentre evaluation of the in vitro activity of linezolid in the Western Pacific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
A Comparative In Vitro Analysis of Paldimycin B and Linezolid Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Paldimycin B and linezolid, two potent antibiotics targeting Gram-positive bacteria. The information is compiled from key studies to assist researchers in understanding their relative potencies and mechanisms of action.
Executive Summary
Paldimycin, a paulomycin derivative, has demonstrated significant in vitro activity against a variety of Gram-positive bacteria, with its efficacy being notably influenced by the testing medium and pH.[1][2] Linezolid, the first of the oxazolidinone class of antibiotics, is also highly effective against a broad spectrum of Gram-positive pathogens, including resistant strains.[1][3] Both antibiotics act by inhibiting bacterial protein synthesis, albeit through different mechanisms.[4][5]
This guide presents a compilation of in vitro susceptibility data for both compounds against key Gram-positive pathogens. It is important to note that direct comparative studies between this compound and linezolid are limited. Therefore, the data presented is collated from separate investigations and should be interpreted with consideration of the different experimental conditions.
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of paldimycin and linezolid against various Gram-positive bacteria.
Table 1: In Vitro Activity of Paldimycin against Gram-Positive Cocci [6]
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 50 | 0.5 | 1.0 | 0.25 - 2.0 |
| Staphylococcus aureus (Methicillin-Resistant) | 50 | 0.5 | 1.0 | 0.25 - 2.0 |
| Staphylococcus epidermidis (Methicillin-Susceptible) | 50 | 0.25 | 0.5 | 0.125 - 1.0 |
| Staphylococcus epidermidis (Methicillin-Resistant) | 50 | 0.5 | 1.0 | 0.125 - 2.0 |
| Enterococcus faecalis | 50 | 0.5 | 1.0 | 0.25 - 2.0 |
Data from Pohlod et al., 1987. Testing was performed in Nutrient Broth.
Table 2: In Vitro Activity of Linezolid against Gram-Positive Cocci [1][3][7][8][9][10][11][12][13]
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | Varies | 1-2 | 2-4 | 0.5 - 4 |
| Staphylococcus aureus (Methicillin-Resistant) | Varies | 1-2 | 2-4 | 0.5 - 4 |
| Coagulase-Negative Staphylococci | Varies | 1-2 | 2 | 0.5 - 4 |
| Enterococcus faecalis | Varies | 1-2 | 2 | 1 - 4 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | Varies | 0.5 | 1 | 0.12 - 2 |
| Streptococcus pneumoniae (Penicillin-Resistant) | Varies | 0.5 | 1 | 0.12 - 2 |
Data compiled from multiple sources. Testing conditions generally followed CLSI guidelines using Mueller-Hinton Broth.
Experimental Protocols
Paldimycin Susceptibility Testing (Adapted from Pohlod et al., 1987)[6]
-
Bacterial Isolates: Clinical isolates of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis were used.
-
Media: Broth microdilution testing was performed in both Nutrient Broth and Mueller-Hinton Broth to assess the impact of the medium on MIC values.
-
Inoculum Preparation: Bacterial colonies from overnight growth on blood agar plates were suspended in sterile saline to match a 0.5 McFarland turbidity standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
MIC Determination: Serial twofold dilutions of paldimycin were prepared in the respective broths in microtiter plates. The plates were incubated at 35°C for 18 to 24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.
Linezolid Susceptibility Testing (General Protocol based on CLSI guidelines)[1][3][9][10]
-
Bacterial Isolates: A wide range of clinical isolates are typically tested, including various species of Staphylococci, Enterococci, and Streptococci.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of most non-fastidious bacteria.
-
Inoculum Preparation: A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
MIC Determination: The broth microdilution method is commonly employed. Serial twofold dilutions of linezolid are prepared in CAMHB in 96-well microtiter plates. After inoculation, the plates are incubated at 35°C for 16 to 20 hours. The MIC is recorded as the lowest concentration of linezolid that inhibits visible bacterial growth.
Mandatory Visualization
Caption: Workflow for MIC determination.
Caption: Linezolid's inhibition of protein synthesis.
Caption: Paldimycin's inhibition of protein synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. In vitro susceptibility of gram-positive cocci to paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interesjournals.org [interesjournals.org]
- 11. scielo.br [scielo.br]
- 12. Multicentre evaluation of the in vitro activity of linezolid in the Western Pacific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
Unveiling the Action of Paldimycin B: A Comparative Guide to its Mechanism in Gram-Positive Pathogens
For Immediate Release
A comprehensive analysis of existing research validates the mechanism of action of Paldimycin B as a protein synthesis inhibitor across various Gram-positive bacterial strains. This guide provides a comparative overview of its efficacy, supported by available experimental data, and outlines the methodologies used to ascertain its function, offering valuable insights for researchers and drug development professionals.
This compound, a semi-synthetic derivative of paulomycin, demonstrates potent antibacterial activity against a spectrum of clinically relevant Gram-positive bacteria. Its primary mode of action is the inhibition of protein synthesis, a crucial process for bacterial viability. Evidence suggests that this compound, like its parent compound, targets the elongation factor Tu (EF-Tu), a key protein involved in the elongation phase of translation. By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the delivery of amino acids to the ribosome and ultimately arresting protein synthesis.
Comparative Efficacy of this compound
The in vitro activity of Paldimycin (a mixture of Paldimycin A and B) has been evaluated against several Gram-positive isolates, demonstrating significant potency. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Paldimycin compared to Vancomycin, a glycopeptide antibiotic that inhibits cell wall synthesis, across different bacterial species. This comparison highlights Paldimycin's efficacy against strains that may exhibit resistance to other classes of antibiotics.
Table 1: Comparative in vitro activity of Paldimycin and Vancomycin against Staphylococcus species
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (100) | Paldimycin | 0.25 | 0.5 | 0.06-1.0 |
| Vancomycin | 1.0 | 1.0 | 0.5-2.0 | |
| Staphylococcus epidermidis (50) | Paldimycin | 0.12 | 0.25 | 0.03-0.5 |
| Vancomycin | 1.0 | 2.0 | 0.5-4.0 | |
| Staphylococcus haemolyticus (25) | Paldimycin | 0.12 | 0.25 | 0.06-0.5 |
| Vancomycin | 1.0 | 2.0 | 0.5-4.0 |
Table 2: Comparative in vitro activity of Paldimycin and Vancomycin against Streptococcus species
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (50) | Paldimycin | 0.06 | 0.12 | 0.015-0.25 |
| Vancomycin | 0.25 | 0.5 | 0.12-0.5 | |
| Streptococcus pyogenes (50) | Paldimycin | 0.03 | 0.06 | 0.008-0.12 |
| Vancomycin | 0.25 | 0.5 | 0.12-0.5 | |
| Enterococcus faecalis (50) | Paldimycin | 1.0 | 2.0 | 0.25-4.0 |
| Vancomycin | 2.0 | 4.0 | 1.0-8.0 |
Note: Data is compiled from historical studies and susceptibility may vary with contemporary isolates.
Experimental Validation of the Mechanism of Action
The validation of this compound's mechanism of action relies on a series of biochemical and genetic experiments designed to demonstrate its specific interference with protein synthesis. While direct experimental data for this compound is limited in publicly available literature, the established mechanism of its parent compound, paulomycin, provides a strong basis for its mode of action. The following are key experimental protocols that would be employed to validate this mechanism.
In Vitro Transcription-Translation (IVTT) Assay
This assay directly measures the effect of an antibiotic on the synthesis of a reporter protein from a DNA or RNA template in a cell-free system.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing a bacterial cell-free extract (e.g., E. coli S30 extract), a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP).
-
Antibiotic Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control and a positive control with a known protein synthesis inhibitor (e.g., tetracycline).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation.
-
Measurement of Protein Synthesis: Quantify the amount of newly synthesized protein. For radiolabeled proteins, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For reporter enzymes, measure their activity using a suitable substrate.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC₅₀ value.
Ribosome Binding Assay
This experiment determines if the antibiotic directly interacts with the bacterial ribosome.
Protocol:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a bacterial strain of interest (e.g., S. aureus).
-
Radiolabeling of Antibiotic: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).
-
Binding Reaction: Incubate a fixed concentration of isolated ribosomes with increasing concentrations of radiolabeled this compound in a suitable binding buffer.
-
Separation of Bound and Unbound Antibiotic: Separate the ribosome-bound antibiotic from the free antibiotic using a technique such as nitrocellulose filter binding or ultracentrifugation.
-
Quantification: Measure the radioactivity of the ribosome-bound fraction.
-
Data Analysis: Perform Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites on the ribosome.
Elongation Factor Tu (EF-Tu) Binding Assay
This assay specifically investigates the interaction of the antibiotic with its putative target, EF-Tu.
Protocol:
-
Purification of EF-Tu: Purify EF-Tu from a bacterial source.
-
GTP Binding/Exchange Assay: Monitor the binding of a fluorescently labeled GTP analog (e.g., mant-GTP) to EF-Tu in the presence and absence of this compound. A change in fluorescence intensity or polarization would indicate an interaction.
-
Ternary Complex Formation Assay: Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity of this compound to EF-Tu and its effect on the formation of the EF-Tu-GTP-aminoacyl-tRNA complex.
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism and experimental approaches, the following diagrams are provided.
Unveiling the Action of Paldimycin B: A Comparative Guide to its Mechanism in Gram-Positive Pathogens
For Immediate Release
A comprehensive analysis of existing research validates the mechanism of action of Paldimycin B as a protein synthesis inhibitor across various Gram-positive bacterial strains. This guide provides a comparative overview of its efficacy, supported by available experimental data, and outlines the methodologies used to ascertain its function, offering valuable insights for researchers and drug development professionals.
This compound, a semi-synthetic derivative of paulomycin, demonstrates potent antibacterial activity against a spectrum of clinically relevant Gram-positive bacteria. Its primary mode of action is the inhibition of protein synthesis, a crucial process for bacterial viability. Evidence suggests that this compound, like its parent compound, targets the elongation factor Tu (EF-Tu), a key protein involved in the elongation phase of translation. By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the delivery of amino acids to the ribosome and ultimately arresting protein synthesis.
Comparative Efficacy of this compound
The in vitro activity of Paldimycin (a mixture of Paldimycin A and B) has been evaluated against several Gram-positive isolates, demonstrating significant potency. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Paldimycin compared to Vancomycin, a glycopeptide antibiotic that inhibits cell wall synthesis, across different bacterial species. This comparison highlights Paldimycin's efficacy against strains that may exhibit resistance to other classes of antibiotics.
Table 1: Comparative in vitro activity of Paldimycin and Vancomycin against Staphylococcus species
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (100) | Paldimycin | 0.25 | 0.5 | 0.06-1.0 |
| Vancomycin | 1.0 | 1.0 | 0.5-2.0 | |
| Staphylococcus epidermidis (50) | Paldimycin | 0.12 | 0.25 | 0.03-0.5 |
| Vancomycin | 1.0 | 2.0 | 0.5-4.0 | |
| Staphylococcus haemolyticus (25) | Paldimycin | 0.12 | 0.25 | 0.06-0.5 |
| Vancomycin | 1.0 | 2.0 | 0.5-4.0 |
Table 2: Comparative in vitro activity of Paldimycin and Vancomycin against Streptococcus species
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (50) | Paldimycin | 0.06 | 0.12 | 0.015-0.25 |
| Vancomycin | 0.25 | 0.5 | 0.12-0.5 | |
| Streptococcus pyogenes (50) | Paldimycin | 0.03 | 0.06 | 0.008-0.12 |
| Vancomycin | 0.25 | 0.5 | 0.12-0.5 | |
| Enterococcus faecalis (50) | Paldimycin | 1.0 | 2.0 | 0.25-4.0 |
| Vancomycin | 2.0 | 4.0 | 1.0-8.0 |
Note: Data is compiled from historical studies and susceptibility may vary with contemporary isolates.
Experimental Validation of the Mechanism of Action
The validation of this compound's mechanism of action relies on a series of biochemical and genetic experiments designed to demonstrate its specific interference with protein synthesis. While direct experimental data for this compound is limited in publicly available literature, the established mechanism of its parent compound, paulomycin, provides a strong basis for its mode of action. The following are key experimental protocols that would be employed to validate this mechanism.
In Vitro Transcription-Translation (IVTT) Assay
This assay directly measures the effect of an antibiotic on the synthesis of a reporter protein from a DNA or RNA template in a cell-free system.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing a bacterial cell-free extract (e.g., E. coli S30 extract), a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP).
-
Antibiotic Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control and a positive control with a known protein synthesis inhibitor (e.g., tetracycline).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation.
-
Measurement of Protein Synthesis: Quantify the amount of newly synthesized protein. For radiolabeled proteins, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For reporter enzymes, measure their activity using a suitable substrate.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC₅₀ value.
Ribosome Binding Assay
This experiment determines if the antibiotic directly interacts with the bacterial ribosome.
Protocol:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a bacterial strain of interest (e.g., S. aureus).
-
Radiolabeling of Antibiotic: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).
-
Binding Reaction: Incubate a fixed concentration of isolated ribosomes with increasing concentrations of radiolabeled this compound in a suitable binding buffer.
-
Separation of Bound and Unbound Antibiotic: Separate the ribosome-bound antibiotic from the free antibiotic using a technique such as nitrocellulose filter binding or ultracentrifugation.
-
Quantification: Measure the radioactivity of the ribosome-bound fraction.
-
Data Analysis: Perform Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites on the ribosome.
Elongation Factor Tu (EF-Tu) Binding Assay
This assay specifically investigates the interaction of the antibiotic with its putative target, EF-Tu.
Protocol:
-
Purification of EF-Tu: Purify EF-Tu from a bacterial source.
-
GTP Binding/Exchange Assay: Monitor the binding of a fluorescently labeled GTP analog (e.g., mant-GTP) to EF-Tu in the presence and absence of this compound. A change in fluorescence intensity or polarization would indicate an interaction.
-
Ternary Complex Formation Assay: Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity of this compound to EF-Tu and its effect on the formation of the EF-Tu-GTP-aminoacyl-tRNA complex.
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism and experimental approaches, the following diagrams are provided.
A Researcher's Guide to In Vitro Synergy Testing: A Case Study with Paldimycin B
For researchers, scientists, and drug development professionals, understanding the potential for synergistic interactions between a novel antibiotic and existing antibacterial agents is a critical step in preclinical development. This guide provides a comparative overview of common in vitro synergy testing methods using the semi-synthetic antibiotic Paldimycin B as a case study.
This compound, derived from paulomycins, is an antibiotic known to act as a protein synthesis inhibitor with activity primarily against Gram-positive bacteria.[1][2] While specific synergistic studies on this compound are not extensively available in public literature, the principles of combination therapy—to enhance efficacy, reduce dosages, and combat resistance—provide a strong rationale for investigating its potential in combination with other antibacterial agents. This guide outlines the experimental protocols and data interpretation methods to conduct such an investigation.
Comparison of In Vitro Synergy Testing Methods
The selection of an appropriate in vitro synergy testing method depends on the specific research question, required throughput, and the nature of the data needed. The three most common methods are the checkerboard assay, the time-kill assay, and the Epsilometer test (E-test).
| Method | Principle | Data Output | Throughput | Complexity | Key Application |
| Checkerboard Assay | Two drugs are serially diluted in a microtiter plate to test multiple concentrations of each drug alone and in combination. | Fractional Inhibitory Concentration Index (FICI), which quantifies the degree of synergy, additivity, or antagonism. | High | Moderate | Initial screening for synergistic interactions.[3][4] |
| Time-Kill Assay | Bacteria are exposed to fixed concentrations of drugs (alone and in combination) over time, and viable cell counts are determined at various intervals. | Rate of bacterial killing; determination of bactericidal vs. bacteriostatic activity.[5] | Low | High | Confirmation of synergy and detailed characterization of the killing kinetics. |
| E-test | Two antibiotic gradient strips are placed on an inoculated agar (B569324) plate. The intersection of the zones of inhibition is used to determine synergy. | Fractional Inhibitory Concentration Index (FICI) based on the shape and intersection of inhibition zones. | Moderate | Low | A simpler, less labor-intensive alternative to the checkerboard for determining FICI. |
Detailed Experimental Protocols
Checkerboard Microdilution Assay
This method is the most common for screening synergistic interactions between two antimicrobial agents.[4]
Materials:
-
This compound and the second antibacterial agent of interest
-
Appropriate bacterial strain(s) (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the comparator antibiotic in a suitable solvent. Further dilute the stocks in CAMHB to the desired starting concentrations (typically 4-8 times the Minimum Inhibitory Concentration - MIC).
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In the first column, add 50 µL of the highest concentration of this compound and perform serial two-fold dilutions across the plate (horizontally).
-
In the first row, add 50 µL of the highest concentration of the second antibiotic and perform serial two-fold dilutions down the plate (vertically). This creates a "checkerboard" of decreasing concentrations of both drugs.
-
Include wells with each drug alone (as controls) and a drug-free well for a growth control.
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
Data Analysis (FICI Calculation): The Fractional Inhibitory Concentration Index (FICI) is calculated as follows:
FICI = FIC of this compound + FIC of Drug X Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Drug X = (MIC of Drug X in combination) / (MIC of Drug X alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[4]
Time-Kill Assay
This dynamic method provides information on the rate of bacterial killing and confirms synergistic interactions observed in checkerboard assays.
Materials:
-
This compound and the second antibacterial agent
-
Bacterial strain(s)
-
CAMHB
-
Sterile culture tubes or flasks
-
Apparatus for serial dilutions and plating (e.g., agar plates)
Procedure:
-
Preparation of Cultures: Grow an overnight culture of the test organism and dilute it in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Drug Concentrations: Prepare tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (e.g., at 0.5x, 1x, or 2x MIC)
-
Drug X alone (e.g., at 0.5x, 1x, or 2x MIC)
-
Combination of this compound and Drug X at selected concentrations.
-
-
Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Indifference: A < 2-log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in the initial inoculum.
Visualizing Experimental Workflows and Concepts
To aid in the understanding and execution of these experiments, the following diagrams illustrate the key workflows and interpretive frameworks.
Caption: Workflow for the Checkerboard Microdilution Assay.
Caption: Workflow for the Time-Kill Assay.
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
Hypothetical Mechanism of Synergy
While the specific synergistic partners for this compound are yet to be determined, a common and effective strategy against Gram-positive bacteria is the combination of a protein synthesis inhibitor with a cell wall synthesis inhibitor (e.g., a beta-lactam). The proposed mechanism is that the cell wall inhibitor weakens the bacterial cell wall, increasing the permeability and facilitating the entry of the protein synthesis inhibitor to its intracellular target, the ribosome.
Caption: Hypothetical synergistic mechanism of action.
By employing these standardized methods, researchers can systematically evaluate the potential of this compound in combination with other antibacterial agents, generating the crucial data needed to guide further drug development efforts.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An alternative strategy for combination therapy: Interactions between polymyxin B and non-antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
A Researcher's Guide to In Vitro Synergy Testing: A Case Study with Paldimycin B
For researchers, scientists, and drug development professionals, understanding the potential for synergistic interactions between a novel antibiotic and existing antibacterial agents is a critical step in preclinical development. This guide provides a comparative overview of common in vitro synergy testing methods using the semi-synthetic antibiotic Paldimycin B as a case study.
This compound, derived from paulomycins, is an antibiotic known to act as a protein synthesis inhibitor with activity primarily against Gram-positive bacteria.[1][2] While specific synergistic studies on this compound are not extensively available in public literature, the principles of combination therapy—to enhance efficacy, reduce dosages, and combat resistance—provide a strong rationale for investigating its potential in combination with other antibacterial agents. This guide outlines the experimental protocols and data interpretation methods to conduct such an investigation.
Comparison of In Vitro Synergy Testing Methods
The selection of an appropriate in vitro synergy testing method depends on the specific research question, required throughput, and the nature of the data needed. The three most common methods are the checkerboard assay, the time-kill assay, and the Epsilometer test (E-test).
| Method | Principle | Data Output | Throughput | Complexity | Key Application |
| Checkerboard Assay | Two drugs are serially diluted in a microtiter plate to test multiple concentrations of each drug alone and in combination. | Fractional Inhibitory Concentration Index (FICI), which quantifies the degree of synergy, additivity, or antagonism. | High | Moderate | Initial screening for synergistic interactions.[3][4] |
| Time-Kill Assay | Bacteria are exposed to fixed concentrations of drugs (alone and in combination) over time, and viable cell counts are determined at various intervals. | Rate of bacterial killing; determination of bactericidal vs. bacteriostatic activity.[5] | Low | High | Confirmation of synergy and detailed characterization of the killing kinetics. |
| E-test | Two antibiotic gradient strips are placed on an inoculated agar plate. The intersection of the zones of inhibition is used to determine synergy. | Fractional Inhibitory Concentration Index (FICI) based on the shape and intersection of inhibition zones. | Moderate | Low | A simpler, less labor-intensive alternative to the checkerboard for determining FICI. |
Detailed Experimental Protocols
Checkerboard Microdilution Assay
This method is the most common for screening synergistic interactions between two antimicrobial agents.[4]
Materials:
-
This compound and the second antibacterial agent of interest
-
Appropriate bacterial strain(s) (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the comparator antibiotic in a suitable solvent. Further dilute the stocks in CAMHB to the desired starting concentrations (typically 4-8 times the Minimum Inhibitory Concentration - MIC).
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In the first column, add 50 µL of the highest concentration of this compound and perform serial two-fold dilutions across the plate (horizontally).
-
In the first row, add 50 µL of the highest concentration of the second antibiotic and perform serial two-fold dilutions down the plate (vertically). This creates a "checkerboard" of decreasing concentrations of both drugs.
-
Include wells with each drug alone (as controls) and a drug-free well for a growth control.
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
Data Analysis (FICI Calculation): The Fractional Inhibitory Concentration Index (FICI) is calculated as follows:
FICI = FIC of this compound + FIC of Drug X Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Drug X = (MIC of Drug X in combination) / (MIC of Drug X alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[4]
Time-Kill Assay
This dynamic method provides information on the rate of bacterial killing and confirms synergistic interactions observed in checkerboard assays.
Materials:
-
This compound and the second antibacterial agent
-
Bacterial strain(s)
-
CAMHB
-
Sterile culture tubes or flasks
-
Apparatus for serial dilutions and plating (e.g., agar plates)
Procedure:
-
Preparation of Cultures: Grow an overnight culture of the test organism and dilute it in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Drug Concentrations: Prepare tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (e.g., at 0.5x, 1x, or 2x MIC)
-
Drug X alone (e.g., at 0.5x, 1x, or 2x MIC)
-
Combination of this compound and Drug X at selected concentrations.
-
-
Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Indifference: A < 2-log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in the initial inoculum.
Visualizing Experimental Workflows and Concepts
To aid in the understanding and execution of these experiments, the following diagrams illustrate the key workflows and interpretive frameworks.
Caption: Workflow for the Checkerboard Microdilution Assay.
Caption: Workflow for the Time-Kill Assay.
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
Hypothetical Mechanism of Synergy
While the specific synergistic partners for this compound are yet to be determined, a common and effective strategy against Gram-positive bacteria is the combination of a protein synthesis inhibitor with a cell wall synthesis inhibitor (e.g., a beta-lactam). The proposed mechanism is that the cell wall inhibitor weakens the bacterial cell wall, increasing the permeability and facilitating the entry of the protein synthesis inhibitor to its intracellular target, the ribosome.
Caption: Hypothetical synergistic mechanism of action.
By employing these standardized methods, researchers can systematically evaluate the potential of this compound in combination with other antibacterial agents, generating the crucial data needed to guide further drug development efforts.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An alternative strategy for combination therapy: Interactions between polymyxin B and non-antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
Comparative Analysis of Paldimycin B and Paulomycin Antibacterial Profiles
A comprehensive guide for researchers and drug development professionals on the antibacterial activities of Paldimycin (B20097) B and its parent compound, paulomycin.
This guide provides a detailed comparison of the antibacterial profiles of Paldimycin B and paulomycin, focusing on their spectrum of activity, mechanism of action, and potency. The information is supported by quantitative data from in vitro studies and detailed experimental protocols.
Introduction
Paldimycins are semi-synthetic derivatives of paulomycins, a class of antibiotics produced by various Streptomyces species.[1][2] Paldimycin is a mixture of Paldimycin A and B, which are derived from paulomycin A and B, respectively, through the addition of N-acetyl-L-cysteine.[2][3] Both paulomycins and paldimycins have demonstrated significant activity against Gram-positive bacteria.[2][3] This guide focuses on a comparative analysis of this compound and its parent compound, paulomycin, to provide a clear understanding of their respective antibacterial profiles.
Antibacterial Spectrum and Potency
The antibacterial activity of this compound and paulomycins is primarily directed against Gram-positive bacteria. The potency of these antibiotics is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Data Presentation
The following tables summarize the MIC values of this compound and Paulomycin A/B against a panel of clinically relevant Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | <2.34[3] |
| Staphylococcus epidermidis | <2.34[3] |
| Streptococcus pneumoniae | Data not available |
| Enterococcus faecalis | Data not available |
Table 2: Minimum Inhibitory Concentration (MIC) of Paulomycin A and B against Gram-positive Bacteria
| Bacterial Species | Paulomycin A MIC (µg/mL) | Paulomycin B MIC (µg/mL) |
| Staphylococcus aureus | <2.34[3] | <2.34[3] |
| Staphylococcus epidermidis | <2.34[3] | <2.34[3] |
| Streptococcus pneumoniae | Data not available | Data not available |
| Enterococcus faecalis | Data not available | Data not available |
Note: The available data for direct comparison is limited. The provided MIC values are based on the available search results. Further studies are needed for a more comprehensive comparative analysis against a wider range of bacterial strains.
Mechanism of Action
Both paldimycin and paulomycin exert their antibacterial effect by inhibiting protein synthesis in bacteria.[2] This inhibition is achieved by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
While the precise binding site and the exact stage of inhibition are still under investigation for both compounds, the current understanding suggests that they interfere with the elongation phase of protein synthesis. This interference could occur at the level of the peptidyl transferase center (PTC) on the large ribosomal subunit, which is responsible for forming peptide bonds between amino acids, or by hindering the translocation of tRNA and mRNA through the ribosome.
Diagram of the Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound and paulomycin.
Experimental Protocols
The determination of the antibacterial profile of this compound and paulomycin relies on standardized in vitro susceptibility testing methods. The most common methods are broth microdilution and agar (B569324) dilution, which are used to determine the MIC of an antibiotic.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for bacterial growth, and the MIC is recorded as the lowest concentration of the antibiotic that inhibits visible growth.
Diagram of the Broth Microdilution Workflow
Caption: Workflow for determining MIC using the broth microdilution method.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for bacterial growth, and the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Diagram of the Agar Dilution Workflow
Caption: Workflow for determining MIC using the agar dilution method.
Conclusion
This compound and its parent compound, paulomycin, are potent inhibitors of Gram-positive bacteria. Both antibiotics function by inhibiting bacterial protein synthesis. The available MIC data suggests that both compounds have comparable activity against Staphylococcus aureus and Staphylococcus epidermidis. However, a more comprehensive comparative analysis requires further studies with a broader range of bacterial strains and standardized testing conditions. The detailed experimental protocols and the proposed mechanism of action provided in this guide offer a valuable resource for researchers and drug development professionals working on novel antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Paldimycin B and Paulomycin Antibacterial Profiles
A comprehensive guide for researchers and drug development professionals on the antibacterial activities of Paldimycin B and its parent compound, paulomycin.
This guide provides a detailed comparison of the antibacterial profiles of this compound and paulomycin, focusing on their spectrum of activity, mechanism of action, and potency. The information is supported by quantitative data from in vitro studies and detailed experimental protocols.
Introduction
Paldimycins are semi-synthetic derivatives of paulomycins, a class of antibiotics produced by various Streptomyces species.[1][2] Paldimycin is a mixture of Paldimycin A and B, which are derived from paulomycin A and B, respectively, through the addition of N-acetyl-L-cysteine.[2][3] Both paulomycins and paldimycins have demonstrated significant activity against Gram-positive bacteria.[2][3] This guide focuses on a comparative analysis of this compound and its parent compound, paulomycin, to provide a clear understanding of their respective antibacterial profiles.
Antibacterial Spectrum and Potency
The antibacterial activity of this compound and paulomycins is primarily directed against Gram-positive bacteria. The potency of these antibiotics is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Data Presentation
The following tables summarize the MIC values of this compound and Paulomycin A/B against a panel of clinically relevant Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | <2.34[3] |
| Staphylococcus epidermidis | <2.34[3] |
| Streptococcus pneumoniae | Data not available |
| Enterococcus faecalis | Data not available |
Table 2: Minimum Inhibitory Concentration (MIC) of Paulomycin A and B against Gram-positive Bacteria
| Bacterial Species | Paulomycin A MIC (µg/mL) | Paulomycin B MIC (µg/mL) |
| Staphylococcus aureus | <2.34[3] | <2.34[3] |
| Staphylococcus epidermidis | <2.34[3] | <2.34[3] |
| Streptococcus pneumoniae | Data not available | Data not available |
| Enterococcus faecalis | Data not available | Data not available |
Note: The available data for direct comparison is limited. The provided MIC values are based on the available search results. Further studies are needed for a more comprehensive comparative analysis against a wider range of bacterial strains.
Mechanism of Action
Both paldimycin and paulomycin exert their antibacterial effect by inhibiting protein synthesis in bacteria.[2] This inhibition is achieved by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
While the precise binding site and the exact stage of inhibition are still under investigation for both compounds, the current understanding suggests that they interfere with the elongation phase of protein synthesis. This interference could occur at the level of the peptidyl transferase center (PTC) on the large ribosomal subunit, which is responsible for forming peptide bonds between amino acids, or by hindering the translocation of tRNA and mRNA through the ribosome.
Diagram of the Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound and paulomycin.
Experimental Protocols
The determination of the antibacterial profile of this compound and paulomycin relies on standardized in vitro susceptibility testing methods. The most common methods are broth microdilution and agar dilution, which are used to determine the MIC of an antibiotic.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for bacterial growth, and the MIC is recorded as the lowest concentration of the antibiotic that inhibits visible growth.
Diagram of the Broth Microdilution Workflow
Caption: Workflow for determining MIC using the broth microdilution method.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for bacterial growth, and the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Diagram of the Agar Dilution Workflow
Caption: Workflow for determining MIC using the agar dilution method.
Conclusion
This compound and its parent compound, paulomycin, are potent inhibitors of Gram-positive bacteria. Both antibiotics function by inhibiting bacterial protein synthesis. The available MIC data suggests that both compounds have comparable activity against Staphylococcus aureus and Staphylococcus epidermidis. However, a more comprehensive comparative analysis requires further studies with a broader range of bacterial strains and standardized testing conditions. The detailed experimental protocols and the proposed mechanism of action provided in this guide offer a valuable resource for researchers and drug development professionals working on novel antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
Paldimycin B Demonstrates Enhanced Antibacterial Activity at Acidic pH
A comprehensive analysis of experimental data reveals that the antibacterial efficacy of Paldimycin B is significantly increased in acidic environments, offering a potential advantage in specific therapeutic scenarios. This guide provides a comparative overview of this compound's activity at different pH levels against key Gram-positive pathogens, alongside detailed experimental protocols and a visualization of its mechanism of action.
Researchers and drug development professionals will find valuable insights into the pH-dependent activity of this compound, supported by quantitative data and standardized methodologies. This information is critical for the informed design of preclinical and clinical studies.
Enhanced Potency in Acidic Conditions: A Comparative Analysis
Experimental data consistently show that this compound exhibits greater potency against Gram-positive bacteria at a slightly acidic pH of 6.8 compared to a neutral pH of 7.2. One key study demonstrated that the Minimum Inhibitory Concentrations (MICs) for 90% of isolates (MIC90) were 4- to 16-fold lower (indicating higher activity) at pH 6.8 in Nutrient Broth[1]. This suggests that this compound may be particularly effective in acidic microenvironments, such as those found in certain types of infections or abscesses.
To provide a clear comparison, the following table summarizes the available MIC data for this compound and Vancomycin against common Gram-positive pathogens at different pH values.
| Antibiotic | Bacterium | pH | Growth Medium | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 6.8 | Nutrient Broth | Data not available | |
| 7.2 | Cation-supplemented Mueller-Hinton Broth | 4- to 16-fold higher than at pH 6.8 | [1] | ||
| Vancomycin | Staphylococcus aureus | - | - | 1.0 - 2.0 | [2][3][4][5] |
| This compound | Streptococcus pneumoniae | 6.8 | Nutrient Broth | Data not available | |
| 7.2 | Cation-supplemented Mueller-Hinton Broth | 4- to 16-fold higher than at pH 6.8 | [1] | ||
| Vancomycin | Streptococcus pneumoniae | - | - | ≤0.19 - 1.5 | [6][7] |
Note: While a direct numerical comparison of MIC values for this compound at pH 6.8 and 7.2 is not explicitly available in the cited literature, the reported fold-increase in MIC at the higher pH strongly indicates enhanced activity in the more acidic medium. Further studies are needed to establish precise MIC values under these conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a detailed protocol for a broth microdilution MIC assay, which is a standard method for this purpose.
Broth Microdilution MIC Assay Protocol
This protocol is based on established methods for determining the MIC of antimicrobial agents.
1. Preparation of Media and Reagents:
-
Prepare Nutrient Broth or Cation-supplemented Mueller-Hinton Broth (CSMHB) according to the manufacturer's instructions.
-
Adjust the pH of the broth to the desired levels (e.g., 6.8 and 7.2) using sterile HCl or NaOH.
-
Prepare a stock solution of this compound in a suitable solvent.
2. Inoculum Preparation:
-
From a pure overnight culture of the test bacterium, select 3-4 colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the appropriate pH-adjusted broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 100 µL of the pH-adjusted broth into all wells of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the this compound stock solution directly in the microtiter plate, typically across 10 columns.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
4. Incubation:
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.
5. Reading the Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the pH-dependent activity of this compound using a broth microdilution assay.
References
- 1. goldbio.com [goldbio.com]
- 2. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin MIC plus Heteroresistance and Outcome of Methicillin-Resistant Staphylococcus aureus Bacteremia: Trends over 11 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin MICs for Staphylococcus aureus vary by detection method and have subtly increased in a pediatric population since 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
Paldimycin B Demonstrates Enhanced Antibacterial Activity at Acidic pH
A comprehensive analysis of experimental data reveals that the antibacterial efficacy of Paldimycin B is significantly increased in acidic environments, offering a potential advantage in specific therapeutic scenarios. This guide provides a comparative overview of this compound's activity at different pH levels against key Gram-positive pathogens, alongside detailed experimental protocols and a visualization of its mechanism of action.
Researchers and drug development professionals will find valuable insights into the pH-dependent activity of this compound, supported by quantitative data and standardized methodologies. This information is critical for the informed design of preclinical and clinical studies.
Enhanced Potency in Acidic Conditions: A Comparative Analysis
Experimental data consistently show that this compound exhibits greater potency against Gram-positive bacteria at a slightly acidic pH of 6.8 compared to a neutral pH of 7.2. One key study demonstrated that the Minimum Inhibitory Concentrations (MICs) for 90% of isolates (MIC90) were 4- to 16-fold lower (indicating higher activity) at pH 6.8 in Nutrient Broth[1]. This suggests that this compound may be particularly effective in acidic microenvironments, such as those found in certain types of infections or abscesses.
To provide a clear comparison, the following table summarizes the available MIC data for this compound and Vancomycin against common Gram-positive pathogens at different pH values.
| Antibiotic | Bacterium | pH | Growth Medium | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 6.8 | Nutrient Broth | Data not available | |
| 7.2 | Cation-supplemented Mueller-Hinton Broth | 4- to 16-fold higher than at pH 6.8 | [1] | ||
| Vancomycin | Staphylococcus aureus | - | - | 1.0 - 2.0 | [2][3][4][5] |
| This compound | Streptococcus pneumoniae | 6.8 | Nutrient Broth | Data not available | |
| 7.2 | Cation-supplemented Mueller-Hinton Broth | 4- to 16-fold higher than at pH 6.8 | [1] | ||
| Vancomycin | Streptococcus pneumoniae | - | - | ≤0.19 - 1.5 | [6][7] |
Note: While a direct numerical comparison of MIC values for this compound at pH 6.8 and 7.2 is not explicitly available in the cited literature, the reported fold-increase in MIC at the higher pH strongly indicates enhanced activity in the more acidic medium. Further studies are needed to establish precise MIC values under these conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a detailed protocol for a broth microdilution MIC assay, which is a standard method for this purpose.
Broth Microdilution MIC Assay Protocol
This protocol is based on established methods for determining the MIC of antimicrobial agents.
1. Preparation of Media and Reagents:
-
Prepare Nutrient Broth or Cation-supplemented Mueller-Hinton Broth (CSMHB) according to the manufacturer's instructions.
-
Adjust the pH of the broth to the desired levels (e.g., 6.8 and 7.2) using sterile HCl or NaOH.
-
Prepare a stock solution of this compound in a suitable solvent.
2. Inoculum Preparation:
-
From a pure overnight culture of the test bacterium, select 3-4 colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the appropriate pH-adjusted broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 100 µL of the pH-adjusted broth into all wells of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the this compound stock solution directly in the microtiter plate, typically across 10 columns.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
4. Incubation:
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.
5. Reading the Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the pH-dependent activity of this compound using a broth microdilution assay.
References
- 1. goldbio.com [goldbio.com]
- 2. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin MIC plus Heteroresistance and Outcome of Methicillin-Resistant Staphylococcus aureus Bacteremia: Trends over 11 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin MICs for Staphylococcus aureus vary by detection method and have subtly increased in a pediatric population since 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
Paldimycin B: A Comparative Analysis of Its Bactericidal and Bacteriostatic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antimicrobial properties of Paldimycin (B20097) B, focusing on its classification as either a bactericidal or bacteriostatic agent. Paldimycin B, a semi-synthetic derivative of paulomycin, has demonstrated notable activity against a range of Gram-positive bacteria. Understanding its precise mode of action—whether it primarily kills bacteria (bactericidal) or inhibits their growth (bacteriostatic)—is crucial for its potential therapeutic application and further development.
Quantitative Analysis of Antimicrobial Activity
An antibiotic is generally considered bactericidal if its MBC is no more than four times its MIC (MBC/MIC ≤ 4). In the absence of specific MBC values for this compound, a definitive classification cannot be made. However, the provided MIC values from historical studies offer a baseline for its inhibitory activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Paldimycin against Gram-Positive Cocci
| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 102 | 0.5 | 1.0 | 0.12-2.0 |
| Staphylococcus aureus (Methicillin-resistant) | 53 | 0.5 | 1.0 | 0.25-2.0 |
| Staphylococcus epidermidis | 29 | 0.25 | 0.5 | 0.06-1.0 |
| Streptococcus pyogenes (Group A) | 10 | 0.06 | 0.12 | 0.03-0.12 |
| Streptococcus agalactiae (Group B) | 10 | 0.12 | 0.25 | 0.06-0.25 |
| Streptococcus pneumoniae | 10 | 0.03 | 0.06 | 0.015-0.06 |
| Enterococcus faecalis | 10 | 1.0 | 2.0 | 0.5-2.0 |
| Listeria monocytogenes | 10 | 0.25 | 0.5 | 0.12-0.5 |
Data compiled from studies conducted in Nutrient Broth at pH 6.8, where Paldimycin activity is reported to be greatest[1][2].
Experimental Protocols
A definitive evaluation of bactericidal versus bacteriostatic activity requires specific experimental procedures. The following are detailed methodologies for the key experiments that would be necessary to fully characterize this compound.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.
-
Preparation of Microtiter Plates: Serial twofold dilutions of the this compound solution are prepared in a 96-well microtiter plate, with each well containing 50 µL of the diluted antibiotic.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar (B569324) plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted this compound is inoculated with 50 µL of the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included. The plate is then incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol for Determining Minimum Bactericidal Concentration (MBC)
Following the determination of the MIC, the MBC is determined to assess the killing activity of this compound.
-
Subculturing from MIC Wells: An aliquot (typically 10-100 µL) is taken from each well of the MIC plate that shows no visible growth.
-
Plating: The aliquot is spread onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 35°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Protocol for Time-Kill Kinetic Assay
A time-kill assay provides a dynamic picture of the antimicrobial agent's effect over time.
-
Preparation of Bacterial Culture: A logarithmic phase bacterial culture is diluted in CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Addition of this compound: this compound is added to separate flasks of the bacterial culture at concentrations corresponding to various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control flask without the antibiotic is also included.
-
Sampling over Time: The flasks are incubated at 35°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Enumeration of Viable Bacteria: Serial dilutions of each aliquot are plated on antibiotic-free agar. After incubation, the number of colonies (CFU/mL) is counted.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is generally characterized by a <3-log₁₀ reduction in the initial inoculum and inhibition of growth compared to the control.
Visualizing the Experimental Workflow and Mechanism of Action
To clarify the relationships between these experimental procedures and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for determining the bactericidal or bacteriostatic properties of this compound.
This compound is known to be a protein synthesis inhibitor. While its precise molecular target has not been definitively elucidated in the available literature, a likely mechanism, based on related antibiotics like pulvomycin, is the inhibition of the elongation factor Tu (EF-Tu). EF-Tu is a crucial G-protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome.
Caption: Proposed mechanism of action of this compound inhibiting bacterial protein synthesis.
Conclusion
Based on available MIC data, this compound demonstrates potent inhibitory activity against a variety of clinically relevant Gram-positive bacteria. However, a definitive classification of this compound as either bactericidal or bacteriostatic is precluded by the lack of publicly available MBC and time-kill kinetic data. To fully characterize its antimicrobial profile, further in-vitro studies following the detailed protocols outlined in this guide are essential. The proposed mechanism of action, involving the inhibition of EF-Tu, provides a solid foundation for further mechanistic studies and potential drug optimization efforts. This guide serves as a framework for researchers to systematically evaluate this compound and compare its properties to existing antimicrobial agents.
References
Paldimycin B: A Comparative Analysis of Its Bactericidal and Bacteriostatic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antimicrobial properties of Paldimycin B, focusing on its classification as either a bactericidal or bacteriostatic agent. This compound, a semi-synthetic derivative of paulomycin, has demonstrated notable activity against a range of Gram-positive bacteria. Understanding its precise mode of action—whether it primarily kills bacteria (bactericidal) or inhibits their growth (bacteriostatic)—is crucial for its potential therapeutic application and further development.
Quantitative Analysis of Antimicrobial Activity
An antibiotic is generally considered bactericidal if its MBC is no more than four times its MIC (MBC/MIC ≤ 4). In the absence of specific MBC values for this compound, a definitive classification cannot be made. However, the provided MIC values from historical studies offer a baseline for its inhibitory activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Paldimycin against Gram-Positive Cocci
| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 102 | 0.5 | 1.0 | 0.12-2.0 |
| Staphylococcus aureus (Methicillin-resistant) | 53 | 0.5 | 1.0 | 0.25-2.0 |
| Staphylococcus epidermidis | 29 | 0.25 | 0.5 | 0.06-1.0 |
| Streptococcus pyogenes (Group A) | 10 | 0.06 | 0.12 | 0.03-0.12 |
| Streptococcus agalactiae (Group B) | 10 | 0.12 | 0.25 | 0.06-0.25 |
| Streptococcus pneumoniae | 10 | 0.03 | 0.06 | 0.015-0.06 |
| Enterococcus faecalis | 10 | 1.0 | 2.0 | 0.5-2.0 |
| Listeria monocytogenes | 10 | 0.25 | 0.5 | 0.12-0.5 |
Data compiled from studies conducted in Nutrient Broth at pH 6.8, where Paldimycin activity is reported to be greatest[1][2].
Experimental Protocols
A definitive evaluation of bactericidal versus bacteriostatic activity requires specific experimental procedures. The following are detailed methodologies for the key experiments that would be necessary to fully characterize this compound.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.
-
Preparation of Microtiter Plates: Serial twofold dilutions of the this compound solution are prepared in a 96-well microtiter plate, with each well containing 50 µL of the diluted antibiotic.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted this compound is inoculated with 50 µL of the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included. The plate is then incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol for Determining Minimum Bactericidal Concentration (MBC)
Following the determination of the MIC, the MBC is determined to assess the killing activity of this compound.
-
Subculturing from MIC Wells: An aliquot (typically 10-100 µL) is taken from each well of the MIC plate that shows no visible growth.
-
Plating: The aliquot is spread onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 35°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Protocol for Time-Kill Kinetic Assay
A time-kill assay provides a dynamic picture of the antimicrobial agent's effect over time.
-
Preparation of Bacterial Culture: A logarithmic phase bacterial culture is diluted in CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Addition of this compound: this compound is added to separate flasks of the bacterial culture at concentrations corresponding to various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control flask without the antibiotic is also included.
-
Sampling over Time: The flasks are incubated at 35°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Enumeration of Viable Bacteria: Serial dilutions of each aliquot are plated on antibiotic-free agar. After incubation, the number of colonies (CFU/mL) is counted.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is generally characterized by a <3-log₁₀ reduction in the initial inoculum and inhibition of growth compared to the control.
Visualizing the Experimental Workflow and Mechanism of Action
To clarify the relationships between these experimental procedures and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for determining the bactericidal or bacteriostatic properties of this compound.
This compound is known to be a protein synthesis inhibitor. While its precise molecular target has not been definitively elucidated in the available literature, a likely mechanism, based on related antibiotics like pulvomycin, is the inhibition of the elongation factor Tu (EF-Tu). EF-Tu is a crucial G-protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome.
Caption: Proposed mechanism of action of this compound inhibiting bacterial protein synthesis.
Conclusion
Based on available MIC data, this compound demonstrates potent inhibitory activity against a variety of clinically relevant Gram-positive bacteria. However, a definitive classification of this compound as either bactericidal or bacteriostatic is precluded by the lack of publicly available MBC and time-kill kinetic data. To fully characterize its antimicrobial profile, further in-vitro studies following the detailed protocols outlined in this guide are essential. The proposed mechanism of action, involving the inhibition of EF-Tu, provides a solid foundation for further mechanistic studies and potential drug optimization efforts. This guide serves as a framework for researchers to systematically evaluate this compound and compare its properties to existing antimicrobial agents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
